molecular formula C10H10BrClN2 B3364570 2-Amino-7-bromo-3-methylquinoline hydrochloride CAS No. 1170636-12-0

2-Amino-7-bromo-3-methylquinoline hydrochloride

Cat. No.: B3364570
CAS No.: 1170636-12-0
M. Wt: 273.55 g/mol
InChI Key: BJLHWAMKNAAPEM-UHFFFAOYSA-N
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Description

2-Amino-7-bromo-3-methylquinoline hydrochloride is a useful research compound. Its molecular formula is C10H10BrClN2 and its molecular weight is 273.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.97159 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-methylquinolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLHWAMKNAAPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656586
Record name 7-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170636-12-0
Record name 7-Bromo-3-methylquinolin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 2-Amino-7-bromo-3-methylquinoline HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and characterization of 2-Amino-7-bromo-3-methylquinoline Hydrochloride , a privileged scaffold in medicinal chemistry often utilized for developing kinase inhibitors and receptor modulators.

Part 1: Chemical Identity & Physicochemical Properties[1]

Executive Summary: 2-Amino-7-bromo-3-methylquinoline HCl is a substituted quinoline derivative functioning as a versatile building block in drug discovery. Its structural rigidity, combined with the polar 2-amino group and the lipophilic 7-bromo/3-methyl substituents, makes it an ideal pharmacophore for interacting with hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases) while establishing hydrogen bond networks.

Nomenclature & Formula
PropertySpecification
IUPAC Name 7-Bromo-3-methylquinolin-2-amine hydrochloride
Common Name 2-Amino-7-bromo-3-methylquinoline HCl
Molecular Formula C₁₀H₁₀BrClN₂ (Salt) / C₁₀H₁₀BrN₂ (Base)
Molecular Weight 273.56 g/mol (Salt) / 237.10 g/mol (Base)
Monoisotopic Mass 271.97 Da (Salt)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in Water (improved by HCl salt form)
Structural Analysis
  • Core: Quinoline (Benzopyridine) fused ring system.[1]

  • Substituents:

    • Position 2 (-NH₂): Primary amine; acts as a Hydrogen Bond Donor (HBD). Critical for salt formation.

    • Position 3 (-CH₃): Methyl group; restricts rotation and increases lipophilicity (logP modulation).

    • Position 7 (-Br): Bromine; provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to expand the scaffold.

Part 2: Synthesis & Manufacturing Protocols

Expert Insight: While the Chichibabin reaction (direct amination) is theoretically possible, it is ill-advised for this substrate due to the potential for debromination or "aryne" side reactions under harsh basic conditions. The most robust, scalable route involves the Meth-Cohn Synthesis (Vilsmeier-Haack cyclization) followed by nucleophilic aromatic substitution (SɴAr).

Synthetic Route (The Meth-Cohn Approach)

This pathway ensures regioselectivity and high purity.

  • Acylation: Reaction of 3-bromoaniline with propionyl chloride.

  • Cyclization: Vilsmeier-Haack formylation using POCl₃/DMF. This yields the 2-chloro-3-methylquinoline intermediate.

    • Note: Starting with 3-bromoaniline produces a mixture of 5-bromo and 7-bromo isomers.[2] Isomer separation is critical at this stage.

  • Amination: Displacement of the 2-chloro group with ammonia or a masked amine equivalent.

  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether/dioxane.

Visualization of Synthesis Logic

SynthesisPath Start 3-Bromoaniline Step1 N-(3-bromophenyl) propionamide Start->Step1 Propionyl Chloride Step2 Vilsmeier-Haack (POCl3 / DMF) Step1->Step2 Cyclization Inter Mixture: 7-Bromo & 5-Bromo 2-chloro-3-methylquinoline Step2->Inter Purify Separation (Crystallization/Chromatography) Inter->Purify PureInter 7-Bromo-2-chloro- 3-methylquinoline Purify->PureInter Isolate 7-Br Step3 Amination (NH3 / EtOH, 120°C) PureInter->Step3 SnAr Base Free Base: 2-Amino-7-bromo- 3-methylquinoline Step3->Base Final Target: HCl Salt Base->Final HCl/Dioxane

Figure 1: Step-wise synthesis via the Meth-Cohn Vilsmeier-Haack cyclization route, highlighting the critical isomer separation step.

Part 3: Analytical Characterization & Quality Control

Trustworthiness: To validate the identity of 2-Amino-7-bromo-3-methylquinoline HCl, a multi-modal analytical approach is required. The specific signals listed below are theoretical expectations based on electronic shielding effects of the quinoline system.

1H-NMR (400 MHz, DMSO-d₆)
  • δ 2.35 ppm (s, 3H): Methyl group at C3.

  • δ 7.45 ppm (dd, 1H): Proton at C6 (coupling with C5 and C8).

  • δ 7.70 ppm (d, 1H): Proton at C5.

  • δ 7.85 ppm (d, 1H): Proton at C8 (deshielded by Br).

  • δ 8.10 ppm (s, 1H): Proton at C4 (singlet due to C3 substitution).

  • δ 8.50-9.00 ppm (br s, 2H): Amine protons (NH₂), broadened and downshifted due to HCl salt formation and exchange.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Observed Mass:

    • [M+H]⁺: 237.0 / 239.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

    • Note: The HCl is lost in the source; you observe the cation of the base.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_purity Purity Check cluster_identity Structural ID cluster_salt Salt Verification Sample Raw Product (C10H10BrClN2) HPLC HPLC-UV (254 nm) >98% Area Sample->HPLC NMR 1H-NMR (DMSO-d6) Confirm Regioisomer (7-Br vs 5-Br) Sample->NMR MS LC-MS (ESI+) Isotope Pattern 79Br/81Br Sample->MS IC Ion Chromatography Confirm Chloride Content (~13%) Sample->IC

Figure 2: QC workflow ensuring chemical purity, structural integrity, and salt stoichiometry.

Part 4: Handling, Stability & Applications

Storage & Stability
  • Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic. Store in a desiccator.

  • Light Sensitivity: Bromo-quinolines can undergo slow photodebromination. Store in amber vials.

  • Temperature: -20°C for long-term storage; 2-8°C for working stocks.

Drug Discovery Applications
  • Kinase Inhibition: The 2-amino-3-methyl motif mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases.

  • NMDA Receptor Modulation: Substituted 2-aminoquinolines have shown affinity for the glycine binding site of NMDA receptors.

  • Late-Stage Functionalization: The 7-bromo position is a "chemical handle." Researchers can use Palladium-catalyzed cross-coupling to attach solubilizing groups or diversity elements after establishing the core activity.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • Musser, J. H., et al. (1987). "Synthesis of substituted 2-aminoquinolines." Journal of Medicinal Chemistry. (Foundational text on aminoquinoline synthesis).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 7-Bromo-3-methylquinoline." PubChem.

Sources

Solubility profile of 2-Amino-7-bromo-3-methylquinoline hydrochloride in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization protocols for 2-Amino-7-bromo-3-methylquinoline hydrochloride . This document is structured for researchers requiring high-precision data for assay development and formulation.

Technical Whitepaper | Version 1.0 [1][2]

Executive Summary

This compound is a substituted quinoline derivative often utilized as a scaffold in medicinal chemistry.[1][2] Its physicochemical behavior is dominated by the interplay between the lipophilic 7-bromo/3-methyl substituents and the ionizable 2-aminoquinoline core.[1][2]

While the hydrochloride (HCl) salt form is engineered to improve aqueous solubility, this compound exhibits a "metastable solubility" in neutral aqueous buffers.[1][2] It is highly soluble in polar aprotic solvents (DMSO) but prone to disproportionation (precipitation of the free base) at physiological pH (7.[1][2]4) due to the electron-withdrawing nature of the 7-bromo substituent lowering the pKa of the quinoline nitrogen.[1][2]

This guide provides the theoretical solubility limits, mechanistic insights, and validated protocols for handling this compound in drug discovery workflows.

Physicochemical Context & Structure-Property Relationships (SPR)

To accurately predict and measure solubility, one must understand the structural forces at play.[1][2]

FeatureChemical EffectSolubility Impact
Quinoline Core Aromatic, planar, hydrophobic.[1][2]Limits intrinsic water solubility; favors organic solvents.
7-Bromo Group Electron-withdrawing (EWG), lipophilic.[1][2]Increases LogP (hydrophobicity). Lowers pKa of ring nitrogen, making the salt more acidic and easier to deprotonate (crash out) in water.[1][2]
3-Methyl Group Steric bulk, slight electron-donation.[1][2]Slight increase in lipophilicity; disrupts crystal packing potential.[1][2]
HCl Salt Ionic lattice.[1][2]Provides high initial dissolution energy in water, but thermodynamic stability depends on pH.[1][2]
Predicted Solubility Data

Based on structural analogs (e.g., 2-aminoquinoline, 7-bromoquinoline) and calculated physicochemical properties.[1][2]

  • DMSO: > 50 mM (> 13 mg/mL).[1][2][3] High Solubility.

  • Water (pH < 4): > 10 mM.[1][2] Soluble (Stable Cation).

  • Water (pH 7.4): < 100 µM.[1][2] Low Solubility (Risk of Precipitation).[1][2]

  • Ethanol: Moderate (1–10 mg/mL).[1][2]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing stock solutions.[1][2] The lack of proton donors in DMSO prevents the dissociation of the HCl salt in a way that would lead to precipitation, while the high dielectric constant solvates the cation effectively.[1][2]

Mechanism of Dissolution

In DMSO, the compound exists as a solvated ion pair.[1][2] The sulfoxide oxygen of DMSO acts as a hydrogen bond acceptor for the ammonium protons, stabilizing the salt form.[1][2]

Stock Solution Protocol

Objective: Prepare a stable 20 mM stock solution.

  • Weighing: Accurately weigh 5.45 mg of the compound (MW ≈ 272.5 g/mol for HCl salt) into a localized area of a glass vial. Note: Avoid using plastic weighing boats if static is an issue.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

  • Verification: Inspect under a light source. The solution should be clear and slight yellow/amber.[1][2]

  • Storage: Store at -20°C. Limit freeze-thaw cycles to <5 to prevent hydration from atmospheric moisture, which can degrade the stock over time.

Solubility in Water & Aqueous Buffers[1][2][4]

Aqueous solubility is the critical failure point for this compound.[1][2] The 7-bromo substituent lowers the pKa of the quinoline nitrogen (estimated pKa ≈ 6.0–6.5).[1][2]

  • At pH 2.0 (0.01 M HCl): The compound is fully protonated (

    
    ) and highly soluble.[1][2]
    
  • At pH 7.4 (PBS): The pH is above the pKa.[1][2] The equilibrium shifts toward the neutral free base (

    
    ), which is highly lipophilic due to the bromo-methyl groups.[1][2] This causes rapid precipitation  upon dilution.[1][2]
    
The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous media (e.g., for a cellular assay), you must control the final DMSO concentration and the mixing kinetics .[1][2]

Diagram: Aqueous Dissolution Equilibria

The following diagram illustrates the competition between solvation and precipitation.[1][2]

SolubilityEquilibrium cluster_0 Aqueous Phase Stability SolidSalt Solid HCl Salt (Crystal Lattice) DissolvedSalt Dissolved Ions [BH+] + [Cl-] SolidSalt->DissolvedSalt Dissolution (H2O) FreeBase Neutral Free Base (B) DissolvedSalt->FreeBase pH > pKa (Deprotonation) FreeBase->DissolvedSalt pH < pKa Precipitate Precipitate (Amorphous/Crystal) FreeBase->Precipitate Saturation (LogS exceeded)

Caption: Equilibrium dynamics of 2-Amino-7-bromo-3-methylquinoline HCl in water. High pH drives the system toward the insoluble free base.[1][2]

Experimental Protocols for Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystallinity (amorphous vs. crystalline) significantly affects solubility.[1][2] Use these self-validating protocols.

Protocol A: Kinetic Solubility (High Throughput)

Best for: Early-stage screening to determine "usable" concentration ranges for bioassays.[1][2]

  • Preparation: Prepare a 10 mM DMSO stock.

  • Spiking: Add 2 µL of DMSO stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at Room Temperature (RT).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) or LC-MS.

    • Calculation: Solubility = (Area_filtrate / Area_standard) × Concentration_standard.[1][2]

  • Validation: If recovery is < 80%, the compound has precipitated.[1][2] Repeat with serial dilutions (50 µM, 25 µM) to find the limit.

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Formulation development and accurate physicochemical profiling.[1][2]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., pH 7.4 phosphate buffer) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

    • Tip: Check pH at t=0 and t=24h.[1][2] The HCl salt may acidify the buffer; readjust pH if necessary to maintain pH 7.4.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Analysis: Remove supernatant, dilute with 50:50 Acetonitrile:Water (to ensure solubility for injection), and analyze via HPLC.

  • Solid Analysis (Optional but Recommended): Analyze the remaining pellet by XRPD (X-Ray Powder Diffraction) to see if the crystal form changed (e.g., conversion from HCl salt to free base hydrate).[1][2]

Workflow Visualization

The following flowchart guides the decision-making process for handling this compound in aqueous environments.

Workflow Start Start: 2-Amino-7-bromo-3-methylquinoline HCl SolventSelect Select Solvent System Start->SolventSelect DMSO DMSO (Stock) SolventSelect->DMSO Storage Aqueous Aqueous Buffer (Assay) SolventSelect->Aqueous Application CheckConc Target Concentration? Aqueous->CheckConc HighConc > 50 µM CheckConc->HighConc LowConc < 10 µM CheckConc->LowConc Risk High Risk of Precipitation (Free Base Formation) HighConc->Risk Safe Likely Soluble LowConc->Safe Mitigation Mitigation Strategy: 1. Increase DMSO % (up to 5%) 2. Use Acidic Buffer (pH < 6) 3. Use Cyclodextrin carrier Risk->Mitigation

Caption: Decision logic for preventing precipitation during aqueous dilution.

Summary Data Table

ParameterValue / StatusNotes
MW (HCl Salt) ~273.55 g/mol Based on C₁₀H₉BrN₂[1][2] · HCl (approx)
DMSO Solubility High (> 20 mg/mL)Stable stock solution.[1][2]
Water Solubility (pH 7) Low / Kinetic Likely < 100 µg/mL thermodynamic solubility.[1][2]
pKa (Estimated) ~6.2 – 6.8Ring Nitrogen.[1][2]
LogP (Estimated) ~3.5Lipophilic (Bromo + Methyl contribution).[1][2]
Storage -20°C, DesiccatedHygroscopic salt.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for 7-Bromo-2-chloro-3-methylquinoline (Analogous Structure). Retrieved from [Link][1][2]

  • National Institutes of Health (NIH) Assay Guidance Manual. Solubility Assays for Drug Discovery.[1][2] (Protocol Standardization).[1][2][4] Retrieved from [Link]

Sources

Privileged Scaffolds in Drug Discovery: A Technical Guide to 2-Amino-7-bromo-3-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern medicinal chemistry, the quinoline core is universally recognized as a "privileged scaffold" capable of binding to diverse biological targets. Specifically, 2-Amino-7-bromo-3-methylquinoline hydrochloride represents a highly optimized building block for the synthesis of kinase inhibitors, anti-infectives, and neuronal nitric oxide synthase (nNOS) inhibitors[1].

This compound provides a unique tripartite pharmacophore: a hydrogen-bonding 2-amino group, a sterically directing 3-methyl group, and a highly reactive 7-bromo vector for late-stage functionalization[1]. This whitepaper details the structural rationale, synthetic workflows, and biological validation protocols required to effectively deploy this scaffold in drug discovery programs.

Table 1: Chemical Identifiers and Physicochemical Profile
ParameterValue
Chemical Name This compound
CAS Registry Number 1170636-12-0 (HCl salt)[2] / 203506-03-0 (Free base)[3]
Molecular Formula C₁₀H₁₀BrClN₂[4]
Molecular Weight 273.56 g/mol
Exact Mass 271.972 g/mol [2]
Canonical SMILES CC1=C(N=C2C=C(C=CC2=C1)Br)N.Cl[2]
InChIKey BJLHWAMKNAAPEM-UHFFFAOYSA-N[2]

Structural Rationale: The Tripartite Pharmacophore

The utility of 2-Amino-7-bromo-3-methylquinoline lies in the precise spatial arrangement of its functional groups, each serving a distinct mechanistic purpose in target engagement and synthetic elaboration:

  • The 2-Amino Group (Target Anchoring): In kinase targets (such as CK2 or HER2), the 2-aminoquinoline motif acts as an ATP-competitive hinge binder, utilizing the exocyclic amine as a hydrogen bond donor and the endocyclic quinoline nitrogen as an acceptor[5][6]. In nNOS inhibitors, this group perfectly mimics the guanidino moiety of arginine, forming a bifurcated hydrogen bond network with the Glu592 and Trp587 residues in the enzyme's active site[7].

  • The 3-Methyl Group (Conformational Locking): The addition of a methyl group at the C3 position provides a critical steric "bump." This bulk restricts the rotational freedom of substituents at the C2 position, locking the molecule into a specific dihedral angle that dramatically enhances isoform selectivity (e.g., favoring nNOS over eNOS)[8].

  • The 7-Bromo Group (Synthetic Vector): Bromine serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Functionalizing the C7 position with bulky aryl or heteroaryl groups allows the scaffold to reach deep hydrophobic pockets adjacent to the primary binding site, significantly increasing binding affinity[1][7].

Table 2: Pharmacological Benchmarks of 2-Aminoquinoline Derivatives
Target EnzymeScaffold ModificationObserved IC₅₀ RangePharmacological Effect
Neuronal NOS (nNOS) C7-Phenyl substitution105 – 122 nM[7]High selectivity (>190-fold) over eNOS/iNOS[7].
Protein Kinase CK2 C3-Carboxylic acid addition0.65 – 18.2 µM[5]ATP-competitive inhibition; induces apoptosis[5].
HER2 / EGFR C4-Aryl / Pyrimidine fusion1.67 – 8.11 µM[6]Induces S-phase cell cycle arrest in MCF-7 cells[6].

Synthetic Methodologies & Functionalization Workflows

To generate diverse screening libraries, the 7-bromo vector is typically exploited first via cross-coupling, followed by derivatization of the 2-amino group.

SyntheticWorkflow Start 2-Amino-7-bromo-3-methylquinoline (CAS: 1170636-12-0) C7 C7-Position Functionalization (Suzuki-Miyaura Coupling) Start->C7 Pd-Catalyst, Boronic Acid C2 C2-Position Functionalization (Amidation / Alkylation) Start->C2 Electrophile, Base Lib1 7-Aryl/Heteroaryl Derivatives (nNOS / Kinase Inhibitors) C7->Lib1 Lib2 N-Substituted Derivatives (Modulated H-Bonding) C2->Lib2 Lead Optimized Lead Compounds (High Selectivity & Potency) Lib1->Lead SAR Optimization Lib2->Lead SAR Optimization

Workflow detailing the divergent functionalization of the quinoline scaffold.
Protocol 1: Palladium-Catalyzed C7-Functionalization (Suzuki-Miyaura)

This protocol describes the coupling of an arylboronic acid to the C7-bromo position to generate nNOS or kinase inhibitor precursors[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M substrate concentration.

  • Reaction: Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH).

Expertise & Causality: Why Pd(dppf)Cl₂? The bidentate dppf ligand provides a large bite angle, facilitating reductive elimination and stabilizing the palladium center against the steric bulk of the adjacent quinoline rings. Why Dioxane/H₂O? The biphasic system ensures the solubility of the lipophilic quinoline core while providing an aqueous environment for the base to dissolve and form the highly reactive palladium-boronate intermediate, accelerating the transmetalation step.

Self-Validating System:

  • Negative Control: Run a parallel reaction omitting Pd(dppf)Cl₂. If product formation is observed, it indicates an uncatalyzed nucleophilic aromatic substitution (SₙAr) or cross-contamination.

  • Orthogonal Monitoring: Utilize LC-MS to track the reaction. The starting material will show a distinct isotopic doublet at m/z 237/239 (due to ⁷⁹Br/⁸¹Br)[3]. Complete conversion is validated when this doublet entirely disappears, replaced by the exact mass of the coupled product.

Biological Applications & Assay Protocols

Derivatives of 2-Amino-7-bromo-3-methylquinoline have shown profound efficacy as inhibitors of Protein Kinase CK2, an enzyme heavily implicated in anti-apoptotic pathways and cancer cell proliferation[5][9].

CK2Pathway Inhibitor 2-Aminoquinoline Derivative (CK2 Inhibitor) CK2 Protein Kinase CK2 (Holoenzyme) Inhibitor->CK2 ATP-Competitive Binding PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylation (Inactivation) AKT AKT / PKB (Survival Pathway) CK2->AKT Phosphorylation (Activation) PTEN->AKT Inhibition Apoptosis Apoptosis / Cell Death AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes

Logical relationship of CK2 inhibition by 2-aminoquinoline derivatives.
Protocol 2: Self-Validating TR-FRET Kinase Assay

To evaluate the IC₅₀ of synthesized 2-aminoquinoline derivatives against CK2, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is strictly recommended over standard colorimetric assays.

Step-by-Step Methodology:

  • Preparation: In a 384-well pro-plate, dispense 5 µL of recombinant human CK2 enzyme (final concentration 0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 2.5 µL of the 2-aminoquinoline derivative (serially diluted in 1% DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 2.5 µL of a substrate mix containing ULight-labeled peptide substrate (50 nM) and ATP (at the predetermined Kₘ value, approx. 10 µM). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg²⁺) containing a Europium-labeled anti-phospho antibody (2 nM). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Expertise & Causality: Why TR-FRET? Quinoline cores are notoriously fluorescent. Standard fluorescence assays will yield false negatives due to compound autofluorescence. TR-FRET utilizes a time delay (e.g., 50 µs) before reading the emission, allowing short-lived background fluorescence from the quinoline to decay completely, ensuring absolute signal fidelity.

Self-Validating System:

  • Pharmacological Control: Include Silmitasertib (CX-4945), a clinically advanced CK2 inhibitor, as a positive control on every plate[9].

  • Statistical Validation: Calculate the Z'-factor using the high (DMSO vehicle) and low (no ATP) controls. A Z'-factor > 0.5 validates that the assay possesses a sufficient dynamic range and low variability, confirming the trustworthiness of the derived IC₅₀ values.

References

  • Alfa Chemistry. "CAS 1170636-12-0 this compound". 2

  • Santa Cruz Biotechnology. "this compound | CAS 1170636-12-0". 4

  • ChemicalBook. "2-AMINO-7-BROMO-3-METHYLQUINOLINE CAS 203506-03-0". 3

  • Benchchem. "7-Bromoquinolin-2-amine | 116632-53-2". 1

  • NIH / PMC. "First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors". 7

  • ACS Publications. "Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition". 8

  • Taylor & Francis. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2". 9

  • ResearchGate. "Chemical biology and drug design". 6

Sources

pKa values and ionization behavior of 2-Amino-7-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth physicochemical analysis of 2-Amino-7-bromo-3-methylquinoline , focusing on its ionization behavior (pKa), structural dynamics, and pharmaceutical implications.

Executive Summary

2-Amino-7-bromo-3-methylquinoline is a substituted aminoquinoline scaffold with significant potential in medicinal chemistry, particularly as a kinase inhibitor or anti-infective agent. Its physicochemical behavior is defined by the interplay between the electron-donating 2-amino group and the electron-withdrawing 7-bromo substituent.

  • Predicted pKa: 6.4 ± 0.3 (Ionization of the Ring Nitrogen N1).

  • Dominant Species at Physiological pH (7.4): Neutral (Un-ionized) (~90%).

  • Key Behavior: The compound exhibits prototropic tautomerism (amino-imino equilibrium), with the amino form predominating in solution. Protonation occurs exclusively at the ring nitrogen (N1), stabilized by amidine-like resonance.

Structural Analysis & Ionization Logic

Chemical Architecture

The molecule consists of a quinoline core decorated with three distinct functional groups that dictate its electronic environment:

  • 2-Amino Group (-NH₂): A strong resonance donor (+M) but inductive withdrawer (-I). It significantly increases the basicity of the ring nitrogen (N1) via resonance stabilization of the conjugate acid.

  • 3-Methyl Group (-CH₃): A weak electron donor (+I) located vicinal to the amino group. It provides minor basicity enhancement but may introduce steric strain that slightly twists the exocyclic amino group.

  • 7-Bromo Group (-Br): An electron-withdrawing group (-I) on the benzenoid ring. It reduces the overall electron density of the system, lowering the pKa relative to the parent 2-aminoquinoline.

Tautomerism & Protonation Pathway

2-Aminoquinolines exist in a tautomeric equilibrium between the amino (heteroaromatic) and imino (non-aromatic) forms.

  • Neutral State: The Amino tautomer is energetically favored (>95%) due to the preservation of aromaticity in both rings.

  • Cationic State: Protonation occurs at N1 (Ring Nitrogen) . This site is preferred over the exocyclic amine because the resulting cation is stabilized by charge delocalization across the N1-C2-N(exocyclic) system (vinylogous amidine resonance).

Ionization cluster_neutral Neutral Equilibrium (Tautomerism) Amino Amino Form (Dominant) High Aromaticity Imino Imino Form (Minor) Reduced Aromaticity Amino->Imino K_taut Cation Monocation (Protonated) Resonance Stabilized (+ Charge on N1/N-exo) Amino->Cation + H+ (pKa ~6.4) Imino->Cation + H+

Caption: Tautomeric equilibrium and protonation pathway. The dominant amino form protonates at N1 to form a resonance-stabilized cation.

Theoretical pKa Prediction

Direct experimental values for this specific derivative are rare in open literature. The pKa is derived using Hammett Substituent Constants and Fragment-Based QSAR relative to the parent scaffold.

CompoundExperimental pKa (N1)Structural Effect
Quinoline 4.90Baseline scaffold.
2-Aminoquinoline 7.34+2.44 units. Strong resonance donation stabilizes cation.
3-Methylquinoline ~5.1+0.2 units. Weak inductive donation.
7-Bromoquinoline ~4.1-0.8 units. Inductive withdrawal from benzenoid ring.
Target: 2-Amino-7-bromo-3-methyl ~6.4 (Predicted) Calculation: 7.34 (Base) + 0.2 (Me) - 0.9 (Br + steric correction).

Experimental Protocols for pKa Determination

Given the likely low aqueous solubility of the 7-bromo-3-methyl derivative, standard aqueous titration is unsuitable. The Yasuda-Shedlovsky Extrapolation Method (mixed co-solvent titration) is the gold standard.

Method: Potentiometric Titration in Methanol/Water

Objective: Determine thermodynamic pKa by measuring apparent pKa (


) in varying methanol-water ratios and extrapolating to 0% organic solvent.
Reagents & Equipment
  • Compound: >5 mg of 2-Amino-7-bromo-3-methylquinoline.

  • Solvent: Carbonate-free Methanol (HPLC grade) and degassed water.

  • Titrant: 0.1 M KOH or NaOH (standardized).

  • Acid: 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl.

  • Equipment: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a Ross-type glass electrode.

Workflow
  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.

  • Dissolution: Dissolve ~1-2 mg of the compound in the solvent mixture. Add stoichiometric excess of HCl to ensure the starting species is fully protonated (Cationic form).

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purge to prevent
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of base. Identify the inflection point (buffer region).

  • Calculation:

    • Calculate

      
       for each solvent ratio using the Henderson-Hasselbalch equation.
      
    • Yasuda-Shedlovsky Plot: Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolation: The y-intercept represents the aqueous pKa.

Protocol Step1 Dissolve Compound (in MeOH/Water + HCl) Step2 Potentiometric Titration (Add 0.1M KOH) Step1->Step2 Step3 Determine psKa (at 30%, 40%, 50% MeOH) Step2->Step3 Step4 Yasuda-Shedlovsky Plot (psKa vs 1/Dielectric Const) Step3->Step4 Step5 Extrapolate to 0% MeOH (Final Aqueous pKa) Step4->Step5

Caption: Yasuda-Shedlovsky extrapolation workflow for lipophilic compounds.

Pharmaceutical Implications[1][2][3][4]

Solubility Profile

The ionization state dictates solubility.

  • pH 1.2 (Stomach): The compound is Protonated (Cation) . Solubility will be high (

    
    ).
    
  • pH 7.4 (Blood/Tissue): The compound is Neutral . Solubility will be limited by the lipophilicity of the Bromo/Methyl groups (likely

    
     intrinsic solubility).
    
  • Formulation Strategy: Salts (Hydrochloride, Mesylate) are essential for oral bioavailability.

Membrane Permeability (LogD)
  • LogP (Neutral): Estimated at 3.2 - 3.5 (High lipophilicity due to Br/Me).

  • LogD (pH 7.4): Since the molecule is ~90% neutral at pH 7.4, the LogD ≈ LogP .

  • Impact: Excellent passive membrane permeability. The compound is likely CNS active (can cross the Blood-Brain Barrier) if not effluxed by P-gp.

Speciation Table
pH EnvironmentDominant SpeciesChargeSolubilityPermeability
Gastric (pH 1.5) Cation (Protonated N1)+1HighLow
Intestinal (pH 6.5) Mix (50% Cat / 50% Neu)+0.5 (avg)ModerateModerate
Plasma (pH 7.4) Neutral0LowHigh

References

  • Albert, A., & Goldacre, R. (1946). The Nature of the Amino Group in Aminoacridines and Aminoquinolines. Journal of the Chemical Society, 706-713. (Establishes 2-aminoquinoline pKa ~7.3 and resonance logic).

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • PubChem Compound Summary. (2024). 2-Aminoquinoline (CID 11379) and 7-Bromoquinoline (CID 521259).

  • Chimica Techno Acta. (2018).

Crystal structure analysis of 2-Amino-7-bromo-3-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Amino-7-bromo-3-methylquinoline hydrochloride

Abstract

This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining and understanding the crystal structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Quinoline derivatives are foundational scaffolds in drug discovery, and a profound understanding of their three-dimensional structure is paramount for rational drug design and development. This document details the synthesis, crystallization, and comprehensive structural elucidation using single-crystal X-ray diffraction (SC-XRD). Furthermore, it integrates advanced characterization techniques including spectroscopic analysis (FT-IR, NMR, UV-Vis), thermal analysis (TGA/DSC), and Hirshfeld surface analysis to provide a holistic view of the compound's physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these analytical techniques to similar molecular systems.

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which governs their interaction with biological targets.

The introduction of various substituents onto the quinoline core, such as the amino, bromo, and methyl groups in the title compound, allows for the fine-tuning of its steric and electronic properties, thereby modulating its pharmacological profile. Crystal structure analysis by single-crystal X-ray diffraction provides the most definitive and high-resolution information about the atomic arrangement, molecular conformation, and the intricate network of intermolecular interactions that dictate the packing of molecules in the solid state.[5][6] This knowledge is crucial for understanding structure-activity relationships (SAR), polymorphism, solubility, and bioavailability, all of which are critical parameters in drug development.

This guide will walk through the complete process of crystal structure analysis for this compound, presenting a synthesis of field-proven protocols and in-depth data interpretation.

Synthesis and Single Crystal Growth

Synthetic Pathway

The synthesis of 2-Amino-7-bromo-3-methylquinoline can be achieved through a multi-step process, often starting from a substituted aniline. A plausible and efficient method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7] The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.

Synthetic_Pathway A 4-Bromoaniline B 2-Amino-5-bromobenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C 2-Amino-7-bromo-3-methylquinoline B->C Friedländer Annulation (with propionaldehyde, base) D 2-Amino-7-bromo-3-methylquinoline hydrochloride C->D HCl in Ether

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The slow evaporation technique is a widely used and effective method for small organic molecules.[6]

Protocol:

  • Dissolution: Dissolve approximately 10-20 mg of the synthesized this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of ethanol and water) at room temperature to achieve a near-saturated solution. Gentle warming may be applied to facilitate dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation, which is crucial for the growth of large, well-ordered crystals rather than a polycrystalline powder.

  • Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

  • Harvesting: Monitor the vial over several days to weeks. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a spatula or forceps and allow them to dry on a filter paper.

Comprehensive Crystal Structure Analysis

The core of this guide is the detailed elucidation of the compound's crystal structure, a process that flows from data collection to the final interpretation of molecular interactions.

Experimental Workflow: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the atomic arrangement in a crystalline solid.[5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase crystal_mount Crystal Selection & Mounting data_collection Diffraction Data Collection (X-ray Diffractometer) crystal_mount->data_collection Centering on Goniometer data_reduction Data Integration & Reduction data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Caption: Standard workflow for single-crystal X-ray structure determination.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[8]

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated.[8]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz and polarization effects. This step yields a list of reflections with their Miller indices (h, k, l) and intensities.

  • Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods or Patterson methods are commonly employed to solve the "phase problem."

  • Structure Refinement: The initial structural model is refined using a full-matrix least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[9] Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

  • Validation: The final refined structure is validated using metrics such as R-factors, goodness-of-fit (GooF), and residual electron density to ensure the quality and accuracy of the model. The final results are typically reported in a Crystallographic Information File (CIF).

Representative Crystallographic Data

While a published structure for the title compound is not available, the following table presents a realistic set of crystallographic parameters based on data from similar bromo-substituted quinoline derivatives.[9][10]

ParameterRepresentative Value
Chemical FormulaC₁₀H₁₀BrClN₂·HCl
Formula Weight298.57 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5134(6)
b (Å)16.7521(12)
c (Å)9.4285(7)
α (°)90
β (°)109.52(1)
γ (°)90
Volume (ų)1265.3(2)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.567
Absorption Coeff. (mm⁻¹)3.85
F(000)600
Temperature (K)150(2)
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Goodness-of-fit on F²1.05
Molecular Structure and Supramolecular Assembly

The analysis reveals a planar quinoline ring system, as expected. The protonation occurs at the quinoline nitrogen, forming a hydrochloride salt. The crystal packing is dominated by a rich network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

Key interactions typically observed in such structures include:

  • N-H···Cl Hydrogen Bonds: Strong charge-assisted hydrogen bonds are expected between the protonated quinoline nitrogen (N-H⁺) and the chloride anion (Cl⁻), as well as from the amino group (N-H) to the chloride anion.

  • C-H···Br Interactions: Weak hydrogen bonds involving the bromine atom as an acceptor can play a significant role in directing the crystal packing.[10][11]

  • π-π Stacking: The planar aromatic quinoline rings are likely to engage in offset or slipped π-π stacking interactions, contributing to the overall cohesive energy of the crystal.

Interactions A Quinoline (Molecule 1) C Chloride Ion (Cl⁻) A->C N-H···Cl (H-Bond) D Quinoline (Molecule 3) A->D π-π Stacking B Quinoline (Molecule 2) B->A C-H···Br (Halogen Bond)

Caption: Diagram of key intermolecular interactions stabilizing the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[10][12] The surface is generated around a molecule, and the color coding indicates the nature and proximity of intermolecular contacts.

  • d_norm surface: This surface maps normalized contact distances. Red spots indicate contacts shorter than the van der Waals radii sum, highlighting key hydrogen bonds and other close interactions. White areas represent contacts at the van der Waals limit, and blue areas signify longer contacts.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside (dₑ). The percentage contribution of different types of contacts (e.g., H···H, Br···H, C···H) can be quantified, providing a clear picture of the packing forces. For a bromo-substituted compound, significant contributions from Br···H/H···Br contacts are expected, alongside H···H, C···H, and N···H contacts.[13][14]

Advanced Physicochemical Characterization

While SC-XRD provides the definitive solid-state structure, a combination of other analytical techniques is necessary for comprehensive characterization.

Spectroscopic Analysis

FT-IR Spectroscopy: Infrared spectroscopy probes the vibrational modes of a molecule. Characteristic peaks confirm the presence of key functional groups.

Wavenumber (cm⁻¹)Assignment
3400 - 3200N-H stretching (amino group)
3100 - 3000Aromatic C-H stretching
2980 - 2850Aliphatic C-H stretching (methyl)
~1620C=N stretching (quinoline ring)
~1580C=C stretching (aromatic)
~1450CH₃ bending
1100 - 1000C-N stretching
850 - 750Aromatic C-H out-of-plane bending
~600C-Br stretching

Note: Data are representative values for amino-bromo-quinoline structures.[1][10][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) confirms the molecular structure by revealing the chemical environment of each proton and carbon atom.

  • ¹H NMR: Protons on the quinoline ring would typically appear in the aromatic region (δ 7.0-8.5 ppm). The methyl group protons would show a singlet around δ 2.5 ppm, and the amino group protons would appear as a broad singlet.[16][17]

  • ¹³C NMR: The carbon signals for the quinoline ring would be observed between δ 110-150 ppm. The methyl carbon would appear upfield around δ 15-20 ppm.[18][19]

Thermal Analysis (TGA/DSC)

Thermal analysis provides insights into the stability, melting point, and decomposition behavior of the compound.[20][21]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would likely show a stable baseline until the onset of decomposition at a high temperature (e.g., >200 °C), indicating good thermal stability.[22]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC curve would show a sharp endothermic peak corresponding to the melting point of the compound. Other thermal events, such as polymorphic transitions, could also be detected.[23]

Conclusion

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides invaluable insights into its molecular architecture and solid-state behavior. Through the synergistic application of single-crystal X-ray diffraction, spectroscopic methods, thermal analysis, and computational tools like Hirshfeld surface analysis, a complete physicochemical profile can be established. The detailed understanding of intermolecular interactions, particularly hydrogen and halogen bonding, is fundamental for predicting and controlling properties such as solubility, stability, and crystal habit. This knowledge is a cornerstone for the rational design of new quinoline-based therapeutic agents with improved efficacy and developability.

References

  • Ismail, M., Tkhill, A. A., Al-amshany, Z. M., El-Sayed, W. M., & El-Gohary, H. S. (2021). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. IUCrData, 6(11). [Link]

  • Bhattarai, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Acta Crystallographica Section E, 77(10), 1195-1200. [Link]

  • Ismail, M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. IUCrData, 6(12). [Link]

  • Rigaku. (n.d.). Single Crystal Diffraction. Application Note SC-XRD 505. [Link]

  • Sajewicz, M., et al. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. Materials, 13(22), 5226. [Link]

  • Arote, R. B., & Shinde, P. V. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trends in Green Chemistry, 4. [Link]

  • Sert, Y., et al. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. [Link]

  • Vogt, F. G. (2011). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 88(4), 491-494. [Link]

  • Nango, E., et al. (2023). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Nature Chemistry, 15(12), 1775-1782. [Link]

  • Claret, P. A., & Williams, D. H. (1976). 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1491-1497. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Zani, F., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1198. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Approach of a New Pyrazolo[3,4-g]isoquinoline Derivative as Potent against Leucine-Rich Repeat Kinase 2 (LRRK2). ACS Omega, 7(5), 4153-4168. [Link]

  • Hoser, A. A., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. IUCrData, 9(6). [Link]

  • University of Szeged. (n.d.). Thermal analysis. [Link]

  • Fujiwara, H., & Sasaki, Y. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1221. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminoquinoline. PubChem Compound Database. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Indian Journal of Heterocyclic Chemistry, 32(4), 487-492. [Link]

  • Gouda, M. A., et al. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5). [Link]

  • Slideshare. (n.d.). Thermal Analysis TA, TGA, DSC, DTA. [Link]

  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

  • TA Instruments. (n.d.). Deconvolution of Thermal Analysis Data using Commonly Cited Mathematical Models. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry... [Link]

  • TÜBİTAK Academic Journals. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

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  • Academia.edu. (2026). Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1, 4, 5, 6, 7, 8- hexahydroquinoline-3-carbonitrile. [Link]

  • De Gruyter. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. [Link]

Sources

Thermodynamic Stability of Amino-Quinoline Hydrochloride Salts: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-quinolines (e.g., chloroquine, amodiaquine, primaquine) represent a foundational class of antimalarial and immunomodulatory active pharmaceutical ingredients (APIs). Formulating these basic APIs as hydrochloride salts is a standard industry practice to enhance aqueous solubility and bioavailability. However, the thermodynamic stability of these solid-state forms—dictated by crystal lattice energy, hydration states, and polymorphic transitions—profoundly impacts their shelf-life, manufacturability, and pharmacokinetic profiles.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of amino-quinoline hydrochloride salts. It explores thermal degradation pathways, the thermodynamics of cocrystallization, and provides field-proven, self-validating experimental protocols for solid-state characterization.

Mechanistic Foundations of Thermodynamic Stability

Crystal Lattice Energy and Hydration States

The thermodynamic stability of an amino-quinoline hydrochloride salt is fundamentally governed by the cohesive energy of its crystal lattice. Because the protonated quinoline nitrogen and the chloride counterion form strong ionic and hydrogen-bonding networks, these salts frequently incorporate water molecules into their lattice to minimize free energy, forming stable hydrates.

For instance, amodiaquine dihydrochloride typically crystallizes as a monohydrate (AQM). The incorporation of water is not merely superficial; it acts as a structural pillar within the lattice. The removal of this water requires a specific activation energy (endothermic dehydration), and its loss drastically alters the thermodynamic stability of the remaining anhydrous phase, often leading to immediate thermal degradation or polymorphic transition [[1]]().

Lipophilicity and Pharmacokinetic Thermodynamics

Thermodynamic stability extends beyond the solid state into the solution state, directly influencing pharmacokinetics. Quantum chemical analyses of 4-aminoquinoline drugs demonstrate a strong linear relationship between the computed partition coefficients (e.g.,


 for olive oil-water) and terminal elimination half-life (

) [[2]](). The relative thermodynamic stability of the drug in lipid phases compared to aqueous environments (

) dictates its volume of distribution and resistance to metabolic clearance. Consequently, any solid-state degradation that alters the lipophilic side chains of the amino-quinoline core will compromise this thermodynamic equilibrium and reduce clinical efficacy.

Thermal Behavior and Phase Transitions

Dehydration Kinetics and Degradation

Thermal analysis provides a direct window into the thermodynamic stability of these salts. Thermogravimetric Analysis (TGA) of amodiaquine dihydrochloride monohydrate (AQM) reveals a distinct, one-step weight loss of approximately 3.5% starting at 150 °C 1. This precisely corresponds to the stoichiometric loss of the lattice water molecule.

Crucially, Differential Scanning Calorimetry (DSC) shows that this dehydration is immediately followed by endothermic events at 175 °C, 200 °C, and 225 °C 1. The causality here is critical: the loss of the monohydrate water collapses the hydrogen-bonded lattice, plunging the system into a metastable anhydrous state that rapidly undergoes thermal degradation (dealkylation and oxidation) rather than a clean isotropic melt.

Eutectic Behavior and Cocrystallization

To enhance the thermodynamic stability of amino-quinolines, researchers often employ crystal engineering, such as forming molecular cocrystals with other APIs like artesunate (AS). When AS and amodiaquine (AQ) are mixed, their physical interaction creates a contact zone that lowers the chemical potential of the system.

Thermal profiling of an equimolar AS-AQ physical mixture reveals eutectic melting points at 130.5 °C and 150.5 °C 3. The depression of the melting point relative to the pure components (AS melts at 142.2 °C; AQ melts >166 °C) confirms a thermodynamically favorable mixing in the liquid phase. Upon controlled crystallization, a new endothermic peak emerges at 158.9 °C – 160.4 °C, validating the formation of a new, thermodynamically stable cocrystalline phase driven by intermolecular hydrogen bonding 3.

PhaseTransitions Solvate Hydrated HCl Salt (e.g., AQM) Anhydrous Anhydrous HCl Salt (Metastable) Solvate->Anhydrous Dehydration (Endothermic) ΔH > 0 Melt Isotropic Melt (Liquid Phase) Anhydrous->Melt Melting (Tm) ΔH_fus Cocrystal Cocrystal Formation (e.g., AS-AQ) Anhydrous->Cocrystal Co-former Addition Liquid-Assisted Grinding Degradation Thermal Degradation (T > 150°C) Melt->Degradation T > T_onset

Fig 1: Thermodynamic phase transitions of amino-quinoline hydrochloride salts.

Self-Validating Experimental Workflows

To ensure data integrity, solid-state stability screening must utilize self-validating protocols where orthogonal techniques (e.g., thermal analysis and diffraction) confirm the same mechanistic phenomena.

Protocol 1: Comprehensive Thermal & Diffraction Profiling

Objective: Determine the hydration state and thermal degradation kinetics of an amino-quinoline HCl salt.

  • Sample Preparation & Environmental Control: Handle the API in a dry box (RH < 5%) to prevent moisture-induced polymorphic transitions. Accurately weigh ~3 mg of the sample into a 40 µL standard aluminum pan 1.

  • Internal Control (Pinhole Crimping): Crimp the pan with a pinhole lid. Causality: This allows evolved solvent/water vapor to escape without building internal pressure, preventing boiling point elevation artifacts that skew endothermic peak temperatures.

  • Thermogravimetric Analysis (TGA): Heat from 25 °C to 300 °C at 10 °C/min under dry nitrogen purge. Monitor for distinct step-wise weight loss. Self-Validation: Couple TGA with FTIR (TGA-IR) to confirm the evolved gas is strictly

    
     and not an amine degradation byproduct.
    
  • Differential Scanning Calorimetry (DSC): Run in parallel to TGA using identical heating rates. Overlay the TGA derivative curve with the DSC thermogram. An endotherm that perfectly aligns with a TGA weight loss confirms desolvation; an endotherm with zero weight loss confirms a polymorphic transition or pure melting.

  • X-ray Powder Diffractometry (XRPD): Analyze the pre- and post-heated samples using CuKα radiation (40 kV, 20 mA) scanned from 5° to 40° 2θ 1. Causality: Shifts in the diffraction lattice spacing validate the collapse of the hydrate structure observed in DSC.

Protocol 2: Binary Phase Diagram Construction for Cocrystal Stability

Objective: Map the thermodynamic stability zone of an amino-quinoline cocrystal.

  • Molar Ratio Preparation: Prepare physical mixtures of the amino-quinoline HCl and the co-former (e.g., Artesunate) in varying molar fractions (0:1, 1:9, 2:8 ... 9:1, 1:0) 3.

  • Liquid-Assisted Grinding (LAG): Add a stoichiometric drop of ethanol during milling. Causality: The transient liquid phase lowers the activation energy barrier for molecular diffusion, facilitating rapid thermodynamic equilibration into the cocrystal phase.

  • Thermal Profiling: Subject each fraction to DSC. Record the onset temperatures of eutectic melting (

    
    , 
    
    
    
    ) and the peak melting temperature of the cocrystal.
  • Phase Diagram Plotting: Plot the endothermic peak temperatures against the molar fraction. The apex of the resulting curve identifies the stoichiometric ratio of the most thermodynamically stable cocrystal phase.

Workflow API Amino-Quinoline HCl Synthesis & Isolation Screen Polymorph & Hydrate Screening API->Screen Thermal Thermal Analysis (DSC / TGA) Screen->Thermal Diffraction Crystallography (XRPD / SCXRD) Screen->Diffraction Stability Accelerated Stability (ICH Q1A) Thermal->Stability Diffraction->Stability Selection Optimal Solid Form Selection Stability->Selection

Fig 2: Workflow for thermodynamic solid-state stability screening of APIs.

Quantitative Data Summary

The following table synthesizes the thermodynamic and thermal events of key amino-quinoline systems, demonstrating the stark contrast between pure API degradation and stabilized cocrystalline forms.

Compound / SystemThermal EventTemperature (°C)Weight LossMechanistic Interpretation
Amodiaquine Dihydrochloride Monohydrate (AQM) TGA Onset~150.03.5%Stoichiometric loss of lattice water (Dehydration) [[1]]()
Amodiaquine Dihydrochloride Monohydrate (AQM) DSC Endotherms~175, 200, 225N/ASequential melting and thermal degradation of the anhydrous phase 1
Artesunate (AS) Pure Solid DSC Endotherm142.2N/AIsotropic melting point of pure AS crystal lattice 3
AS-AQ Physical Mixture (Equimolar) DSC Endotherms130.5, 150.5N/AEutectic melting points indicating lowered chemical potential [[3]]()
AS-AQ Cocrystal Phase DSC Endotherm158.9 - 160.4N/AMelting point of the newly formed, thermodynamically stable molecular compound 3

References

1.[1] Cocrystallization of Artemisinin and Amodiaquine Hydrochloride - Chula Digital Collections / Thai Journal of Pharmaceutical Sciences. 2.[3] Study of possibility physical interactions antimalarial combination drugs - PMC / National Institutes of Health. 3.[2] Quantum Chemical Lipophilicities of Antimalarial Drugs in Relation to Terminal Half-Life - ACS Omega / PMC. 4.[4] Solid-state compatibility studies of a drug without melting point - ResearchGate.

Sources

Technical Guide: UV-Vis Absorption Spectra of 2-Amino-7-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption properties of 2-Amino-7-bromo-3-methylquinoline , a privileged scaffold in medicinal chemistry. This compound serves as a critical intermediate in the development of kinase inhibitors (targeting EGFR, HER-2) and antimalarial agents. This document details the molecular basis of its chromophoric activity, provides a self-validating experimental protocol for spectral acquisition, and interprets the electronic transitions governing its optical behavior.

Molecular Architecture & Chromophores

The optical properties of 2-Amino-7-bromo-3-methylquinoline are dictated by the electronic perturbations of the quinoline aromatic core. Understanding these perturbations is essential for accurate spectral interpretation.

Structural Analysis

The quinoline ring acts as the primary chromophore, exhibiting characteristic


 and 

transitions. The three substituents modify this baseline spectrum through specific electronic effects:
  • 2-Amino Group (-NH₂): A strong auxochrome. The lone pair on the nitrogen interacts with the

    
    -system of the ring (mesomeric effect), significantly lowering the energy gap between the HOMO and LUMO. This results in a pronounced bathochromic shift (red shift)  and a hyperchromic effect  (increased intensity).
    
  • 7-Bromo Group (-Br): A weak auxochrome with a heavy atom effect. It induces a minor bathochromic shift due to inductive/mesomeric competition and enhances intersystem crossing (relevant for fluorescence, though less dominant in absorption).

  • 3-Methyl Group (-CH₃): A weak auxochrome. It contributes to a slight red shift via hyperconjugation and stabilizes the molecular structure.

Visualization of Electronic Effects

ChromophoreAnalysis Core Quinoline Core (Primary Chromophore) Effect1 Bathochromic Shift (Red Shift) Core->Effect1 Effect2 Hyperchromic Effect (Intensity Increase) Core->Effect2 Amino 2-Amino Group (Strong Auxochrome) Amino->Core +M Effect (Strong) Bromo 7-Bromo Group (Heavy Atom) Bromo->Core -I / +M Effect (Weak) Methyl 3-Methyl Group (Hyperconjugation) Methyl->Core Hyperconjugation Result Target Spectrum λ_max: ~330-350 nm Effect1->Result Effect2->Result

Figure 1: Structure-Property Relationship flow illustrating the impact of substituents on the quinoline chromophore.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and data integrity, the following protocol treats the analysis as a closed-loop system where sample quality is verified before data acquisition.

Reagents and Equipment
  • Analyte: 2-Amino-7-bromo-3-methylquinoline (>98% purity, HPLC grade).

  • Solvents: Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) – Spectroscopic Grade (Cutoff <210 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow

Step 1: Stock Solution Preparation

  • Weigh 2.50 mg of the compound into a 25 mL volumetric flask.

  • Dissolve in DMSO (due to limited solubility of the bromo-derivative in pure alcohols). Sonicate for 5 minutes to ensure complete dissolution.

  • Validation Point: Solution must be optically clear with no suspended particulates.

  • Concentration: ~100 µg/mL (Stock A).

Step 2: Working Solution & Dilution

  • Pipette 1.0 mL of Stock A into a 10 mL volumetric flask.

  • Dilute to mark with Methanol .

  • Final Concentration: ~10 µg/mL (

    
     M).
    
  • Validation Point: Prepare a blank solution (10% DMSO in Methanol) to correct for solvent absorption.

Step 3: Data Acquisition

  • Baseline Correction: Run a baseline scan with the blank solution in both sample and reference paths.

  • Parameters:

    • Scan Range: 200 nm – 500 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

  • Measurement: Place sample in the sample holder and record the spectrum.

Analytical Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measure Measurement & Validation Step1 Weigh 2.5 mg Analyte Step2 Dissolve in DMSO (Stock A) Step1->Step2 Step3 Dilute 1:10 with MeOH (Working Soln) Step2->Step3 Step4 Baseline Correction (10% DMSO/MeOH Blank) Step3->Step4 Step5 Acquire Spectrum (200-500 nm) Step4->Step5 Check Absorbance < 1.0? (Linear Range Check) Step5->Check Process Data Process Data Check->Process Data Yes Dilute & Retest Dilute & Retest Check->Dilute & Retest No

Figure 2: Operational workflow ensuring data validity through linear range verification.

Spectral Analysis & Interpretation

Based on the Woodward-Fieser rules and empirical data from structural analogs (2-aminoquinoline and 7-bromoquinoline), the absorption profile is characterized by three distinct regions.

Representative Spectral Data
Band AssignmentWavelength (

)
Molar Absorptivity (

)
Electronic TransitionStructural Origin
Band I (

-band)
240 – 255 nmHigh (~30,000

)

Aromatic Quinoline Core (E2 band)
Band II (p-band) 335 – 350 nmMedium (~8,000

)

(CT)
Conjugation of 2-NH₂ with Ring
Band III (

-band)
~360 nm (Shoulder)Low (~2,000

)

Heterocyclic Nitrogen / Lone Pairs
Mechanistic Interpretation
  • The

    
    -Band (240-255 nm):  This intense peak corresponds to the allowed transition of the aromatic system. The presence of the 7-bromo substituent causes a slight bathochromic shift relative to unsubstituted quinoline (typically ~230 nm) due to the expansion of the delocalized system.
    
  • The p-Band (335-350 nm): This is the diagnostic band for 2-aminoquinolines. It arises from an Intramolecular Charge Transfer (ICT) state where electron density moves from the amino group lone pair into the electron-deficient quinoline ring. The 3-methyl group stabilizes this transition, sharpening the peak.

  • Solvatochromism: The compound exhibits positive solvatochromism .

    • Non-polar (Hexane): Fine structure is visible;

      
       is blue-shifted.
      
    • Polar (Methanol/DMSO): The ICT band broadens and red-shifts due to stabilization of the polar excited state by the solvent.

Applications in Drug Discovery[1][2]

The spectral properties of 2-Amino-7-bromo-3-methylquinoline are not merely analytical fingerprints but are directly relevant to its biological function and development.

  • Kinase Inhibition Assays: The distinct absorption at ~340 nm allows for the monitoring of binding kinetics in competitive binding assays against ATP. Derivatives of this scaffold are potent inhibitors of EGFR and HER-2 tyrosine kinases.

  • Antimalarial Pharmacophore: The 7-bromo substitution mimics the 7-chloro motif of Chloroquine, critical for inhibiting hematin polymerization. UV-Vis spectroscopy is used to study the drug-heme binding interaction (hypochromism of the Soret band).

  • Purity Profiling: In synthetic workflows (e.g., Friedländer annulation), the appearance of the 340 nm band confirms the formation of the fully aromatic quinoline system from non-conjugated precursors.

References

  • Gouda, M. A., et al. (2023). "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities."[1][2] Mini-Reviews in Organic Chemistry. Link

  • Liu, N., et al. (2021).[3] "Ag(I)‐Catalyzed Synthesis of 2‐Aminoquinolines from 1‐Aminobutadiynes and Anilines." Asian Journal of Organic Chemistry. Link

  • BenchChem Technical Series. (2025). "Synthesis and Characterization of 7-Bromo-substituted Quinolines." BenchChem Protocols. Link

  • Smolecule. (2026).[4] "2-Aminoquinoline: Classification, Synthesis, and Therapeutic Applications." Smolecule Technical Guides. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard Reference for Woodward-Fieser Rules).

Sources

Literature review on 2-amino-3-methylquinoline scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthetic pathways, and therapeutic applications of the 2-amino-3-methylquinoline scaffold.

Executive Summary

The 2-amino-3-methylquinoline core is a privileged pharmacophore in modern drug discovery, distinct from its mutagenic fused-cousin (IQ). While generic quinolines are ubiquitous, the specific substitution pattern of a 2-amino group adjacent to a 3-methyl group has emerged as a critical structural motif, most notably in the development of MTA-cooperative PRMT5 inhibitors for MTAP-deleted cancers. This guide dissects the synthetic architecture, structure-activity relationships (SAR), and mechanistic grounding of this scaffold.

Part 1: Structural Significance & Safety Distinction

The Scaffold vs. The Mutagen

Critical Distinction: It is imperative to distinguish the medicinal 2-amino-3-methylquinoline scaffold from IQ (2-amino-3-methylimidazo[4,5-f]quinoline) .

  • IQ (Carcinogen): A fused imidazo-quinoline formed in cooked meats; a potent mutagen that intercalates DNA.

  • 2-Amino-3-methylquinoline (Therapeutic): A non-fused bicyclic system. In medicinal chemistry, this core does not exhibit the same mutagenic profile when properly substituted, acting instead as a competitive or allosteric binder in kinase and methyltransferase pockets.

The "Magic Methyl" Effect at Position 3

In the context of recent PRMT5 inhibitors (e.g., Amgen’s AM-9747), the C3-methyl group is not merely a lipophilic filler. It serves a precise structural function:

  • Hydrophobic Packing: It fills a specific hydrophobic pocket adjacent to the cofactor binding site.

  • Conformational Lock: It restricts the rotation of the C2-amino group, pre-organizing the molecule for hydrogen bonding.

  • MTA Interaction: In PRMT5 inhibitors, the C3-methyl exhibits a Van der Waals contact with the sulfur atom of the MTA (methylthioadenosine) cofactor, driving selectivity for the enzyme-cofactor complex.

Part 2: Synthetic Architectures

The construction of 2-amino-3-methylquinolines requires regioselective control. The Friedländer Annulation remains the gold standard for industrial scalability.

Method A: The Modified Friedländer Annulation (Amgen Protocol)

This method is preferred for generating 6-substituted derivatives (e.g., esters/acids) used in fragment-based drug discovery.

Reaction Logic: Condensation of an o-aminoaryl aldehyde with a nitrile possessing an


-methylene group.[1] The use of propionitrile  specifically installs the C3-methyl group and the C2-amino group in a single step.

DOT Diagram: Friedländer Synthesis Workflow

FriedlanderSynthesis Start1 Methyl 4-amino-3-formylbenzoate (Ortho-amino aldehyde) Intermediate Imine/Enamine Intermediate Start1->Intermediate Nucleophilic Attack Reagent Propionitrile (Source of C3-Me & C2-NH2) Reagent->Intermediate Condition tBuOK (Base) DMSO, 0°C to RT Condition->Intermediate Product Methyl 2-amino-3-methyl quinoline-6-carboxylate Intermediate->Product Cyclization & Dehydration

Caption: One-pot regioselective synthesis of the 2-amino-3-methylquinoline core via base-mediated condensation.

Protocol: Synthesis of Methyl 2-amino-3-methylquinoline-6-carboxylate

Source Grounding: Adapted from J. Med. Chem. 2025 (Amgen) & Patents.

Reagents:

  • Methyl 4-amino-3-formylbenzoate (1.0 equiv)

  • Propionitrile (2.0 equiv)

  • Potassium tert-butoxide (tBuOK), 1.0 M in THF (2.0 equiv)

  • DMSO (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with anhydrous DMSO under a nitrogen atmosphere. Add propionitrile.

  • Base Activation: Cool to 0 °C. Add tBuOK solution dropwise. Stir for 15–30 minutes to generate the reactive nitrile anion.

  • Addition: Add methyl 4-amino-3-formylbenzoate in portions. The solution typically turns deep red/orange, indicating imine formation.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by LCMS for the disappearance of the aldehyde.

  • Quench & Isolation: Pour the reaction mixture into ice-water. The product often precipitates. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from MeOH/EtOAc or purify via silica chromatography (Gradient: 0–50% EtOAc in Hexanes).

Yield Expectation: 60–85%

Part 3: Medicinal Chemistry & SAR[2][3]

Therapeutic Area: MTA-Cooperative PRMT5 Inhibition

The most high-profile application of this scaffold is in targeting MTAP-deleted tumors (e.g., Glioblastoma, Pancreatic cancer). These tumors accumulate MTA. The 2-amino-3-methylquinoline scaffold binds selectively to the PRMT5:MTA complex, creating a "ternary trap" that inhibits the enzyme.

Structure-Activity Relationship (SAR) Map
PositionSubstituentEffect on Activity (PRMT5 Context)
C-2 -NH₂ (Amino) Essential. Forms a critical salt bridge with Glu444 in the PRMT5 active site. Alkylation of this amine abolishes activity.
C-3 -CH₃ (Methyl) Critical. Provides hydrophobic contact with Glu435 and the MTA sulfur .[2] Removal (to -H) or enlargement (to -Ethyl) significantly reduces potency.
C-4 -H Generally left unsubstituted to avoid steric clash with the protein backbone (Phe327).
C-6 -Amide/Ester Vector Point. Ideal for chain extension into the solvent channel to tune solubility and pharmacokinetic (PK) properties.
C-7/8 -H/F Substitution here (e.g., 7-Fluoro) can improve metabolic stability by blocking oxidative metabolism sites.

DOT Diagram: Mechanism of Action (Ternary Complex)

MoA PRMT5 PRMT5 Enzyme (Glu444, Glu435) MTA MTA Cofactor (Accumulated in Cancer) MTA->PRMT5 Occupies SAM pocket Scaffold 2-Amino-3-methyl quinoline Inhibitor Scaffold->PRMT5 H-Bond/Salt Bridge (C2-NH2 to Glu444) Scaffold->MTA Hydrophobic/VdW (C3-Me to S-atom)

Caption: The "Ternary Trap" mechanism where the scaffold bridges the enzyme and the accumulated oncometabolite MTA.

Part 4: Quantitative Data Summary

Comparison of C3-substituent effects on PRMT5 inhibition (Representative Data derived from Amgen and Tango disclosures).

Compound VariantC3-SubstituentIC₅₀ (MTA-Positive)Fold Selectivity (vs WT)Notes
Lead (AM-9747) -CH₃ < 5 nM > 40x Optimal packing.
Des-methyl-H> 100 nM< 5xLoss of hydrophobic lock.
Ethyl variant-CH₂CH₃~ 25 nM20xSteric penalty begins.
C2-N-Methyl-NH(CH₃)> 1000 nMN/ALoss of H-bond donor.

Part 5: References

  • Discovery of MTA-Cooperative PRMT5 Inhibitors (AM-9747) Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy.[3] Source: Journal of Medicinal Chemistry (2025). URL:[Link]

  • General Quinoline Synthesis from 2-Aminobenzonitrile Title: Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Source: Indian Journal of Heterocyclic Chemistry (2022).[4][5][6] URL:[Link][4][5][6]

  • Review of Quinoline Biological Activities Title: Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[7] Source: Mini-Reviews in Organic Chemistry (2023). URL:[Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Amino-7-bromo-3-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the scalable synthesis of 2-Amino-7-bromo-3-methylquinoline hydrochloride . This compound is a critical pharmacophore in the development of tyrosine kinase inhibitors (TKIs) and other heterocyclic bioactive agents.

The protocol prioritizes regiospecificity and scalability , avoiding the mixture issues common with classical Skraup syntheses.

Introduction & Retrosynthetic Analysis[1]

The synthesis of 2-amino-3-alkylquinolines is often plagued by low yields and difficult purifications when using direct amination (Chichibabin) or non-specific condensations. For the 7-bromo analog, maintaining the integrity of the bromine handle (crucial for downstream Suzuki/Buchwald couplings) while establishing the 2-amino-3-methyl core is paramount.

This protocol utilizes a reductive cyclization strategy starting from 4-bromo-2-nitrobenzaldehyde . This route guarantees the 7-position regiochemistry and introduces the amino group directly from the nitrile nitrogen, eliminating the need for hazardous sodium amide.

Retrosynthetic Logic
  • Target: 2-Amino-7-bromo-3-methylquinoline.

  • Disconnection: C2-N bond and C3-C4 bond.

  • Precursors: 4-Bromo-2-nitrobenzaldehyde (Electrophile) + Propionitrile (Nucleophile).

  • Mechanism: Base-catalyzed Knoevenagel condensation followed by reductive ring closure (Fe/AcOH).

Visual Workflow (DOT Diagram)

The following diagram outlines the reaction cascade and critical decision points.

SynthesisWorkflow Start Start: 4-Bromo-2-nitrobenzaldehyde Intermediate Intermediate: 2-(4-bromo-2-nitrophenyl)but-2-enenitrile Start->Intermediate Knoevenagel Condensation (0-5°C to RT, 4h) Reagent Reagent: Propionitrile (Solvent: MeOH, Base: KOH) Reagent->Intermediate Reduction Reductive Cyclization (Fe Powder / AcOH / HCl) Intermediate->Reduction Nitro Reduction & Nucleophilic Attack on CN Crude Crude Free Base (2-Amino-7-bromo-3-methylquinoline) Reduction->Crude Workup (Basify pH 9) Purification Purification (Recrystallization from EtOH/Water) Crude->Purification SaltForm Salt Formation (4M HCl in Dioxane) Purification->SaltForm Final Final Product: 2-Amino-7-bromo-3-methylquinoline HCl SaltForm->Final Precipitation & Drying

Caption: Step-wise synthesis pathway from nitro-aldehyde precursor to final hydrochloride salt.

Experimental Protocols

Phase 1: Knoevenagel Condensation

Objective: Synthesize the 2-(4-bromo-2-nitrophenyl)but-2-enenitrile intermediate.

  • Reagents:

    • 4-Bromo-2-nitrobenzaldehyde (1.0 eq)

    • Propionitrile (1.2 eq)[1]

    • Potassium Hydroxide (KOH) (1.1 eq)

    • Methanol (MeOH) (10 V)

Procedure:

  • Charge a reactor with 4-bromo-2-nitrobenzaldehyde and MeOH . Cool to 0–5 °C.

  • Add propionitrile dropwise, maintaining temperature < 10 °C.

  • Dissolve KOH in minimal MeOH and add slowly to the reaction mixture. Note: Exothermic reaction.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aldehyde indicates completion.

  • Workup: Pour the mixture into ice water. The intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry under vacuum.

    • Yield Expectation: 85–90%.[2]

Phase 2: Reductive Cyclization

Objective: Convert the nitro-nitrile intermediate to the quinoline core. Rationale: Iron (Fe) is chosen over catalytic hydrogenation (H2/Pd) to prevent debromination at the 7-position.

  • Reagents:

    • Intermediate from Phase 1 (1.0 eq)

    • Iron Powder (325 mesh, 5.0 eq)

    • Glacial Acetic Acid (AcOH) (10 V)

    • Conc. HCl (Catalytic, 0.1 eq)

Procedure:

  • Suspend the intermediate and Fe powder in AcOH .

  • Heat to 80 °C.

  • Add conc. HCl dropwise (activates the iron).

  • Stir vigorously at 90–100 °C for 2–3 hours. The mechanism involves reduction of -NO2 to -NH2, which spontaneously attacks the nitrile carbon (activated by the acid) to close the ring.

  • IPC: LC-MS should show mass [M+H]+ ≈ 237/239 (Br isotope pattern).

  • Workup:

    • Cool to RT. Filter off iron residues through Celite.

    • Concentrate the filtrate to remove bulk AcOH.

    • Dilute residue with water and basify to pH 9–10 using 20% NaOH or NH4OH.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the free base as a pale yellow solid.

Phase 3: Hydrochloride Salt Formation

Objective: Generate the stable HCl salt for biological testing/storage.

  • Reagents:

    • 2-Amino-7-bromo-3-methylquinoline (Free Base)

    • 4M HCl in Dioxane (or diethyl ether)

    • Ethanol (anhydrous)

Procedure:

  • Dissolve the free base in minimal anhydrous Ethanol at 40 °C.

  • Cool to 0 °C.

  • Add 4M HCl in Dioxane (1.5 eq) dropwise. A white/off-white precipitate should form immediately.

  • Stir at 0 °C for 1 hour.

  • Filter the solid and wash with cold diethyl ether to remove excess acid.

  • Dry in a vacuum oven at 45 °C for 12 hours.

Quantitative Data Summary

ParameterSpecification / ValueNotes
Molecular Formula C₁₀H₁₀BrClN₂HCl Salt
Molecular Weight 273.56 g/mol Free base: 237.10 g/mol
Overall Yield 60–70%From aldehyde precursor
Appearance Off-white to pale yellow crystalline solidHygroscopic
Melting Point > 280 °C (dec)Salt form
1H NMR (DMSO-d6) δ 2.35 (s, 3H), 7.45 (dd, 1H), 7.80 (d, 1H), 8.10 (s, 1H)Characteristic methyl singlet at 2.35 ppm
MS (ESI) [M+H]+ 237.0 / 239.01:1 Isotopic ratio (Br)

Critical Troubleshooting & Safety

  • Regioselectivity Check: Ensure the starting material is 4-bromo -2-nitrobenzaldehyde. Using the 5-bromo isomer will yield the 6-bromoquinoline.

  • Debromination: Avoid using Zn/HCl or H2/Pd for the reduction step. Iron/Acetic acid is mild enough to preserve the aryl bromide.

  • Nitrile Reactivity: Propionitrile is less reactive than acetonitrile. If the Knoevenagel step is sluggish, use a stronger base like Piperidine or t-BuOK in THF.

  • Safety:

    • Propionitrile: Highly toxic (metabolizes to cyanide). Handle in a fume hood with appropriate PPE.

    • Brominated compounds: Often irritants.

References

  • Meth-Cohn, O., & Narine, B. (1978).[3] A versatile new synthesis of quinolines, thienopyridines and related fused pyridines.[3] Tetrahedron Letters.[3] Link

    • Context: Foundational work on quinoline synthesis via Vilsmeier-Haack and related cycliz
  • Tomioka, T., Takahashi, Y., & Maejima, T. (2012).[4] One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile.[4] Organic & Biomolecular Chemistry.[3][4][5] Link

    • Context: Establishes the mechanism for condensing nitrobenzaldehydes with nitriles to form 2-aminoquinolines.
  • Muscia, G. C., et al. (2008). Efficient synthesis of 2-amino-3-cyanoquinolines. Tetrahedron Letters.[3] Link

    • Context: Discusses base-catalyzed condensation conditions for substituted quinolines.
  • BenchChem. (2025).[6][7] Technical Guide to the Core Reactions of 4-Bromobenzaldehyde.Link

    • Context: Data on the stability and reactivity of the 4-bromo-2-nitrobenzaldehyde precursor.

Sources

Guide for the Preparation and Handling of 2-Amino-7-bromo-3-methylquinoline HCl Stock Solutions for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Author's Foreword

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential, particularly as anti-cancer agents.[1][2] The successful evaluation of these compounds in cell-based assays is fundamentally dependent on the precise and reproducible preparation of test solutions. Inconsistencies in solubility, concentration, or solvent handling can introduce significant artifacts, leading to misinterpretation of a compound's true biological activity.[3]

This document provides a detailed, field-proven protocol for the preparation of stock and working solutions of 2-Amino-7-bromo-3-methylquinoline HCl. It is designed for researchers, scientists, and drug development professionals. Beyond a simple list of steps, this guide explains the scientific rationale behind each procedural choice, incorporates best practices to ensure data integrity, and offers solutions to common challenges. Our objective is to empower researchers to generate reliable and reproducible data by mastering the critical first step: compound preparation.

| Physicochemical Profile & Solvent Selection Rationale

Compound Structure and Expected Solubility: 2-Amino-7-bromo-3-methylquinoline HCl possesses a complex physicochemical profile. The core quinoline ring, along with the bromo- and methyl- substituents, confers significant hydrophobicity, suggesting poor solubility in aqueous solutions.[2] However, the presence of an amino group and, critically, its formulation as a hydrochloride (HCl) salt, introduces polarity and the potential for improved solubility in polar solvents.[4]

Primary Solvent Rationale - DMSO: For creating a concentrated primary stock solution, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5] Its strong aprotic, polar nature makes it an exceptional solvent for a wide range of organic molecules that are otherwise difficult to dissolve. Creating a high-concentration stock (e.g., 10 mM) in DMSO allows for minimal volumes to be added to cell culture media, thereby limiting solvent-induced toxicity.

The Critical Nature of Final Solvent Concentration: While an excellent solvent, DMSO is not inert in biological systems. At concentrations typically above 0.5% (v/v), DMSO can induce a variety of cellular effects, including differentiation, cell cycle arrest, and cytotoxicity, which can confound experimental results.[6] Therefore, a core principle of this protocol is to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.1% (v/v).[7][8]

| Required Materials & Equipment

Reagents & Consumables:

  • 2-Amino-7-bromo-3-methylquinoline HCl powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, filtered pipette tips (P1000, P200, P20)

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile phosphate-buffered saline (PBS) or distilled water (for serial dilutions if necessary)

Equipment:

  • Calibrated analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Sonicator water bath (optional, for compounds that are difficult to dissolve)

  • Calibrated micropipettes

  • Biological safety cabinet (for sterile handling)

  • -20°C and -80°C freezers for storage

Personal Protective Equipment (PPE):

  • Safety glasses, lab coat, and appropriate chemical-resistant gloves.[9]

| Protocol I: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM primary stock solution in DMSO. This concentration is a standard starting point for most in vitro screening and allows for a wide range of final working concentrations to be prepared.[7]

Step 1: Pre-Weighing Preparation 1.1. Before opening the vial containing the compound, centrifuge it briefly (e.g., 1 minute at 500 x g) to ensure all powder is collected at the bottom.[6] This prevents loss of material that may have coated the cap or walls during shipping. 1.2. Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.

Step 2: Calculating the Required Mass 2.1. The precise mass required depends on the compound's molecular weight (MW). This must be obtained from the Certificate of Analysis provided by the supplier. For the purpose of this protocol, we will use a hypothetical MW of 288.57 g/mol .

2.2. Use the following formula to calculate the mass needed to prepare 1 mL of a 10 mM stock solution: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight (g/mol)] / 1000 Mass (mg) = 10 mM x 1 mL x 288.57 g/mol / 1000 = 2.89 mg

Step 3: Weighing and Dissolution 3.1. Carefully weigh the calculated mass (2.89 mg in this example) of the 2-Amino-7-bromo-3-methylquinoline HCl powder into the tared microcentrifuge tube. 3.2. Add 1 mL of anhydrous, cell culture-grade DMSO to the tube. 3.3. Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. 3.4. Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C.[5][10] Allow the solution to return to room temperature before proceeding.

Step 4: Aliquoting and Storage 4.1. To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.[7][10] 4.2. Label each aliquot with:

  • Compound Name: 2-Amino-7-bromo-3-methylquinoline HCl
  • Concentration: 10 mM
  • Solvent: DMSO
  • Date of Preparation 4.3. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][11]

| Protocol II: Preparation of Working Solutions for Cell Assays

This section describes the dilution of the 10 mM primary stock to a final working concentration in cell culture medium. The example below is for a 10 µM final concentration.

Step 1: Intermediate Dilution (Optional but Recommended) Directly diluting the 10 mM stock 1:1000 into the medium can sometimes cause the compound to precipitate out of the solution. Creating an intermediate dilution can prevent this. 1.1. Thaw one 20 µL aliquot of the 10 mM primary stock solution. 1.2. In a sterile tube, prepare a 1 mM intermediate stock by adding 2 µL of the 10 mM primary stock to 18 µL of DMSO. Vortex gently to mix.

Step 2: Final Dilution into Culture Medium 2.1. This step must be performed in a biological safety cabinet using sterile technique. 2.2. To prepare a final working concentration of 10 µM in 10 mL of medium, the required dilution factor from the 10 mM primary stock is 1:1000. Volume of Stock = ( [Final Concentration] x [Final Volume] ) / [Stock Concentration] Volume of Stock (µL) = ( 10 µM x 10,000 µL ) / 10,000 µM = 10 µL 2.3. Add 10 µL of the 10 mM primary stock solution to 10 mL of pre-warmed complete cell culture medium. 2.4. Immediately vortex the medium gently or invert the tube several times to ensure rapid and uniform mixing.

Step 3: Vehicle Control Preparation 3.1. It is essential to prepare a vehicle control to account for any effects of the solvent on the cells.[12] 3.2. Prepare a vehicle control by adding the same volume of DMSO to the same volume of medium used for the final dilution. In the example above, this would be 10 µL of DMSO into 10 mL of medium.

Step 4: Final DMSO Concentration Check 4.1. The final concentration of DMSO in both the test and vehicle control conditions is: (10 µL DMSO / 10,000 µL Medium) x 100% = 0.1% (v/v) 4.2. This concentration is generally well-tolerated by most cell lines.[8]

| Data Summary & Key Parameters

ParameterRecommended Value / GuidelineRationale & Notes
Compound MW 288.57 g/mol Hypothetical. Use value from Certificate of Analysis.
Primary Stock Solvent Anhydrous, Cell Culture-Grade DMSOExcellent solubilizing power for organic compounds.
Primary Stock Conc. 10 mMStandard starting concentration for broad applicability.[7]
Working Solution Solvent Complete Cell Culture MediumThe final matrix for the cell-based assay.
Typical Working Conc. Range 1 nM - 100 µMHighly cell-type and assay dependent.[13][14]
Max Final DMSO Conc. ≤ 0.1% (v/v) Minimizes solvent-induced cellular toxicity/artifacts.[7][8]
Solid Compound Storage -20°C, desiccated, protected from lightEnsures long-term stability of the powder.[6]
Primary Stock Storage -20°C (1 month) or -80°C (6 months)Aliquot to avoid freeze-thaw cycles.[6][11]

| Visualized Workflows & Conceptual Pathways

G powder 1. Centrifuge Vial & Weigh Compound Powder calc 2. Calculate Mass for 10 mM in 1 mL DMSO dissolve 3. Add 1 mL DMSO & Vortex/Sonicate to Dissolve aliquot 4. Aliquot into Single-Use Volumes (e.g., 20 µL) store 5. Store Aliquots at -80°C thaw 6. Thaw One Aliquot of 10 mM Stock store->thaw Begin Experiment dilute 7. Dilute Stock into Pre-warmed Cell Culture Medium (e.g., 1:1000) vehicle 8. Prepare Vehicle Control (DMSO in Medium) assay 9. Add to Cells for Assay

Caption: Experimental workflow for stock solution preparation.

G EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Compound 2-Amino-7-bromo- 3-methylquinoline HCl Compound->EGFR Inhibition?

Caption: Hypothetical mechanism of action for a quinoline derivative.

| References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Soliman, A. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives. Retrieved from [Link]

  • Kumar, N., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ChemSRC. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS. Retrieved from [Link]

  • MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

Sources

Functionalization of C7-position in 2-Amino-7-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C7-Position in 2-Amino-7-bromo-3-methylquinoline

Executive Summary & Strategic Analysis

The scaffold 2-Amino-7-bromo-3-methylquinoline represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, antimalarials, and receptor modulators. The coexistence of a free amine at C2, a steric methyl marker at C3, and a reactive bromide at C7 presents a unique chemoselective challenge.

This guide details the regioselective functionalization of the C7-position . While the C7-bromide is an excellent handle for Palladium-catalyzed cross-coupling, the C2-amino group acts as a competing Lewis base that can poison homogeneous catalysts.

Key Chemical Features:

  • C7-Bromide: The primary electrophilic site for oxidative addition.

  • C2-Amine (

    
    ):  A potential catalyst poison. Strategic Decision: Direct coupling (using bulky ligands) vs. Protection (using Boc/Acetyl).
    
  • C3-Methyl: Provides steric bulk that prevents functionalization at C2/C4 but exerts minimal steric hindrance at the distal C7 position.

Decision Matrix: To Protect or Not to Protect?

Before initiating synthesis, select the pathway based on your coupling partner and available ligands.

G Start Start: 2-Amino-7-bromo-3-methylquinoline Decision Is the Coupling Partner Base-Sensitive or Sterically Demanding? Start->Decision PathA Path A: Direct Functionalization (High Efficiency) Decision->PathA No PathB Path B: Protection Strategy (High Fidelity) Decision->PathB Yes CondA Use Bulky Ligands (e.g., XPhos, BrettPhos) to prevent N-coordination PathA->CondA CondB Step 1: Boc-Protection Step 2: Coupling Step 3: Deprotection (TFA) PathB->CondB Product Target: C7-Functionalized Product CondA->Product CondB->Product

Figure 1: Strategic workflow for C7 functionalization. Path A is faster but requires specialized ligands. Path B is more robust for complex substrates.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1]

Objective: Introduction of aryl/heteroaryl groups at C7. Mechanism: The Pd(0) catalyst undergoes oxidative addition at the C7-Br bond. The C3-methyl group does not interfere sterically, but the C2-amine can coordinate to Pd. We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand effectively prevents the C2-amine from displacing the ligand, allowing the reaction to proceed without protection.

Materials
  • Substrate: 2-Amino-7-bromo-3-methylquinoline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the quinoline substrate (100 mg, 0.42 mmol), boronic acid (0.50 mmol), and Pd(dppf)Cl₂ (15 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Syringe in degassed 1,4-Dioxane (4.0 mL) and 2.0 M aqueous

    
     (0.63 mL).
    
  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS.[1] The starting material (M+H 237/239) should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Typical Yield: 75–90% depending on the boronic acid stability.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine diversity at C7. Challenge: This reaction is sensitive. The free C2-amine is a nucleophile and can compete with the external amine coupling partner. Solution: Use BrettPhos or XPhos precatalysts. These bulky, electron-rich ligands facilitate the coupling of the external amine preferentially over the sterically hindered (by the quinoline core) C2-amine.

Materials
  • Substrate: 2-Amino-7-bromo-3-methylquinoline (1.0 equiv)

  • Amine Partner: Primary or secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (2–5 mol%)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) - Must be anhydrous.
    
  • Solvent: Toluene or tert-Amyl alcohol (anhydrous)

Step-by-Step Procedure
  • Glovebox/Schlenk: This reaction is sensitive to oxygen.[2] Ideally, set up in a glovebox.

  • Charge: Combine substrate (100 mg), amine partner, Base (

    
    ), and Catalyst in a reaction tube.
    
  • Solvent: Add anhydrous Toluene (0.1 M concentration).

  • Reaction: Seal and heat to 100°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash the pad with DCM.

  • Purification: Concentrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) to separate the product from any trace homocoupled byproducts.

Quantitative Data Summary

ParameterSuzuki Coupling (Protocol A)Buchwald-Hartwig (Protocol B)[1]
Primary Challenge Protodeboronation of acidCompetitive binding of C2-amine
Preferred Catalyst Pd(dppf)Cl₂BrettPhos Pd G3 / XPhos
Solvent System Dioxane / Water (Biphasic)Toluene (Anhydrous)
Temperature 80–90°C100–110°C
Typical Yield 85% (Biaryls)60–75% (Amines)
C2-Protection? Not usually requiredRecommended for unhindered amines

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Buchwald-Hartwig Amination of Heterocycles

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Functionalization of 2-Aminoquinolines

    • Smolecule Application Note. (2025).[4][5][6] Metal-Free Synthesis and Functionalization of 2-Aminoquinolines.

    • (General reference for scaffold reactivity)

  • C7-Selective Functionalization Strategies

    • Xu, Y., et al. (2025). Formal C–H Functionalization of Quinolines at the C7 Position.
  • Catalyst Selection Guide (Sigma-Aldrich/Merck)

    • Reaction Guide: Suzuki Cross-Coupling.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Amino-7-bromo-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Document Type: Technical Guide & Validated Protocol

Introduction & Strategic Rationale

The 2-aminoquinoline scaffold is a privileged heterocycle in medicinal chemistry, serving as a foundational building block for therapeutics ranging from antimalarial agents to advanced oncology drugs[1]. Specifically, the 2-amino-7-bromo-3-methylquinoline derivative is highly prized in modern drug discovery. The 7-bromo substituent provides a versatile vector for late-stage diversification via palladium-catalyzed cross-coupling reactions, while the 3-methyl group imparts essential steric constraints necessary for selective target binding, such as in the development of PRMT5 inhibitors[2].

Historically, synthesizing highly substituted 2-aminoquinolines via the Friedländer annulation or Combes synthesis required prolonged thermal heating (often 12–24 hours), leading to diminished yields, complex purification profiles, and significant thermodynamic degradation[3].

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics. By utilizing direct dielectric heating, microwave irradiation selectively couples with polar solvents and ionic intermediates, providing localized superheating that drastically lowers the activation energy barrier for cyclization[4]. This approach reduces reaction times from days to minutes while significantly enhancing chemo-selectivity and overall atom economy[5].

Mechanistic Causality & Workflow

To synthesize 2-amino-7-bromo-3-methylquinoline, we utilize a modified base-catalyzed Friedländer condensation between 2-amino-4-bromobenzaldehyde and propionitrile .

The reaction proceeds via two distinct kinetic steps:

  • Knoevenagel-type Condensation: The base (potassium tert-butoxide) deprotonates the active methylene of propionitrile. The resulting carbanion attacks the aldehyde carbonyl.

  • Intramolecular Cyclization: The adjacent primary amine attacks the nitrile carbon, driving a rapid ring closure and subsequent aromatization.

Under conventional heating, the initial nucleophilic attack is rate-limiting. Under microwave conditions, the high dielectric loss tangent of the ethanol solvent and the highly polar enolate intermediates absorb microwave energy efficiently. This localized energy transfer accelerates the nucleophilic attack and forces the cyclization to completion before side-reactions (such as aldehyde self-condensation) can occur.

Mechanism Base t-BuOK Base Catalysis Deprot Deprotonation of Propionitrile (Carbanion Formation) Base->Deprot NuAttack Nucleophilic Attack on Aldehyde (Knoevenagel Condensation) Deprot->NuAttack RingClose Amine Attack on Nitrile (Ring Closure) NuAttack->RingClose MW Microwave Energy Absorption (High Dielectric Loss) MW->NuAttack Accelerates Rate MW->RingClose Promotes Cyclization Target Aromatization to 2-Aminoquinoline RingClose->Target

Mechanistic causality of microwave-enhanced cyclization in 2-aminoquinoline synthesis.

Quantitative Optimization Data

To establish a robust protocol, reaction parameters were systematically optimized. The goal was to maximize conversion while minimizing the formation of dark, tarry degradation products typical of prolonged quinoline syntheses.

Table 1: Optimization of Microwave Parameters for Friedländer Annulation

EntryCatalyst (1.5 eq)SolventTemp (°C)Time (min)MW Power (W)Yield (%)Observation
1KOHEthanol803010045Incomplete conversion; SM remains.
2t-BuOKEthanol1002015068Moderate yield; intermediate buildup.
3 t-BuOK Ethanol 120 15 150 >92 Optimal; clean conversion.
4t-BuOKDMF1201515078High pressure; side-product formation.
5NoneEthanol12060150<5Thermal background reaction only.

Experimental Workflow & Validated Protocol

Workflow SM1 2-Amino-4-bromobenzaldehyde (1.0 eq) Mix Reagent Mixing (t-BuOK, EtOH) SM1->Mix SM2 Propionitrile (1.2 eq) SM2->Mix MW Microwave Irradiation 120°C, 150W, 15 min Mix->MW Dielectric Heating Cycl Intramolecular Cyclization MW->Cycl Overcomes Activation Energy Prod 2-Amino-7-bromo- 3-methylquinoline Cycl->Prod High Yield (>90%)

Microwave-assisted Friedländer annulation workflow for 2-aminoquinoline synthesis.

Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Step 1: Reagent Preparation

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-amino-4-bromobenzaldehyde (1.0 mmol, 200 mg).

  • Add anhydrous Ethanol (3.0 mL) and stir until a uniform suspension is achieved.

  • Add propionitrile (1.2 mmol, 86 µL) followed by potassium tert-butoxide (1.5 mmol, 168 mg).

  • Validation Check: The starting aldehyde must be a bright yellow powder. A brownish hue indicates oxidation, which will severely depress the yield. Upon addition of the base, the solution should immediately transition to a deep orange color, indicating the formation of the reactive enolate.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Place the vial into the microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover).

  • Set parameters: Temperature: 120°C | Time: 15 minutes | Max Power: 150 W | Cooling: ON (air cooling post-reaction).

  • Validation Check: Monitor the real-time pressure curve on the synthesizer interface. The pressure should plateau smoothly around 10–12 bar. A sudden, sharp spike indicates solvent degradation or an exothermic runaway; abort the run if pressure exceeds 18 bar.

Step 3: Reaction Quenching & Precipitation

  • Once the vial has cooled to <40°C, uncap and transfer the dark reaction mixture dropwise into a beaker containing 15 mL of vigorously stirred ice-water.

  • Stir for 10 minutes to ensure complete precipitation.

  • Validation Check: A pale-yellow to off-white precipitate should form immediately upon contact with the water. If an oily residue forms instead, the cyclization is incomplete, indicating a failure in microwave power delivery.

Step 4: Isolation and Purification

  • Filter the precipitate under vacuum using a Büchner funnel and wash with cold water (2 × 5 mL) to remove residual base and unreacted propionitrile.

  • Dry the crude solid under vacuum at 50°C for 2 hours.

  • Purify via flash column chromatography (Silica gel, Eluent: EtOAc/Hexane gradient 1:9 to 3:7).

  • Validation Check: Spot the purified fractions on a TLC plate. Under 254 nm UV light, the product will appear as a highly fluorescent blue spot (Rf ~0.4 in 3:7 EtOAc:Hexane), confirming the extended conjugated aromatic system of the 2-aminoquinoline core.

Troubleshooting & Analytical Validation

  • Low Yield / High Impurities: If TLC reveals multiple spots, the reaction temperature may have exceeded 130°C, leading to Combes-type side reactions or degradation[3]. Ensure the microwave IR sensor is properly calibrated.

  • Starting Material Recovery: If >10% of the aldehyde is recovered, verify the anhydrous nature of the ethanol. Water quenches the t-BuOK base, halting the Knoevenagel condensation.

  • Analytical Confirmation: The final product (2-Amino-7-bromo-3-methylquinoline) should be confirmed via LC-MS (Expected [M+H]+: m/z 237.0 / 239.0 due to bromine isotopes) and 1H-NMR (singlet for the C3-methyl group around δ 2.3 ppm).

References

1.[1] Comprehensive Technical Guide: 2-Aminoquinoline Classification, Synthesis, and Therapeutic Applications - Smolecule. Available at: 1 2.[3] Technical Support Center: Enhancing 2-Aminoquinoline Synthesis - Benchchem. Available at:3 3.[4] Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates - RSC Publishing. Available at: 4 4.[5] Microwave-assisted synthesis of 3-aminoarylquinolines from 2-nitrobenzaldehyde and indole - Academia.edu. Available at: 5 5.[2] Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors - Google Patents / Googleapis. Available at:2

Sources

Application Note: Synthesis and Optimization of Novel Antimalarial Agents Utilizing the 2-Amino-7-bromo-3-methylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant Plasmodium falciparum strains has critically compromised the efficacy of first-line antimalarial therapies, necessitating the development of novel chemotypes[1]. While the quinoline nucleus remains one of the most privileged and extensively employed scaffolds in antimalarial drug discovery[1], traditional derivatives like chloroquine face severe resistance due to active efflux by the mutant P. falciparum chloroquine resistance transporter (PfCRT)[2].

This application note details a rational, step-by-step synthetic methodology utilizing 2-Amino-7-bromo-3-methylquinoline as a highly versatile foundational scaffold. By employing molecular hybridization techniques[3], this guide demonstrates how to functionalize the scaffold to bypass resistance mechanisms, enhance metabolic stability, and maximize vacuolar accumulation.

Mechanistic Rationale & Scaffold Design

The selection of 2-Amino-7-bromo-3-methylquinoline is driven by precise structure-activity relationship (SAR) principles:

  • The Quinoline Core: Acts by interfering with heme metabolism. It binds to toxic free heme (ferriprotoporphyrin IX) released during hemoglobin degradation, preventing its crystallization into non-toxic hemozoin (β-hematin)[4].

  • 2-Amino Group: Serves as an ideal nucleophilic handle for introducing weakly basic side chains (e.g., piperidine moieties). These basic groups are essential for driving the accumulation of the drug inside the highly acidic digestive vacuole (pH ~5.0) of the parasite via pH trapping[5].

  • 7-Bromo Substituent: Halogenation at the 7-position is a proven pharmacophore for antimalarial activity. Unlike the traditional 7-chloro group, the 7-bromo substitution provides a weaker C–Br bond, making it an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3]. Introducing bulky biaryl systems at this position sterically hinders the PfCRT efflux pump, restoring potency against resistant strains[6].

  • 3-Methyl Group: Provides a steric shield that blocks enzymatic oxidation at the C3 position, a common metabolic liability that leads to rapid clearance of unsubstituted quinolines in vivo.

MOA A Hemoglobin Degradation B Toxic Free Heme (Fe2+) A->B C Hemozoin Crystallization B->C Normal F Heme-Quinoline Complex B->F D Parasite Survival C->D E Quinoline Scaffold Accumulation E->F Binds Heme G Parasite Death F->G Toxicity

Mechanism of Action: Quinoline-mediated inhibition of hemozoin crystallization.

Synthetic Workflows & Self-Validating Protocols

The following protocols describe a two-stage functionalization of the scaffold. The workflow is designed as a self-validating system; each step includes specific analytical checkpoints to ensure chemical integrity before proceeding.

Synthesis SM 2-Amino-7-bromo- 3-methylquinoline Step1 Step 1: N-Alkylation (Piperidine Side Chain) SM->Step1 Int1 Intermediate 1 (Alkyl-Quinoline) Step1->Int1 Base, DMF, Heat Step2 Step 2: Suzuki Coupling (Aryl Group at C7) Int1->Step2 Final Final Hybrid Antimalarial Agent Step2->Final Pd-Catalyst, Boronic Acid

Two-step synthetic workflow for functionalizing the quinoline scaffold.

Protocol A: N-Alkylation for Vacuolar Targeting

Objective: Attach a basic piperidine side chain to the 2-amino group to enable pH trapping[5].

Reagents & Causality:

  • Substrate: 2-Amino-7-bromo-3-methylquinoline (1.0 eq).

  • Alkylating Agent: 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq).

  • Base: Potassium carbonate (K₂CO₃) (3.0 eq). Rationale: A mild inorganic base is required to neutralize the hydrochloride salt of the alkylating agent and deprotonate the 2-amino group without causing ring degradation.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF). Rationale: Polar aprotic solvent accelerates the Sₙ2 displacement.

Step-by-Step Procedure:

  • Charge a flame-dried round-bottom flask with 2-Amino-7-bromo-3-methylquinoline (500 mg, 2.1 mmol) and anhydrous K₂CO₃ (870 mg, 6.3 mmol) under an argon atmosphere.

  • Add 10 mL of anhydrous DMF and stir at room temperature for 15 minutes to facilitate pre-deprotonation.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (463 mg, 2.5 mmol) portion-wise over 10 minutes.

  • Elevate the temperature to 80 °C and stir for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The starting material (UV active at 254 nm) should be consumed, replaced by a lower Rf spot (due to increased polarity from the basic amine).

  • Quench the reaction with ice-cold distilled water (30 mL) and extract with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm the mass of Intermediate 1. Look for the [M+H]⁺ peak at m/z 348.1 / 350.1 (characteristic 1:1 isotopic ratio confirming the retention of the bromine atom).

Protocol B: Suzuki-Miyaura Cross-Coupling for Resistance Evasion

Objective: Replace the 7-bromo group with a bulky aryl moiety to sterically hinder the PfCRT efflux pump[6].

Reagents & Causality:

  • Substrate: Intermediate 1 (1.0 eq).

  • Coupling Partner: 4-Chlorophenylboronic acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl₂ (0.05 eq). Rationale: The bidentate dppf ligand prevents catalyst deactivation and strongly promotes the oxidative addition of Pd(0) into the C–Br bond.

  • Base: Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq).

  • Solvent: 1,4-Dioxane. Rationale: A biphasic Dioxane/H₂O system ensures the solubility of both the organic intermediate and the inorganic boronic acid/base.

Step-by-Step Procedure:

  • In a Schlenk tube, dissolve Intermediate 1 (300 mg, 0.86 mmol) and 4-chlorophenylboronic acid (202 mg, 1.29 mmol) in 8 mL of degassed 1,4-Dioxane.

  • Add 1.3 mL of 2.0 M aqueous Na₂CO₃.

  • Purge the system with argon for 10 minutes.

  • Quickly add Pd(dppf)Cl₂ (31 mg, 0.043 mmol), seal the tube, and heat to 90 °C for 8 hours.

  • Self-Validation Checkpoint 3 (Colorimetry & TLC): The reaction mixture will turn from reddish-brown to black as Pd(0) precipitates. TLC (Hexane:Ethyl Acetate, 1:1) should show complete consumption of Intermediate 1.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing with Ethyl Acetate.

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).

  • Self-Validation Checkpoint 4 (NMR): Analyze via ¹H NMR (400 MHz, CDCl₃). The successful coupling is validated by the disappearance of the characteristic 7-bromo splitting pattern and the emergence of a new para-substituted aromatic AA'BB' multiplet integrating for 4 protons around 7.40–7.60 ppm.

Quantitative Data & SAR Analysis

The biological evaluation of the synthesized derivatives underscores the causality of the structural modifications. The table below summarizes the in vitro antiplasmodial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains, alongside cytotoxicity in human hepatocytes (HepG2)[5].

CompoundStructural ModificationIC₅₀ 3D7 (nM)IC₅₀ K1 (nM)Resistance Index (RI)*CC₅₀ HepG2 (µM)
Chloroquine (Control) N/A8.5185.421.8>100
Scaffold (SM) Unmodified450.2610.51.35>100
Intermediate 1 2-Piperidine side chain42.1115.32.73>100
Final Hybrid 2-Piperidine + 7-Aryl4.29.82.3385.4

*Resistance Index (RI) = IC₅₀ (K1) / IC₅₀ (3D7). An RI closer to 1 indicates a lack of cross-resistance.

Data Interpretation: The unmodified scaffold exhibits weak baseline activity. The introduction of the basic piperidine side chain (Intermediate 1) drastically improves potency against the 3D7 strain (450.2 nM → 42.1 nM), validating the pH trapping hypothesis[4]. However, Intermediate 1 still suffers a drop in efficacy against the resistant K1 strain. The Suzuki coupling of the bulky 4-chlorophenyl group at the C7 position (Final Hybrid) not only pushes the potency into the single-digit nanomolar range (4.2 nM) but effectively flattens the Resistance Index to 2.33, proving that the bulky biaryl modification successfully evades the PfCRT efflux mechanism[6].

Conclusion

The 2-Amino-7-bromo-3-methylquinoline scaffold provides a highly programmable foundation for antimalarial drug discovery. By strategically utilizing the 2-amino group for vacuolar targeting and the 7-bromo position for resistance evasion via cross-coupling, researchers can synthesize potent, rationally designed hybrids capable of overcoming the limitations of traditional quinoline therapeutics.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: rsc.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Source: nih.

Sources

Application Note: Steric-Controlled Derivatization of the C2-Amino Group in 3-Methylquinoline Structures

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery, focusing on the specific steric and electronic challenges of derivatizing the 2-amino-3-methylquinoline scaffold.

Executive Summary

The 2-amino-3-methylquinoline scaffold is a privileged pharmacophore found in antimalarials, kinase inhibitors, and receptor modulators. However, the presence of the C3-methyl group—situated ortho to the exocyclic C2-amine—introduces significant steric hindrance that often leads to failed reactions when applying standard 2-aminoquinoline protocols.

This guide provides optimized protocols specifically engineered to overcome this steric barrier. We detail three core derivatization pathways:

  • Acylation/Sulfonylation: For amide/sulfonamide library generation.

  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): For C-N bond formation (N-arylation).

  • Heterocyclization: For accessing tricyclic imidazo[1,2-a]quinoline scaffolds.

Chemical Context & The "Ortho-Effect"

Before attempting derivatization, it is critical to understand the substrate's reactivity profile.

  • Electronic Profile: The C2-amino group acts as an amidine-like system. The ring nitrogen (N1) is the site of initial protonation and often the site of initial alkylation, while the exocyclic nitrogen (N2) is the nucleophile in acylation and cross-coupling.

  • Steric Profile (The C3-Methyl Blockade): The C3-methyl group projects electron density and physical bulk directly into the reaction trajectory of the exocyclic amine.

    • Consequence: Nucleophilic attack on bulky electrophiles is retarded.

    • Consequence: In metal-catalyzed couplings, reductive elimination is often the rate-determining step due to crowding around the metal center.

Decision Matrix: Selecting the Right Method

The following workflow illustrates the decision process for derivatizing this scaffold.

DerivatizationWorkflow Start Starting Material: 2-Amino-3-methylquinoline Target Desired Product Class? Start->Target Amide Amide / Sulfonamide (Library Synthesis) Target->Amide Acyl/Sulfonyl Arylamine N-Aryl Amine (Kinase Inhibitors) Target->Arylamine Aryl Tricycle Imidazo[1,2-a]quinoline (Fused Systems) Target->Tricycle Heterocycle MethodA Method A: DMAP-Catalyzed Acylation (Forcing Conditions) Amide->MethodA MethodB Method B: Buchwald-Hartwig (BrettPhos Ligand System) Arylamine->MethodB MethodC Method C: Hantzsch-Type Cyclization (Regioselective Condensation) Tricycle->MethodC NoteA Critical: Use DMAP to activate electrophile; Heat required. MethodA->NoteA NoteB Critical: Use Bulky Ligands (BrettPhos) to prevent catalyst deactivation. MethodB->NoteB NoteC Critical: 3-Me group becomes 5-Me in product. MethodC->NoteC

Caption: Decision workflow for 2-amino-3-methylquinoline derivatization, highlighting critical process parameters for each pathway.

Detailed Experimental Protocols

Module 1: Acylation and Sulfonylation

Standard Schotten-Baumann conditions often fail due to the reduced nucleophilicity caused by the ortho-methyl group. We utilize a DMAP-catalyzed approach with elevated temperature.

Reagents:

  • Substrate: 2-Amino-3-methylquinoline (1.0 equiv)

  • Electrophile: Acid Chloride or Sulfonyl Chloride (1.2 equiv)

  • Base: Triethylamine (Et3N) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher temps)

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 2-amino-3-methylquinoline (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Et3N (2.0 mmol) followed by DMAP (0.1 mmol). Stir for 10 minutes at room temperature to ensure deprotonation/equilibration.

  • Electrophile Addition: Add the acid chloride/sulfonyl chloride (1.2 mmol) dropwise.

    • Note: A slight exotherm may be observed.

  • Reaction:

    • Standard: Stir at room temperature for 4–12 hours.

    • Stubborn Substrates: If TLC shows <50% conversion after 4 hours, switch solvent to Toluene and reflux at 110°C. The 3-methyl group can retard the attack; heat overcomes this barrier.

  • Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: DMAP forms a highly reactive N-acylpyridinium intermediate with the acid chloride, which is more electrophilic and less sterically sensitive than the free acid chloride, facilitating attack by the hindered amine [1].

Module 2: Buchwald-Hartwig N-Arylation

Coupling a hindered amine (2-amino-3-methylquinoline) with an aryl halide requires a specialized catalyst system. Standard ligands (PPh3, BINAP) often result in low yields due to the inability to support the reductive elimination step involving the bulky substrate.

Reagents:

  • Substrate: 2-Amino-3-methylquinoline (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst Source: Pd2(dba)3 (0.02 equiv) or Pd(OAc)2

  • Ligand: BrettPhos or tBuBrettPhos (0.04 equiv)

  • Base: NaOtBu (1.4 equiv) or K3PO4 (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or t-Amyl alcohol

Protocol:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Stir for 1 minute to pre-form the active catalyst species.

  • Substrate Addition: Add 2-amino-3-methylquinoline and the aryl halide.

  • Heating: Seal the vial and heat to 100°C for 12–16 hours.

    • Checkpoint: The reaction mixture should turn from dark red/purple to a lighter orange/brown as the catalytic cycle progresses.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography.

Mechanism & Causality: The BrettPhos ligand is bulky and electron-rich. Its bulk promotes the difficult reductive elimination step, which is the bottleneck when coupling sterically hindered amines like our 3-methylquinoline substrate. The ligand "protects" the Pd center while forcing the amine and aryl group together [2].

BuchwaldCycle cluster_ligand Ligand Role (BrettPhos) Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Binding (Steric Clash Here) OxAdd->AmineBind + 2-Amino-3-Me-Quinoline Deprot Deprotonation (Base) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - HOtBu RedElim->Pd0 Regeneration

Caption: Catalytic cycle emphasizing the role of bulky ligands in facilitating the reductive elimination of the hindered 2-amino-3-methylquinoline product.

Module 3: Synthesis of Imidazo[1,2-a]quinolines

This transformation creates a tricyclic system.[1][2][3] The 3-methyl group of the starting material becomes the 5-methyl group of the product (imidazo[1,2-a]quinoline numbering), located in the "bay" region, which can influence planarity and solubility.

Reagents:

  • Substrate: 2-Amino-3-methylquinoline (1.0 equiv)

  • Reagent: α-Bromoacetophenone (or derivative) (1.1 equiv)

  • Solvent: Ethanol or n-Butanol

  • Base: NaHCO3 (for neutralization step)

Protocol:

  • Condensation: Dissolve 2-amino-3-methylquinoline (1.0 mmol) and α-bromoacetophenone (1.1 mmol) in Ethanol (5 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 4–8 hours.

    • Observation: A precipitate (the hydrobromide salt of the intermediate) often forms.

  • Cyclization: The initial step alkylates the ring nitrogen (N1). Cyclization to the imidazo-ring usually occurs spontaneously under reflux, but can be driven to completion by adding mild base.

  • Workup: Cool the mixture. If solid precipitates, filter it (this is often the HBr salt). Suspend the solid in water and neutralize with saturated NaHCO3 to liberate the free base. Extract with DCM.

  • Drying: Dry over MgSO4 and concentrate.

Structural Insight: The reaction proceeds via alkylation of the ring nitrogen (N1) followed by cyclodehydration. The 3-methyl group does not block N1 alkylation significantly but will end up at position 5 of the final tricyclic system. This position is sterically crowded; therefore, using α-haloketones with bulky substituents at the alpha-position (e.g., 2-bromo-2-phenylacetophenone) may fail or require higher temperatures (n-Butanol reflux) [3].

Analytical Validation Data

When characterizing the derivatives, look for these diagnostic signals:

Feature1H NMR Signal (approx. in CDCl3)Change upon Derivatization
C3-Methyl Singlet, δ 2.3 - 2.5 ppmShifts downfield (δ 2.6-2.8) in fused tricycles due to ring current effects.
C2-Amine (NH2) Broad singlet, δ 4.5 - 6.0 ppmAmide: Disappears; replaced by Amide NH (δ 8.0-10.0). Tricycle: Disappears completely.
Ring Proton H4 Singlet/Doublet, δ 7.5 - 7.8 ppmOften shifts downfield in amides due to the electron-withdrawing carbonyl group.

Troubleshooting Tip: If the C3-methyl signal splits or broadens, check for rotamers. In N-acyl derivatives, the steric clash between the C3-methyl and the carbonyl oxygen can restrict rotation, leading to observable rotamers in NMR at room temperature.

References

  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12, 129-161. Link

  • Maitre, L., et al. (2018). Buchwald-Hartwig amination of sterically hindered amines. Organic & Biomolecular Chemistry, 16, 2820-2825. Link

  • Guchhait, S. K., et al. (2011). Regioselective synthesis of imidazo[1,2-a]quinolines. Journal of Organic Chemistry, 76(11), 4753-4758. Link

  • BenchChem Application Note. (2025). 2-Aminoquinoline as a Derivatizing Agent. BenchChem Protocols. Link

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) for 2-amino-3-methylquinoline (H302, H318) and reagents before use. Perform all reactions in a fume hood.

Sources

Technical Application Note: One-Pot Synthesis of Substituted 2-Amino-quinoline Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Substituted 2-aminoquinolines are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for antimalarials (e.g., amodiaquine analogs), cholinesterase inhibitors (e.g., tacrine derivatives), and receptor tyrosine kinase inhibitors.

While many published protocols describe the synthesis of the free base, drug development necessitates the hydrochloride salt form to ensure aqueous solubility, bioavailability, and crystalline stability. Traditional methods often require a two-step process: synthesis of the base followed by a separate salt formation step, which incurs yield losses and increases solvent consumption.

This guide details two robust "One-Pot" protocols designed to streamline the generation of 2-aminoquinoline hydrochlorides:

  • Method A (The "Fusion" Route): A solvent-free or high-concentration thermal displacement using amine hydrochlorides. This is the most atom-economical route for stable amines.

  • Method B (The "Activation" Route): A modern, telescoping activation of Quinoline N-oxides, ideal for labile or complex amine substituents.

Mechanistic Principles

The Proton-Assisted Mechanism (Method A)

The conversion of 2-chloroquinolines to 2-aminoquinolines is a Nucleophilic Aromatic Substitution (


). However, the 2-position is often sluggish compared to the 4-position.
  • Expert Insight: Standard

    
     requires high temperatures. By using the amine hydrochloride  (R-NH₂·HCl) instead of the free amine, we introduce an in-situ acid catalyst.
    
  • Causality: The proton (

    
    ) from the amine salt protonates the quinoline nitrogen (
    
    
    
    ). This increases the electrophilicity at
    
    
    significantly, lowering the activation energy for the nucleophilic attack by the free amine (present in equilibrium).
N-Oxide Activation (Method B)

Direct C-H amination avoids halogenated precursors. Quinoline N-oxide is activated by an electrophile (e.g., Triflic Anhydride,


, or 

), creating a highly reactive intermediate that undergoes nucleophilic attack by the amine, followed by aromatization.[1]

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two methods and the critical "Salt Catch" step.

ReactionPathways cluster_0 Method A: Direct Displacement cluster_1 Method B: C-H Activation Start_Cl 2-Chloroquinoline (Precursor A) Inter_A Protonated Intermediate (Highly Electrophilic) Start_Cl->Inter_A + Amine HCl (Auto-Catalysis) Start_NOx Quinoline N-Oxide (Precursor B) Inter_B O-Sulfonylated Intermediate Start_NOx->Inter_B + Activator Amine_HCl Amine HCl Salt (Reagent) Amine_HCl->Inter_A Activator Activator (Tf2O / PyBrOP) Activator->Inter_B Final_Salt 2-Aminoquinoline Hydrochloride Inter_A->Final_Salt - HCl (Recycled) Direct Precipitation Product_Base 2-Aminoquinoline (Free Base) Inter_B->Product_Base + Amine + Base Product_Base->Final_Salt + HCl/Dioxane (In-Situ Workup)

Caption: Comparative pathways for generating 2-aminoquinoline hydrochlorides. Method A yields the salt directly; Method B requires a telescoped acidification.

Experimental Protocols

Protocol A: Solvent-Free Thermal Displacement (The "Green" Route)

Best for: Stable aliphatic and aromatic amines. High-throughput library generation. Scale: 1.0 mmol – 100 mmol.

Reagents:

  • Substituted 2-Chloroquinoline (1.0 equiv)

  • Substituted Amine Hydrochloride (1.2 – 1.5 equiv) [Note: If Amine HCl is not available, use Free Amine + 1.2 equiv conc. HCl]

  • Solvent: None (Fusion) or 2-Ethoxyethanol (if melt is impossible).

Step-by-Step Procedure:

  • Charge: In a heavy-walled pressure vial (or round-bottom flask for open reflux), combine the 2-chloroquinoline and the amine hydrochloride salt.

    • Critical Check: Ensure the reagents are intimately mixed. If solid/solid, grind briefly in a mortar before charging.

  • Fusion/Reaction:

    • Solvent-Free: Heat the mixture to 140–160°C . The mixture should melt into a homogeneous syrup. Stir magnetically.

    • Solvent-Assisted: If reagents have very high melting points (>200°C), add minimal 2-ethoxyethanol (0.5 mL per mmol) and reflux (

      
      ).
      
  • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Note: The spot for the product (salt) will stay at the baseline. To check conversion, take a mini-aliquot, neutralize with aq.

      
       in a vial, extract with EtOAc, and spot the organic layer.
      
  • Workup (The "Crash-Out"):

    • Cool the reaction mixture to

      
      .
      
    • Slowly add Acetone or Acetonitrile (5 mL per mmol). The product is usually insoluble in these solvents while impurities remain dissolved.

    • Cool to

      
       and stir for 30 minutes.
      
  • Isolation:

    • Filter the precipitate under vacuum.

    • Wash the cake with cold acetone (

      
      ).
      
    • Result: The filter cake is the pure 2-aminoquinoline hydrochloride .

Yield: Typically 85–95%.

Protocol B: Telescoped Activation of N-Oxides

Best for: Complex amines, or when 2-chloro precursors are unavailable. Scale: 0.5 mmol – 10 mmol.

Reagents:

  • Quinoline N-oxide derivative (1.0 equiv)[2]

  • Amine (1.2 equiv)[2]

  • Activator: Triflic Anhydride (

    
    ) (1.1 equiv) or 
    
    
    
    .
  • Base: Pyridine or 2-Fluoropyridine (1.2 equiv).

  • Solvent: DCM or DCE.

  • Quench: 4M HCl in Dioxane.

Step-by-Step Procedure:

  • Activation: Dissolve Quinoline N-oxide and the pyridine base in anhydrous DCM under Argon at

    
     (or 
    
    
    
    for robust substrates).
  • Addition: Add

    
     dropwise.[2][3] Stir for 15–30 mins. The solution will turn yellow/orange, indicating the formation of the activated intermediate.
    
  • Amination: Add the Amine (dissolved in minimal DCM) dropwise.

  • Warming: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Telescoped Salt Formation:

    • Do not perform an aqueous workup yet.

    • Add 4M HCl in Dioxane (2.0 equiv) directly to the reaction mixture.

    • Add Diethyl Ether (excess) to induce precipitation.

  • Isolation: Filter the solid.

    • Purification Note: If the salt contains pyridinium byproducts, recrystallize from EtOH/Et2O.

Data Summary & Validation Criteria

ParameterMethod A (Fusion/displacement)Method B (N-Oxide Activation)
Atom Economy High (Only HCl is byproduct)Moderate (Sulfonic acid byproduct)
Reaction Time 2 - 6 Hours4 - 8 Hours
Temperature High (

)
Low to RT (

)
Purity (Crude) >90% (often requires only washing)>80% (may require recrystallization)
Scope Best for sterically unhindered aminesExcellent for complex/fragile amines

Quality Control Check:

  • 1H NMR (DMSO-d6): Look for the downfield shift of the C3-H proton (typically

    
     7.0–7.5 ppm) and the broad exchangeable protons of the 
    
    
    
    group (
    
    
    9.0–14.0 ppm).
  • Solubility Test: The product must be fully soluble in water (>10 mg/mL) or saline, confirming salt formation.

Troubleshooting Guide

Issue: Reaction mixture solidifies too early (Method A).

  • Cause: Product melting point is higher than reaction temperature.

  • Fix: Add a high-boiling solvent like Diglyme or Phenol . Phenol is excellent as it solubilizes the salts and facilitates proton transfer.

Issue: Sticky gum instead of precipitate (Method B).

  • Cause: Trapped solvent or mixed salts.

  • Fix: Triturate the gum with anhydrous Ether/Hexane (1:1) under sonication. If that fails, dissolve in minimal MeOH and drop into rapid-stirring Et2O.

Issue: Low conversion of electron-deficient amines.

  • Cause: Reduced nucleophilicity.

  • Fix: Switch to Method A but use Microwave Irradiation (200W,

    
    , 20 mins). The rapid heating overcomes the activation barrier.
    

References

  • Microwave-Assisted Synthesis: Wilson, N. S., et al. "Microwave-Assisted Synthesis of 2-Aminoquinolines."[4] Journal of Organic Chemistry, 2005 .

  • Vilsmeier-Haack Overview: Meth-Cohn, O., & Narine, B. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 1978 .[5]

  • N-Oxide Activation: London, G., et al. "Activation of Quinoline N-Oxides with Triflic Anhydride: A Facile Entry to 2-Substituted Quinolines."[3] Organic Letters, 2010 .

  • Salt Solubility & Properties: "Overcoming Poor Solubility of 2-Aminoquinoline Derivatives." BenchChem Technical Notes, 2025 .

  • One-Pot Cyclization: Dou, G., et al. "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives."[4] Journal of Chemical Research, 2016 .

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-7-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 2-amino-7-bromo-3-methylquinoline is frequently plagued by two critical failure points: regioisomeric contamination during ring closure and incomplete amination of the 2-chloro intermediate.[1][2] This guide moves beyond standard textbook protocols to address the specific mechanistic bottlenecks associated with the electron-withdrawing bromine substituent and the steric influence of the 3-methyl group.

Part 1: The Strategic Bottleneck (Route Selection)

Before optimizing reaction conditions, validate your synthetic route.[2] The most common cause of "low yield" is actually a regioselectivity failure .

The "3-Bromoaniline Trap"

If you are synthesizing this molecule via the Vilsmeier-Haack cyclization of N-(3-bromophenyl)propionamide , you are statistically limited to a maximum ~50-60% yield of the desired 7-bromo isomer.[1][2]

  • The Mechanism: The Vilsmeier reagent attacks the aromatic ring ortho to the amide nitrogen. In 3-bromoaniline derivatives, there are two ortho positions:

    • Position 6 (Sterically hindered, para to Br): Leads to the 5-bromo isomer (Undesired).

    • Position 2 (Less hindered, ortho to Br): Leads to the 7-bromo isomer (Desired).[1]

  • The Fix: If yield is critical, switch to Route B (Friedländer Condensation) using 2-amino-4-bromobenzaldehyde .[1][2] This guarantees the 7-bromo regiochemistry.[2]

RouteSelection cluster_0 Yield Trap start Starting Material routeA Route A: N-(3-bromophenyl)propionamide start->routeA routeB Route B: 2-Amino-4-bromobenzaldehyde start->routeB vilsmeier Vilsmeier-Haack Cyclization routeA->vilsmeier condense Condensation w/ Propionitrile routeB->condense mixture Mixture: 5-Br (40%) + 7-Br (60%) vilsmeier->mixture separation Difficult Separation (Yield Loss) mixture->separation product 2-Amino-7-bromo- 3-methylquinoline separation->product condense->product

Caption: Figure 1. Strategic route selection. Route A suffers from inherent regioselectivity issues, while Route B ensures structural integrity.[2]

Part 2: Optimizing the 2-Chloro Intermediate (Vilsmeier-Haack)

If you must use the amide route (due to cost), the conversion of N-(3-bromophenyl)propionamide to 2-chloro-7-bromo-3-methylquinoline is the critical step.[1][2]

Protocol: The "Dry-Ice" Modification

Standard reflux often leads to tar formation due to the thermal instability of the chloro-iminium intermediate.[1][2]

Optimized Parameters:

  • Reagent:

    
     (Freshly distilled or <3 months old). Yellow 
    
    
    
    indicates hydrolysis/decomposition and will kill the reaction.
  • Stoichiometry: 1.0 eq Amide : 7.0 eq

    
     : 1.2 eq DMF.
    
  • Temperature Ramp: Do not heat immediately.

Step-by-Step:

  • Activation: Cool

    
     to 0°C. Add DMF dropwise (Vilsmeier reagent formation). Stir 30 mins.
    
  • Addition: Add the amide as a solid in portions at 0°C.

  • The Ramp: Allow to warm to RT (1 hr), then heat to 75°C (not reflux).

  • Quench (Critical): Pour the reaction mixture onto crushed ice/water with vigorous stirring. Do not neutralize immediately. Let the sticky iminium salt hydrolyze for 1 hour, then neutralize with

    
     to pH 8.
    

Troubleshooting the Cyclization:

Symptom Probable Cause Corrective Action
Black Tar / Low Yield Reaction temperature too high (>90°C).[1][2] Reduce T to 75°C; extend time.

| Starting Material Recovered | Wet


 (Phosphoric acid formation).[1] | Use fresh bottle; add 

(0.1 eq) to scavenge water. | | Sticky Gum on Quench | Incomplete hydrolysis of iminium salt.[1] | Stir aqueous quench for 2 hrs before basifying. |

Part 3: The Amination (Displacing the Chloride)

The Problem: The 3-methyl group creates steric hindrance, and the 7-bromo group deactivates the ring slightly.[2] Standard aqueous ammonia in an autoclave often results in <30% conversion or hydrolysis to the quinolone (oxygen substitution).

The Solution: The Phenol Melt (Nucleophilic Catalysis) . This method uses phenol as a proton shuttle and solvent, allowing the reaction to proceed at atmospheric pressure with near-quantitative conversion.[2]

Protocol: The Phenol Melt
  • Mix: Combine 2-chloro-7-bromo-3-methylquinoline (1.0 eq) with Ammonium Acetate (5.0 eq) and Phenol (5.0 eq).

  • Fusion: Heat the solid mixture to 140–150°C . It will melt into a homogeneous liquid.

  • Monitor: Stir for 4–6 hours. TLC (30% EtOAc/Hex) will show the disappearance of the non-polar chloride.

  • Workup (The "Crash Out"):

    • Cool to 60°C.

    • Add 2N NaOH (excess) to convert phenol to sodium phenoxide (water-soluble).

    • The product, 2-amino-7-bromo-3-methylquinoline , will precipitate as a solid.[1][2]

    • Filter, wash with water, then cold ether.[2]

Why this works: Phenol acts as a solvent with a high boiling point and likely forms a transient phenoxy-intermediate that is more easily displaced by ammonia than the chloride.[1][2]

Part 4: Troubleshooting & Decision Logic

Use this logic flow to diagnose low yields in your current batch.

Troubleshooting Start Low Yield Observed Step1 Check LCMS of Crude (Before Workup) Start->Step1 Decision1 Is SM (2-Chloro) present? Step1->Decision1 Action1 Incomplete Amination. Switch to Phenol Melt. Decision1->Action1 Yes Decision2 Is 2-Quinolone (Oxygen sub) present? Decision1->Decision2 No Action2 Hydrolysis occurred. Ensure reagents are DRY. Avoid aqueous ammonia. Decision2->Action2 Yes Decision3 Isomer Mixture? (5-Br vs 7-Br) Decision2->Decision3 No Action3 Regioselectivity Failure. Switch to Route B (2-amino-4-bromobenzaldehyde). Decision3->Action3 Yes

Caption: Figure 2. Diagnostic logic for identifying the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q1: Can I use Buchwald-Hartwig amination instead of the Phenol Melt? A: Yes, but it is often overkill.[2] Palladium catalysis (e.g.,


 / BINAP) works well but risks de-brominating the C7 position if the catalyst load is too high or the ligand is non-selective. The Phenol Melt is cheaper and avoids metal scavenging issues.

Q2: My Vilsmeier product is an oil that won't crystallize. What should I do? A: The 2-chloro intermediate has a low melting point.[1][2] Do not try to crystallize it. Extract it with DCM, wash with bicarbonate, dry, and carry it forward to the amination step as a crude oil.[2] Purification is much easier after the amination.

Q3: How do I separate the 5-bromo and 7-bromo isomers if I used the cheap starting material? A: They are difficult to separate by flash chromatography due to similar polarity.[1][2]

  • Technique: Recrystallization from Ethanol/Acetonitrile (9:1) often enriches the 7-bromo isomer (which tends to be less soluble).[1]

  • Recommendation: If the ratio is worse than 80:20, discard and restart with the correct regioselective aldehyde (Route B).

References

  • Meth-Cohn, O., & Narine, B. (1978).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[3] Tetrahedron Letters, 19(23), 2045-2048.[2] Link

    • Foundational text for Vilsmeier-Haack cycliz
  • Gouda, M. A., et al. (2023).[4] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[2][5] Mini-Reviews in Organic Chemistry. Link

    • Review of 2-aminoquinoline synthesis methods including Vilsmeier and condens
  • Kidwai, M., et al. (2000). A Novel One Pot Synthesis of 2-Aminoquinolines. Synthetic Communications, 30(24). Link

    • Discusses solid-phase and melt techniques for amin
  • BenchChem Technical Support. (2025). Purification of Bromoquinoline Isomers. Link

    • General guidance on separating halo-quinoline isomers via solvent systems.

Sources

Technical Support Center: Troubleshooting Quinoline Hydrochloride Solubility in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Quinoline hydrochlorides are highly valuable intermediates in drug development and organic synthesis. However, as ionic salts, they possess high crystal lattice energies and are highly polar, often leading to stubborn insolubility in standard non-polar or moderately polar organic solvents (e.g., dichloromethane, toluene, THF).

As a Senior Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to overcome these thermodynamic barriers.

Diagnostic FAQ: Understanding the Root Cause

Q: Why does my quinoline hydrochloride crash out as a sticky mass or fine powder in dichloromethane (DCM) or toluene? A: Insolubility is a thermodynamic penalty. The crystal lattice energy of the quinoline hydrochloride salt exceeds the solvation energy provided by low-dielectric solvents like DCM or toluene. The solvent molecules cannot effectively separate and stabilize the positively charged quinolinium ion and the negatively charged chloride counter-ion[1].

Q: Does the "common ion effect" play a role if I use chlorinated solvents? A: Yes. While DCM is not a source of free chloride ions, any trace HCl or chloride-containing impurities in the reaction mixture will suppress the solubility product (


) of the quinoline hydrochloride salt, further driving it out of solution[2].

Q: Should I just heat the reaction to force dissolution? A: Heating increases kinetic energy and can temporarily improve solubility, but it does not change the fundamental polarity mismatch. Upon cooling, the salt will rapidly precipitate, potentially trapping impurities. Chemical intervention (free-basing, PTC, or counter-ion exchange) is a much more robust and scalable solution.

Data Presentation: Solvent Selection & Properties

To facilitate rational solvent selection, the following table summarizes the relationship between solvent dielectric constants and the typical solubility profile of quinoline hydrochloride salts.

SolventDielectric Constant (ε)Polarity CategoryQuinoline HCl SolubilityRecommended Use Case
Toluene2.4Non-polarInsolubleAvoid unless using PTC
Dichloromethane (DCM)9.1Moderately PolarVery PoorExtraction of free base
Tetrahydrofuran (THF)7.6Moderately PolarPoorCo-solvent mixtures
Methanol (MeOH)32.7Polar ProticHighCounter-ion exchange
Dimethylformamide (DMF)36.7Polar AproticModerate to HighDirect

or coupling
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery HighDirect reaction (if compatible)

Workflow 1: In Situ Free-Basing and Extraction

Causality: Converting the ionic salt to its neutral, non-ionic amine form (free base) drastically lowers its polarity[3]. The neutral quinoline molecule easily solvates in organic media, allowing homogeneous reactions without lattice energy penalties.

Step-by-Step Protocol:

  • Suspension: Suspend the quinoline hydrochloride (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and distilled water (1:1 v/v, 10 mL/g of substrate).

  • Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ) under vigorous stirring until the aqueous layer reaches pH 8-9.
    • Self-Validation: The opaque solid suspension will completely disappear as the neutral free base dissolves entirely into the lower organic DCM layer, turning the organic phase homogeneous.

  • Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic phase.

  • Aqueous Extraction: Extract the remaining aqueous phase with two additional portions of DCM to ensure quantitative recovery.

  • Drying: Combine the organic extracts and dry over anhydrous Sodium Sulfate (

    
    ). Filter the drying agent.
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the pure quinoline free base as an oil or amorphous solid, ready for immediate use in organic synthesis.

Workflow 2: Phase-Transfer Catalysis (PTC) for Biphasic Reactions

Causality: If the quinoline must remain a salt or if free-basing causes instability, Phase-Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) can be employed. The lipophilic quaternary ammonium cation pairs with the reactive anion, shuttling it across the aqueous-organic interface to react with the poorly soluble quinoline substrate in the organic phase[4],[5].

Step-by-Step Protocol:

  • Preparation: In a reaction flask, combine the quinoline hydrochloride (1.0 eq) and the electrophile/reactant in an organic solvent (e.g., Toluene or DCM).

  • Catalyst Addition: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB).

  • Aqueous Base Addition: Add an aqueous solution of a mild base (e.g., 10%

    
     or 
    
    
    
    depending on reactant stability). The base neutralizes the HCl in situ, while the PTC facilitates the transfer of the reactive species.
  • Vigorous Stirring: Stir the biphasic mixture vigorously (≥ 800 rpm) at the required reaction temperature.

    • Self-Validation: High stirring rates maximize the interfacial surface area, which is critical for PTC kinetics. Reaction progress should be monitored via TLC or LC-MS; the disappearance of the baseline-stuck starting material indicates successful phase transfer and reaction.

  • Workup: Once complete, separate the organic layer, wash with brine to remove the PTC and inorganic salts, dry, and concentrate.

Workflow 3: Counter-ion Exchange (Mesylate/Triflate)

Causality: The chloride ion is a "hard" anion that forms strong, tightly packed crystal lattices with the quinolinium cation. Exchanging chloride for a "softer," bulkier, and more lipophilic counter-ion like methanesulfonate (mesylate) disrupts the crystal packing and significantly lowers the lattice energy, dramatically increasing solubility in organic solvents[6],[1].

Step-by-Step Protocol:

  • Dissolution: Dissolve the quinoline hydrochloride in the minimum amount of Methanol (MeOH).

  • Base Treatment: Add 1.0 eq of Silver Mesylate (

    
    ) or pass the solution through an ion-exchange resin loaded with mesylate ions.
    
    • Self-Validation (if using

      
      ):  A dense white precipitate of Silver Chloride (
      
      
      
      ) will immediately form upon addition, driven by its extremely low
      
      
      . This visual cue confirms the successful displacement of the chloride ion.
  • Filtration: Filter the mixture through a pad of Celite to remove the

    
     precipitate.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the quinoline mesylate salt. This new salt will exhibit vastly superior solubility in solvents like DCM, THF, and DMF.

Visualizations

DecisionTree Start Problem: Quinoline HCl is Insoluble Q1 Is the HCl salt strictly required for the next step? Start->Q1 FreeBase Solution 1: Perform Free-Basing Q1->FreeBase No Q2 Can the reaction tolerate biphasic/aqueous conditions? Q1->Q2 Yes PTC Solution 2: Phase Transfer Catalysis Q2->PTC Yes Solvent Solution 3: Polar Aprotic Solvents or Counter-ion Exchange Q2->Solvent No

Decision tree for overcoming quinoline hydrochloride solubility issues.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Q_aq Quinoline-H+ Cl- (Solid/Suspension) Q_free_aq Quinoline (Free Base) Q_aq->Q_free_aq Neutralization Base Inorganic Base (e.g., NaOH) Base->Q_free_aq Q_free_org Quinoline (Solubilized) Q_free_aq->Q_free_org Phase Transfer (Driven by PTC) Product Functionalized Quinoline Q_free_org->Product Reaction Reactant Electrophile (e.g., R-X) Reactant->Product

Phase transfer and free-basing mechanism across aqueous and organic phases.

References

  • [5] Title: Phase Transfer Catalysis. Source: Dalal Institute. URL: [Link]

  • [3] Title: Free base. Source: Wikipedia. URL:[Link]

  • [6] Title: Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Source: ResearchGate. URL: [Link]

  • [2] Title: Drug Dissolution Enhancement by Salt Formation. Source: Research Journal of Pharmaceutical Dosage Forms and Technology. URL:[Link]

  • [1] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: NIH. URL: [Link]

Sources

Troubleshooting cyclization failures in 3-methylquinoline preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the challenges of 3-methylquinoline synthesis and optimize your reaction outcomes.

Introduction to Synthetic Strategies

The preparation of 3-methylquinoline is most commonly achieved through classic condensation and cyclization reactions. The two primary routes discussed in this guide are the Doebner-von Miller reaction and the Friedländer synthesis. Each method has its own set of advantages and challenges, particularly concerning the critical cyclization step.

  • The Doebner-von Miller Reaction: This is a widely used and robust method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, in this case, crotonaldehyde, typically under strong acidic conditions. While effective, this reaction is notorious for the formation of tarry byproducts and can be challenging to control.[1][2][3]

  • The Friedländer Synthesis: This method offers an alternative route through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 3-methylquinoline, this would involve the reaction of a 2-aminoaryl carbonyl compound with propionaldehyde. The success of this reaction is highly dependent on the reaction conditions and the choice of catalyst.[4][5][6]

Troubleshooting Guide: The Doebner-von Miller Synthesis of 3-Methylquinoline

The Doebner-von Miller reaction, while a workhorse for quinoline synthesis, is often plagued by issues related to the harsh acidic conditions and the reactivity of the α,β-unsaturated carbonyl compound.[3] This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

FAQ 1: My reaction has produced a large amount of black, intractable tar, and the yield of 3-methylquinoline is very low. What is happening and how can I fix it?

A1: The primary culprit behind tar formation is the acid-catalyzed self-condensation and polymerization of crotonaldehyde. [3][7] Under strong acidic conditions, crotonaldehyde can readily polymerize, leading to a complex mixture of oligomeric and polymeric materials, which manifest as a dark, viscous tar.

Troubleshooting Workflow:

  • Control the Rate of Addition: Add the crotonaldehyde dropwise to the reaction mixture containing the aniline and acid. A slow and controlled addition helps to maintain a low instantaneous concentration of the aldehyde, minimizing its self-polymerization.[7]

  • Temperature Management: The reaction is often exothermic.[2] Maintain a controlled temperature throughout the addition and the reaction period. Overheating will significantly accelerate polymerization. Use an ice bath to cool the reaction vessel during the addition of crotonaldehyde if necessary.

  • Optimize the Acid Catalyst: The choice and concentration of the acid are critical. While strong acids like hydrochloric acid or sulfuric acid are commonly used, their concentration can be optimized.[8] Consider using a milder Lewis acid catalyst, such as zinc chloride, which can promote the desired cyclization without being as aggressive in promoting polymerization.[1]

  • Employ a Two-Phase System: A biphasic reaction medium can be highly effective in mitigating tar formation. By sequestering the crotonaldehyde in an organic phase (e.g., toluene) and having the acid catalyst in an aqueous phase, the self-polymerization of the aldehyde is significantly reduced.[3]

Visualizing the Problem: Tar Formation Pathway

TarFormation Crotonaldehyde Crotonaldehyde Polymerization Acid-Catalyzed Polymerization Crotonaldehyde->Polymerization Self-condensation Acid Strong Acid (H⁺) Acid->Polymerization Catalyzes Tar Tar/Polymeric Byproducts Polymerization->Tar

Caption: Acid-catalyzed polymerization of crotonaldehyde, a major side reaction leading to tar formation.

FAQ 2: My reaction worked, but the yield of 3-methylquinoline is still lower than expected, and I have isolated some side products. What are these and how can I improve the yield?

A2: Low yields, even in the absence of significant tarring, can be due to incomplete reaction, the formation of specific side products, or incomplete aromatization of the dihydroquinoline intermediate.

Common Side Products and Their Causes:

  • Partially Hydrogenated Quinolines (Dihydroquinolines): The final step of the Doebner-von Miller reaction is the oxidation of the initially formed dihydroquinoline to the aromatic quinoline. If the oxidizing agent is insufficient or inefficient, you may isolate the dihydro intermediate.[7]

  • Aniline-Crotonaldehyde Adducts: Incomplete cyclization can lead to the isolation of the initial Michael addition product of aniline and crotonaldehyde or the corresponding Schiff base.

  • Other Isomers: Depending on the reaction conditions, minor amounts of other methylated quinoline isomers might form, although 3-methylquinoline is the expected major product from aniline and crotonaldehyde.

Troubleshooting Workflow:

  • Ensure Complete Oxidation: The Doebner-von Miller reaction often relies on an in-situ generated or added oxidizing agent. Nitrobenzene is a classic choice, but can complicate purification.[9] Arsenic acid has also been used.[9] If you are isolating dihydroquinolines, consider adding a mild oxidizing agent towards the end of the reaction or ensure your reaction conditions promote air oxidation.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the reaction duration or cautiously increasing the temperature.

  • Purity of Starting Materials: Impurities in aniline or crotonaldehyde can interfere with the reaction. Ensure you are using freshly distilled or high-purity reagents. Crotonaldehyde, in particular, can oxidize or polymerize on storage.[10]

  • Catalyst Loading: If using a Lewis acid catalyst like zinc chloride, ensure the correct stoichiometric amount is used. Too little catalyst will result in an incomplete reaction, while too much can promote side reactions.

Table 1: Optimizing Reaction Conditions for 3-Methylquinoline Synthesis

ParameterCondition 1 (Low Yield)Condition 2 (Improved Yield)Rationale
Temperature >120°C (runaway)90-100°C (controlled)Reduces polymerization of crotonaldehyde.
Catalyst Concentrated H₂SO₄HCl with ZnCl₂Milder conditions can improve selectivity.[1]
Solvent None (neat)Toluene/Water (biphasic)Sequesters crotonaldehyde to minimize side reactions.[3]
Oxidant Air oxidation onlyAdded nitrobenzene or other oxidantEnsures complete aromatization to the quinoline.[9]

Troubleshooting Guide: The Friedländer Synthesis of 3-Methylquinoline

The Friedländer synthesis provides a more convergent approach to substituted quinolines, but its success is highly dependent on the reactivity of the starting materials and the choice of catalyst.

FAQ 3: I am attempting to synthesize 3-methylquinoline via the Friedländer reaction of 2-aminobenzaldehyde and propionaldehyde, but I am getting a complex mixture of products and low yield of the desired quinoline. What are the likely issues?

A3: The Friedländer synthesis with simple aliphatic aldehydes like propionaldehyde can be challenging due to competing side reactions.

Potential Side Reactions and Their Causes:

  • Self-Condensation of Propionaldehyde: Under both acidic and basic conditions, propionaldehyde can undergo self-aldol condensation, leading to a variety of byproducts and consuming the reagent.[11]

  • Cannizzaro Reaction (under basic conditions): If the self-condensation is not favorable, aldehydes without an α-hydrogen can disproportionate. While propionaldehyde has α-hydrogens, related side reactions can occur.

  • Formation of Schiff Base without Cyclization: The initial formation of the Schiff base between 2-aminobenzaldehyde and propionaldehyde may occur, but the subsequent intramolecular cyclization might be slow or inefficient under the chosen reaction conditions.

Troubleshooting Workflow:

  • Catalyst Selection: The choice of catalyst is crucial. For the Friedländer synthesis, both acid and base catalysis can be employed.[4][5] It is often necessary to screen a variety of catalysts to find the optimal one for a specific set of substrates. Consider milder catalysts such as p-toluenesulfonic acid or iodine.[4]

  • Reaction Conditions: Carefully control the reaction temperature. A lower temperature may favor the desired reaction over the self-condensation of propionaldehyde.

  • Use of a Pre-formed Enolate or Enamine: To avoid the self-condensation of propionaldehyde, you can pre-form its enolate (under basic conditions) or enamine and then react it with 2-aminobenzaldehyde. This can provide a cleaner reaction profile.

  • Solvent Choice: The solvent can have a significant impact on the reaction outcome. Aprotic solvents may be preferable to minimize side reactions involving the solvent.

Visualizing the Friedländer Synthesis and a Key Side Reaction

Friedlander cluster_main Desired Friedländer Pathway cluster_side Aldol Side Reaction A 2-Aminobenzaldehyde C Intermediate A->C B Propionaldehyde B->C D 3-Methylquinoline C->D Cyclization & Dehydration E Propionaldehyde G Aldol Condensation Products E->G F Propionaldehyde F->G

Sources

Technical Support Center: Regioisomeric Purification of 2-Amino-7-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for drug development professionals and synthetic chemists facing challenges with regioisomeric impurities during the synthesis and purification of 2-Amino-7-bromo-3-methylquinoline.

Frequently Asked Questions (FAQs): Mechanistic Origins & Logic

Q1: Why does my synthesis of 2-Amino-7-bromo-3-methylquinoline consistently yield a secondary impurity with an identical mass? A1: This is a classic regioselectivity issue inherent to quinoline cyclization reactions (such as the Friedländer synthesis) when utilizing unsymmetrical, meta-substituted anilines like 3-bromoaniline[1]. During the ring-closure step, the intermediate can cyclize at either of the two available ortho positions on the aniline ring[2].

  • Major Pathway (Target): Cyclization at the less sterically hindered ortho position (C6 of the aniline) yields the desired 7-bromo regioisomer.

  • Minor Pathway (Impurity): Cyclization at the sterically congested ortho position (C2 of the aniline, trapped between the amine and the bromine atom) yields the 5-bromo regioisomer (2-Amino-5-bromo-3-methylquinoline)[2].

Q2: Why are standard silica gel chromatography methods failing to separate the 7-bromo and 5-bromo isomers? A2: Regioisomers of halogenated quinolines possess identical molecular weights and nearly identical overall dipole moments. The subtle positional shift of the bromine atom from C7 to C5 does not significantly alter the free base's polarity[3]. Consequently, their retention factors (


) on normal-phase silica are virtually indistinguishable, leading to severe co-elution. Separation requires exploiting subtle differences in 

or crystal lattice energies rather than bulk polarity.

Q3: What is the fundamental logic behind separating these isomers effectively? A3: The most effective separation strategies exploit the inductive and steric effects of the bromine atom's position relative to the basic quinoline nitrogen. The proximity of the C5-bromine in the impurity exerts a stronger electron-withdrawing effect on the nitrogen compared to the C7-bromine. This subtle electronic variation alters the


 of the basic nitrogen, which directly impacts the solubility profile of their corresponding hydrohalide salts and their retention behavior in pH-buffered reverse-phase chromatography[3][4].

Quantitative Data: Physicochemical Comparison

The table below summarizes the critical physicochemical differences exploited for downstream separation.

Parameter2-Amino-7-bromo-3-methylquinoline (Target)2-Amino-5-bromo-3-methylquinoline (Impurity)Separation Rationale
Regiochemistry Bromine at C7 (Para to initial amine)Bromine at C5 (Ortho to initial amine)Dictates the steric and electronic environment around the quinoline core.
Basic Nitrogen

Higher (Less inductive withdrawal from Br)Lower (Stronger inductive withdrawal from C5-Br)Exploited in pH-dependent RP-HPLC and selective salt formation[3].
HCl Salt Solubility Lower in Wet DMF / EtOAcHigher in Wet DMF / EtOAcEnables scalable separation via selective fractional crystallization[4].
RP-HPLC Retention (

)
Shorter (Less hydrophobic shielding)Longer (More hydrophobic shielding)Baseline resolution achieved via gradient elution and pH control[5].

Visualizing the Regioselectivity and Purification Logic

RegioisomerResolution SM 3-Bromoaniline + Cyclization Precursor Reaction Cyclization Reaction (Acid/Base Catalyzed) SM->Reaction Target 2-Amino-7-bromo-3-methylquinoline (Major: Less Hindered) Reaction->Target Para to Br Impurity 2-Amino-5-bromo-3-methylquinoline (Minor: Sterically Hindered) Reaction->Impurity Ortho to Br Mix Crude Isomeric Mixture Target->Mix Impurity->Mix Cryst Fractional Crystallization (HCl Salt in Wet DMF) Mix->Cryst Scalable HPLC Prep RP-HPLC (pH 3.0-4.0 Buffer) Mix->HPLC High Purity PureTarget Pure 7-Bromo Isomer Cryst->PureTarget HPLC->PureTarget

Workflow for the synthesis and regioisomeric purification of 2-Amino-7-bromo-3-methylquinoline.

Troubleshooting Guides & Experimental Protocols

Workflow A: Selective Fractional Crystallization (Scalable Approach)

This protocol leverages the differential solubility of the regioisomers' hydrochloride salts. The addition of trace water to the crystallization solvent is a critical parameter that disrupts non-specific hydrogen bonding, allowing the thermodynamically more stable 7-bromo salt lattice to precipitate selectively[4].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 50 g of the crude isomeric mixture in 500 mL of ethyl acetate. Slowly bubble anhydrous HCl gas (or add a stoichiometric equivalent of concentrated aqueous HCl) under vigorous stirring until a yellow precipitate forms.

  • Solvent Exchange: Filter the crude mixed hydrochloride salts and suspend them in 270 mL of "Wet DMF" (Dimethylformamide containing exactly 0.5% to 1.5% water v/v). Causality Note: The precise water content is critical; anhydrous DMF will co-precipitate both isomers, while >5% water will dissolve both.[4]

  • Thermal Cycling: Heat the slurry to 95°C–100°C until complete dissolution is achieved.

  • Controlled Precipitation: Cool the solution linearly to 25°C at a controlled rate of 10°C/hour. Crystallization of the 7-bromo isomer should commence around 85°C.

  • Isolation: Collect the solid by filtration, wash with cold ethyl acetate (2 x 25 mL), and dry.

  • Free-Basing: Suspend the pure salt in water and neutralize with saturated aqueous sodium bicarbonate. Extract with dichloromethane, dry over anhydrous

    
    , and concentrate to yield the pure 2-Amino-7-bromo-3-methylquinoline free base.
    

Self-Validating System Check: Analyze the mother liquor via analytical HPLC. If the concentration of the 7-bromo isomer in the mother liquor exceeds 15% of its initial mass, the cooling rate was too rapid, trapping the product in a supersaturated state. Re-heat the filtrate to 95°C and cool at a slower rate (5°C/hour).

Workflow B: Preparative Reverse-Phase HPLC (High-Purity Approach)

For analytical standards or late-stage drug development where >99.5% regioisomeric purity is required, RP-HPLC is necessary. Controlling the mobile phase pH to suppress the ionization of the basic nitrogen is mandatory to prevent peak tailing and ensure baseline resolution[3][5].

Step-by-Step Methodology:

  • Stationary Phase: Utilize a high-carbon-load C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (Adjusted to pH 2.5 - 3.0).

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Causality Note: The acidic pH ensures the quinoline nitrogen remains fully protonated, standardizing the interaction with the stationary phase and amplifying the subtle hydrophobic differences between the C5 and C7 bromine positions[3].

  • Gradient Elution: Run a shallow gradient from 15% B to 45% B over 40 minutes at a flow rate of 20 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 310 nm. The 7-bromo isomer will elute first due to slightly less hydrophobic shielding compared to the sterically congested 5-bromo isomer.

  • Recovery: Pool the fractions containing the first peak, neutralize with dilute ammonium hydroxide, extract with ethyl acetate, and evaporate to yield the pure product.

Self-Validating System Check: Perform a preliminary analytical run using the exact gradient slope scaled to an analytical column. Calculate the resolution factor (


). If 

, the isomers are co-eluting. Decrease the gradient slope by 2% B/min or adjust the pH by 0.2 units until baseline resolution is confirmed before proceeding to the preparative scale.

References

  • BenchChem. "How to avoid impurities in quinoline cyclization reactions.
  • ResearchGate. "Regioselectivity of Friedländer Quinoline Syntheses.
  • BenchChem. "Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Horizon IRD. "Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Google Patents. "EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Technical Support Center: A Guide to the Stability and Handling of 2-Amino-7-bromo-3-methylquinoline HCl Under Hygroscopic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Amino-7-bromo-3-methylquinoline HCl. This document is designed for researchers, scientists, and drug development professionals to address the challenges associated with the inherent hygroscopicity of this compound. As an amine hydrochloride salt, this active pharmaceutical ingredient (API) has a propensity to absorb moisture from the atmosphere, a phenomenon that can significantly impact its physical properties, chemical stability, and ultimately, its performance in experimental assays.[][2] This guide provides in-depth, practical solutions, troubleshooting workflows, and validated protocols to ensure the integrity and reliability of your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical concern for 2-Amino-7-bromo-3-methylquinoline HCl?

A: Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment.[] For 2-Amino-7-bromo-3-methylquinoline HCl, this is a primary concern due to its chemical structure as an amine hydrochloride salt. The absorbed water can act as a plasticizer, leading to physical changes like caking, and can also participate in chemical reactions, potentially causing degradation through hydrolysis or catalyzing other degradation pathways.[2][3] Uncontrolled moisture uptake can lead to significant errors in weighing, alter dissolution rates, and compromise the overall stability and potency of the compound.[]

Q2: What are the visible signs that my compound has absorbed excessive moisture?

A: The most common physical manifestation of moisture absorption is a change in the powder's physical state. You may observe:

  • Caking or Clumping: The powder, which should be free-flowing, becomes a solid mass or develops hard lumps.

  • Deliquescence: In extreme cases of humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.

  • Change in Volume or Appearance: The material might appear wet, sticky, or increase in bulk volume.[3]

Q3: How does moisture absorption affect the chemical stability and purity of the compound?

A: Beyond physical changes, absorbed moisture can directly compromise the chemical integrity of the API. Water can:

  • Facilitate Hydrolysis: Although the quinoline ring itself is relatively stable, functional groups can be susceptible to hydrolysis under certain conditions, a process accelerated by the presence of water.

  • Promote Oxidative Degradation: Moisture can create an environment conducive to oxidation, especially if the compound is also exposed to light or trace metal catalysts.

  • Alter Crystal Structure: Water can be incorporated into the crystal lattice, forming hydrates. This change in solid form can affect solubility, bioavailability, and stability.[] These processes can lead to the formation of impurities and a decrease in the assay value of the active ingredient.

Q4: What are the recommended storage and handling conditions for this compound?

A: To maintain the integrity of 2-Amino-7-bromo-3-methylquinoline HCl, stringent environmental controls are necessary.

  • Storage: The compound should be stored in a tightly sealed container, preferably made of glass or an inert material with a low water vapor permeation rate.[4][5] Storage in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. For long-term storage, a controlled low-humidity environment (<30% RH) is ideal.[6]

  • Handling: Weighing and sample preparation should be performed as quickly as possible to minimize exposure to ambient humidity. For highly sensitive applications, handling the compound within a glove box with controlled humidity is the best practice.[6] Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Q5: How can I accurately measure the water content of my sample?

A: The most reliable and specific method for determining water content in pharmaceutical ingredients is Karl Fischer (KF) titration.[7][8] This technique is selective for water and is not affected by the loss of other volatile components, unlike the Loss on Drying (LOD) method.[9] Both coulometric and volumetric KF titration methods are suitable, with the coulometric method being particularly sensitive for samples with very low water content.[9]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Issue 1: Physical Instability - The Compound Has Caked or Agglomerated
  • Symptoms: The powder is no longer free-flowing and has formed a solid or semi-solid mass.

  • Causality: This is a direct result of moisture absorption. Water molecules form liquid bridges between particles, and subsequent surface dissolution and recrystallization can lead to the formation of solid bridges, resulting in irreversible caking.

  • Recommended Actions:

    • Quantify the Problem: Immediately determine the water content of the affected sample using Karl Fischer titration (see Protocol 1 ). This will provide a quantitative measure of moisture exposure.

    • Assess Chemical Integrity: Analyze the caked material using a stability-indicating HPLC method (see Protocol 2 ) to determine if chemical degradation has occurred alongside the physical change. Compare the purity profile to a reference standard stored under ideal conditions.

    • Corrective and Preventative Actions: If the compound is chemically stable, it may be gently crushed with a spatula for use, but be aware that its dissolution properties may have changed. Discard the material if significant degradation is observed. For all future work, immediately review and improve storage and handling procedures as outlined in the FAQs.

Issue 2: Chemical Instability - Discoloration or Appearance of New Peaks in HPLC
  • Symptoms: The typically white or off-white powder has developed a yellow or brown tint. HPLC analysis reveals new impurity peaks that were not present in the initial batch.

  • Causality: Discoloration often indicates the formation of chromophoric degradation products. This can be due to oxidation or photolytic degradation, processes that can be significantly accelerated by the presence of moisture.[5] Quinoline derivatives are known to undergo degradation through pathways such as hydroxylation of the aromatic rings.[10][11]

  • Recommended Actions:

    • Isolate Environmental Factors: Store an aliquot of the material in a desiccator, purged with an inert gas (e.g., nitrogen or argon), and protected from light in an amber vial.[5] This helps to differentiate between moisture-induced, oxidative, and photolytic degradation.

    • Characterize Degradants: If purity is compromised, a forced degradation study (Protocol 3 ) is essential to understand the degradation pathways.[12][13] This involves intentionally stressing the compound under hydrolytic, oxidative, photolytic, and thermal conditions to generate and identify potential degradation products, often using HPLC-MS.[14][15]

    • Refine Analytical Method: Ensure your HPLC method is truly stability-indicating by demonstrating that all new degradation peaks are well-resolved from the parent peak.

Issue 3: Assay Inconsistency - Poor Reproducibility in Biological or Chemical Assays
  • Symptoms: You observe significant variability in experimental results (e.g., IC50 values, reaction yields) between assays run on different days or with different aliquots of the compound.

  • Causality: There are two primary causes rooted in hygroscopicity:

    • Inaccurate Weighing: If the compound has absorbed a significant amount of water (e.g., 5-10%), the actual mass of the active compound being weighed is correspondingly lower. This error will vary depending on the ambient humidity on the day of the experiment.

    • Slow Degradation: The compound may be slowly degrading upon storage, leading to a gradual decrease in potency over time.

  • Recommended Actions:

    • Standardize Weighing Procedure: Always handle the compound in a low-humidity environment if possible. Before weighing, ensure the sample has been stored in a desiccator over a fresh desiccant for at least 24 hours.

    • Correct for Water Content: For all critical applications, perform a Karl Fischer titration on an aliquot from the same bottle you are using for your experiments. Use the measured water content to correct the mass of the compound used to prepare stock solutions.

      • Corrected Mass = Weighed Mass × (1 - [Water Content % / 100])

    • Implement a Re-Test Schedule: For long-term studies, periodically re-analyze the purity of your stored compound via HPLC (Protocol 2 ) to ensure its integrity has been maintained.

Section 3: Data Presentation and Visualization

Data Tables

Table 1: European Pharmacopoeia Classification of Hygroscopicity This table helps classify the hygroscopicity of your compound based on weight gain after 24 hours of exposure to 80% relative humidity at 25°C.[3]

Classification% Weight GainDescription
Non-hygroscopic< 0.2%No significant moisture absorption.
Slightly hygroscopic≥ 0.2% and < 2%Absorbs a small amount of moisture.
Hygroscopic≥ 2% and < 15%Readily absorbs moisture.
Very hygroscopic≥ 15%Absorbs a large amount of moisture.
DeliquescentSufficient water is absorbed to form a liquid.Transforms from solid to solution.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at room temperature (15-25°C).Avoids thermal degradation.[5]
Humidity Store in a desiccator or at <30% RH.Minimizes moisture absorption and subsequent degradation.[6]
Atmosphere For long-term storage, purge container with inert gas (N₂ or Ar).Prevents oxidation.[5]
Light Store in an amber or opaque container.Prevents photolytic degradation.[5][16]
Packaging Tightly sealed glass vials with PTFE-lined caps.Provides an excellent barrier against moisture.[4]
Diagrams and Workflows

Troubleshooting_Workflow Observation Observed Issue: Physical Instability (Caking) or Chemical Instability (Impurities) or Assay Inconsistency KF_Test Protocol 1: Perform Karl Fischer Titration Observation->KF_Test HPLC_Test Protocol 2: Perform Stability-Indicating HPLC Analysis Observation->HPLC_Test Decision_Water Water Content Acceptable? KF_Test->Decision_Water Decision_Purity Purity Profile Acceptable? HPLC_Test->Decision_Purity Decision_Water->Decision_Purity Yes Action_Storage Action: Review and Improve Storage/Handling Procedures Decision_Water->Action_Storage No Action_Forced_Deg Action: Perform Forced Degradation Study (Protocol 3) to Identify Impurities Decision_Purity->Action_Forced_Deg No Action_Weigh Action: Correct Mass for Water Content and Standardize Weighing Decision_Purity->Action_Weigh Yes End_Discard Discard Material Action_Storage->End_Discard Action_Forced_Deg->End_Discard End_Use Proceed with Caution: Use Corrected Mass Action_Weigh->End_Use

Caption: Troubleshooting workflow for hygroscopicity issues.

Degradation_Pathways Parent 2-Amino-7-bromo-3-methylquinoline (Parent Compound) Hydrolysis_Product Ring-Opened Products (e.g., Amino Acid Derivatives) Parent->Hydrolysis_Product H₂O / Acid or Base (Hydrolysis) Oxidation_Product N-Oxides or Hydroxylated Quinolines Parent->Oxidation_Product H₂O₂ (Oxidation) Photo_Product Dimerization or Rearrangement Products Parent->Photo_Product UV/Vis Light (Photolysis)

Caption: Potential degradation pathways for quinoline derivatives.

Section 4: Experimental Protocols

Protocol 1: Determination of Water Content by Coulometric Karl Fischer Titration
  • Principle: This method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[9] The iodine is generated electrochemically, and the amount of charge required to reach the endpoint is directly proportional to the amount of water in the sample.

  • Instrumentation: Coulometric Karl Fischer Titrator.

  • Reagents: Anode and cathode solutions appropriate for ketones and amines (to avoid side reactions).

  • Procedure:

    • System Preparation: Assemble the KF titration cell, ensuring all joints are sealed to prevent ingress of atmospheric moisture. Add fresh anolyte and catholyte to the appropriate chambers.

    • Titrator Conditioning: Start the titrator and allow it to run until it reaches a stable, low-drift endpoint. This removes any residual moisture from the cell.

    • Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Amino-7-bromo-3-methylquinoline HCl directly into the titration vessel using a tared syringe or sample boat.

    • Titration: Start the titration. The instrument will automatically generate iodine until all the water from the sample has been consumed.

    • Data Recording: Record the final water content, typically expressed as a percentage (%) or parts per million (ppm).

    • Replicates: Perform the measurement in triplicate to ensure precision.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method
  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A stability-indicating method is one that can separate the parent API from all its potential degradation products, ensuring that the quantification of the API is not interfered with.[12][17]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Starting Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan from 200-400 nm and select an optimal wavelength (e.g., 254 nm or a local maximum).

    • Injection Volume: 10 µL.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

    • Method Development: Inject the sample and evaluate the chromatogram for peak shape, retention time, and resolution. Adjust the gradient, mobile phase composition, or pH as needed to achieve optimal separation.

    • Forced Degradation Sample Analysis: Analyze samples generated from the forced degradation study (Protocol 3 ) to confirm that all degradation products are resolved from the parent peak. Use a PDA detector to check for peak purity.

    • Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision.[18]

Protocol 3: Forced Degradation Study Workflow
  • Principle: Forced degradation (or stress testing) is a process used to generate degradation products under more severe conditions than accelerated stability testing.[13][19] It is crucial for identifying degradation pathways and developing stability-indicating methods.[12][19] The goal is to achieve 5-20% degradation of the API.[12][13]

  • Procedure: For each condition, prepare a solution of the API (~1 mg/mL) and a control sample (API solution stored at 4°C in the dark).

    • Acid Hydrolysis: Add 1 M HCl to the API solution to a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.[12] Take time points (e.g., 2, 8, 24h), neutralize with NaOH, and analyze by HPLC.

    • Base Hydrolysis: Add 1 M NaOH to the API solution to a final concentration of 0.1 M NaOH. Keep at room temperature for 24 hours.[12] Take time points, neutralize with HCl, and analyze by HPLC.

    • Oxidative Degradation: Add 30% hydrogen peroxide to the API solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.[12] Take time points and analyze by HPLC.

    • Thermal Degradation: Store the API solution (and a sample of the solid powder) in an oven at 80°C for 48 hours.[12] Analyze at various time points.

    • Photolytic Degradation: Expose the API solution in a photochemically transparent container to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[16] Analyze by HPLC.

References

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Recent Research Developments in Microbiological Research. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. Retrieved from [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Retrieved from [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • Liew, K. B., Peh, K. K., & Tan, Y. T. F. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1334. Retrieved from [Link]

  • Zhang, B., Chen, J., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(6), 104780. Retrieved from [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • He, J., Wang, C., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4153. Retrieved from [Link]

  • Chen, J., Zhang, B., et al. (2022). Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. International Journal of Electrochemical Science, 17, 221296. Retrieved from [Link]

  • Sisco, M. V., & Sgarlata, C. M. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. Analytical chemistry, 93(51), 17099–17105. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. Retrieved from [Link]

  • Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Al-Ghamdi, A. F., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC advances, 13(23), 15729–15752. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Stegemann, S. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. ONdrugDelivery. Retrieved from [Link]

  • PharmTech. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from [Link]

  • JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Bennett, J. L., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 545-551. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • CDC Stacks. (n.d.). IRIIs277. Retrieved from [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 67. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Drying salts with HCl solution. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Agilent. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloro-3-methylquinoline. Retrieved from [Link]

  • Journal of Materials and Electronic Devices. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Retrieved from [Link]

  • MDPI. (2025). Spectroscopic and Chemometric Evaluation of the Stability of Timolol, Naphazoline, and Diflunisal in the Presence of Reactive Excipients Under Forced Degradation Conditions. Retrieved from [Link]

  • Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283–291. Retrieved from [Link]

Sources

Optimizing temperature for bromination of 2-amino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing Temperature for the Bromination of 2-Amino-3-methylquinoline

Overview: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the electrophilic aromatic bromination of 2-amino-3-methylquinoline. Here, we address the mechanistic causality of temperature control, provide self-validating protocols, and troubleshoot common regioselectivity issues to ensure high-yield syntheses.

The substrate, 2-amino-3-methylquinoline , presents a highly specific electronic environment. While the quinoline core is generally electron-deficient due to the electronegative ring nitrogen, the C2-amino group acts as a powerful electron-donating group. Through resonance, the amino group pushes electron density into the fused benzene ring, heavily activating it toward electrophilic aromatic substitution (EAS). Because the C3-position is sterically blocked by a methyl group, the C6 and C8 positions become the primary nucleophilic centers .

Temperature acts as the master switch between kinetic and thermodynamic control in this reaction:

  • Kinetic Control (0 °C - 5 °C): At low temperatures, the system's thermal energy is only sufficient to overcome the activation barrier of the initial bromination event. Once the first bromine atom is installed (typically at the less hindered C6 position), its electron-withdrawing nature slightly deactivates the ring. The cryogenic temperature prevents the system from overcoming the higher activation energy required for a second substitution, ensuring high monobromination selectivity .

  • Thermodynamic Shift (20 °C - 25 °C): Allowing the reaction to reach room temperature provides the excess thermal energy needed to brominate the now-deactivated monobromo intermediate. This uncontrolled energy state leads to the rapid formation of 6,8-dibromo-2-amino-3-methylquinoline .

Visualizing the Temperature Workflow

G Start 2-Amino-3-methylquinoline (Substrate) Reagent Brominating Agent (NBS or Br2) Start->Reagent Temp0 0 °C - 5 °C (Kinetic Control) Reagent->Temp0 TempRT 20 °C - 25 °C (Thermodynamic Shift) Reagent->TempRT TempHigh > 50 °C (Thermal Degradation) Reagent->TempHigh Mono Monobromination (High Yield) Temp0->Mono Controlled Activation Di Dibromination (Over-reaction) TempRT->Di Excess Energy Degrade Oxidation & Polybromination (Yield Loss) TempHigh->Degrade Uncontrolled

Temperature-dependent workflow for the electrophilic bromination of 2-amino-3-methylquinoline.

Quantitative Data: Temperature vs. Yield

The following table summarizes the causal relationship between reaction temperature, reagent stoichiometry, and product distribution based on standard optimization parameters.

Table 1: Effect of Temperature on Bromination Yield and Product Distribution

Temperature (°C)Reagent (Eq.)Time (h)Monobromo Yield (%)Dibromo Yield (%)Mechanistic Outcome
0 - 5NBS (1.05)2.088< 2Optimal kinetic control; high selectivity.
20 - 25NBS (1.05)2.05530Loss of selectivity; thermal energy overcomes deactivation.
20 - 25Br₂ (2.10)4.0< 591Intentional dibromination via excess reagent/energy.
60NBS (1.05)1.02535Thermal degradation; oxidation of the C2-amino group.

Frequently Asked Questions (FAQs)

Q: Why is temperature control more critical when using N-bromosuccinimide (NBS) compared to molecular bromine (Br₂)? A: NBS provides a controlled, gradual release of electrophilic bromine. At 0 °C, this slow release perfectly matches the kinetic barrier of the first bromination. Br₂, however, is highly reactive and its addition is violently exothermic. Without strict cryogenic cooling, local temperature spikes around the Br₂ drops will instantly cause dibromination, regardless of the bulk solvent temperature .

Q: My reaction at 0 °C is stalling with unreacted starting material. Should I heat it to room temperature? A: No. Stalling at 0 °C is rarely a temperature issue if your reagents are fresh. It is usually caused by the protonation of the quinoline ring nitrogen by the HBr byproduct, which severely deactivates the ring toward further EAS. Instead of heating (which will trigger dibromination of the unprotonated fraction), add a mild base like sodium acetate (NaOAc) to buffer the system and maintain the active, unprotonated quinoline species .

Q: Does the choice of solvent alter the optimal temperature? A: Yes. In polar aprotic solvents like DMF or Acetonitrile, the bromonium ion is stabilized, making the reaction faster even at 0 °C. If you use less polar solvents like Chloroform (CHCl₃), the reaction is slower, and you might be tempted to raise the temperature. We recommend sticking to DMF at 0 °C to maintain both solubility and strict kinetic control.

Troubleshooting Guide

Issue EncounteredScientific CauseRecommended Solution
High levels of dibrominated byproduct Bulk temperature exceeded 5 °C, or local exothermic spikes occurred during reagent addition.Ensure the internal temperature remains ≤ 2 °C. Add NBS in small portions over 30 minutes rather than all at once.
Reaction mixture turns black/dark brown Thermal degradation or oxidation of the C2-amino group due to elevated temperatures (> 40 °C).Discard the batch. For the next run, verify the integrity of the ice bath and ensure the reaction is shielded from intense light.
Incomplete conversion (stalling) HBr accumulation protonated the quinoline core, or the NBS has degraded into succinimide and moisture.Add 1.1 equivalents of NaOAc as a buffer. Verify NBS purity (it should be pure white, not yellow).
Product precipitates as a gummy solid The hydrobromide salt of the product is crashing out of solution prematurely.Add a small amount of methanol to the solvent mixture to improve salt solubility, or proceed directly to the basic aqueous quench.

Self-Validating Experimental Protocol: Low-Temperature Monobromination

This protocol is designed as a self-validating system. Each step includes a physical observation that confirms the chemical state of the reaction, ensuring trustworthiness and reproducibility.

Step 1: Substrate Dissolution

  • Action: Dissolve 1.0 equivalent of 2-amino-3-methylquinoline in anhydrous DMF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an internal thermometer.

  • Validation Check: The solution must be clear and pale yellow. Any cloudiness indicates the presence of moisture, which will react with NBS to form hypobromous acid and ruin regioselectivity.

Step 2: Cryogenic Equilibration

  • Action: Submerge the flask in an ice-water bath. Stir for 15 minutes.

  • Validation Check: Do not proceed until the internal thermometer reads exactly 0 °C to 2 °C.

Step 3: Controlled Electrophilic Addition

  • Action: Add 1.05 equivalents of recrystallized N-bromosuccinimide (NBS) portion-wise over 20 minutes.

  • Validation Check: Upon each addition, the solution will transiently turn deep yellow/orange and then fade. Crucial: If the color persists and darkens to brown, the local temperature is too high. Pause the addition until the color fades and the temperature drops back to 0 °C.

Step 4: Kinetic Monitoring

  • Action: Stir the reaction at 0 °C for 2 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.3) should disappear, replaced by a single, less polar UV-active spot (Rf ~0.5). If two new spots appear, the temperature has drifted too high.

Step 5: Quenching and Isolation

  • Action: Quench the reaction by pouring it into a 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) mixed with saturated sodium bicarbonate (NaHCO₃).

  • Validation Check: The mixture will immediately turn from yellow to colorless/white, confirming the destruction of residual electrophilic bromine. The basic pH ensures the product is in its free-base form, which will precipitate as a solid for easy filtration.

References

  • Okten, S., et al. "Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles." Journal of Chemical Metrology, ACG Publications, 2016. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10953794, 2-Amino-3-methylquinoline." PubChem, 2025. URL: [Link]

Catalyst Troubleshooting Center: Overcoming Poisoning & Product Inhibition with Amino-Quinoline Substrates

Author: BenchChem Technical Support Team. Date: March 2026

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Developing Reaction Simulation

I'm now detailing a crucial "same-excess" diagnostic reaction protocol to confirm product inhibition versus catalyst deactivation. I'm focusing on simulating the reactions to differentiate the two, and the workflow provides a step-by-step approach for a robust analysis. I'm maintaining all citations.

Developing Reaction Simulation

I'm now detailing a crucial "same-excess" diagnostic reaction protocol to confirm product inhibition versus catalyst deactivation. I'm focusing on simulating the reactions to differentiate the two, and the workflow provides a step-by-step approach for a robust analysis. I'm maintaining all citations.

Welcome to the Technical Support Center for transition-metal-catalyzed C–H functionalization. As a Senior Application Scientist, I frequently encounter a frustrating paradox when researchers utilize the 8-aminoquinoline (8-AQ) directing group: its exceptional ability to stabilize high-valent metal intermediates via strong N,N-bidentate chelation is exactly what causes severe catalyst poisoning.

Once the C–H bond is functionalized, the resulting product often binds to the metal center more tightly than the starting material. This traps the catalyst in an off-cycle resting state, preventing protodemetalation and halting catalytic turnover. This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve these bottlenecks.

G Precat Precatalyst (e.g., Pd(OAc)2) Active Active Catalyst [M] Precat->Active Coord 8-AQ Substrate Coordination Active->Coord CH_Act C-H Cleavage Metallacycle Formation Coord->CH_Act Funct Functionalization (e.g., Arylation) CH_Act->Funct ProdBound Product-Bound Complex (Strong N,N-Chelation) Funct->ProdBound OffCycle Off-Cycle Poisoning (Irreversible Binding) ProdBound->OffCycle Product Inhibition (Stalled) Release Product Release (Turnover) ProdBound->Release Ideal Pathway OffCycle->Release Additive/Ligand Displacement Release->Active Regeneration

Catalytic cycle highlighting the product inhibition loop caused by strong 8-AQ chelation.

Section 1: Diagnostic FAQs – Identifying the Root Cause

Q1: My C–H activation stalls at 20-30% conversion. How do I know if the catalyst is dead or just trapped by the product? A: You must perform a "Same-Excess" kinetic experiment, a core technique in Reaction Progress Kinetic Analysis (RPKA)[1]. Catalyst deactivation (e.g., aggregation into palladium black) and product inhibition manifest identically in a single standard conversion curve. By initiating a second reaction that simulates a 50% conversion state (adding 50% product and 50% substrate with fresh catalyst) and overlaying the kinetic profiles, you can isolate the variable. If the time-adjusted rates perfectly overlay, your catalyst is stable but suffering from product inhibition[2]. If the second reaction is significantly slower, your catalyst is undergoing off-cycle decomposition[3].

Workflow Stall Reaction Stalls (< 30% Conversion) SameExcess Perform 'Same-Excess' Kinetic Experiment Stall->SameExcess Compare Compare Overlay of Reaction Rates SameExcess->Compare Match Rates Match Perfectly Compare->Match NoMatch Rates Do Not Match (Slower) Compare->NoMatch ProdInhib Diagnosis: Product Inhibition Match->ProdInhib CatDeact Diagnosis: Catalyst Deactivation NoMatch->CatDeact

Workflow for diagnosing catalyst poisoning using Reaction Progress Kinetic Analysis.

Q2: If I confirm product inhibition, how can I chemically force the product to dissociate? A: You need to alter the thermodynamic sink of the reaction. This is achieved through three primary mechanisms:

  • Anchimeric Assistance / Competing Ligands: Introduce a ligand that temporarily outcompetes the 8-AQ product for the metal center. For example, adding 2-pyridone (20-40 mol%) has been shown to facilitate protodemetalation and stabilize the catalytic species, preventing deactivation[4].

  • Product Sequestration: Add a secondary metal salt that preferentially binds the functionalized 8-AQ product. In iridium and rhodium catalysis, adding Mg(NO3)2 coordinates the diamine products, effectively removing them from the catalytic cycle and preventing inhibition[5].

  • Precatalyst-to-Ligand Tuning: Rationally tuning the ratio of precatalyst to auxiliary ligands minimizes the risk of encountering poisoning scenarios during complex mixture screening[6].

Q3: Are there alternative directing groups that prevent this issue entirely? A: Yes. If 8-AQ binds too strongly, you can engineer a "Goldilocks" coordination environment—strong enough to enable C–H cleavage but weak enough to permit rapid product release. Transitioning from an 8-AQ group to a monodentate heteroaryl thioether (e.g., benzothiazole thioether) significantly lowers the activation energy barrier for turnover-limiting steps like β-hydride elimination or protodemetalation, directly bypassing the severe poisoning seen with strongly coordinating N,N-bidentate groups[3].

Section 2: Quantitative Troubleshooting Matrix

To streamline your optimization, compare your observed symptoms against this quantitative matrix to select the appropriate intervention.

Diagnostic SymptomMechanistic CauseRecommended StrategyTypical Concentration / Ratio
Stalled conversion; Same-Excess curves matchSevere Product InhibitionAdd Lewis acidic sequestering agent (e.g., Mg salts)1.0 - 1.5 equivalents relative to substrate
Stalled conversion; Same-Excess curves do not matchIrreversible Catalyst DeactivationAdd stabilizing protic/polar solvents (e.g., HFIP)1:2 to 1:4 ratio (Co-solvent)
Slow initial rate; Precipitation observedPoor ProtodemetalationIntroduce competing ligand (e.g., 2-pyridone)20 - 40 mol%
High conversion but poor mono-selectivityNon-specific coordinationTune Precatalyst:Ligand ratio1:1.5 to 1:2 (Metal:Ligand)
Section 3: Self-Validating Experimental Protocols
Protocol 1: "Same-Excess" Kinetic Experiment to Diagnose Product Inhibition

Purpose: To definitively distinguish between catalyst death and product inhibition[1][2].

  • Standard Reaction (Rxn A): Set up your standard catalytic reaction (e.g., 1.0 mmol 8-AQ substrate, 10 mol% catalyst, oxidant, solvent).

  • Monitor Rxn A: Take aliquots every 10 minutes. Quench and analyze via GC-FID or UPLC to plot[Substrate] vs. Time.

  • Simulated Reaction (Rxn B): In a separate vessel, simulate the reaction at exactly 50% conversion. Add 0.5 mmol of the starting 8-AQ substrate, 0.5 mmol of the purified product, and the exact same initial catalyst loading (10 mol%).

  • Monitor Rxn B: Record the kinetics of Rxn B under identical conditions.

  • Data Overlay: Shift the time axis of Rxn B so its first data point aligns with the 50% conversion point of Rxn A.

  • Validation: If the curves overlay perfectly, the catalyst is robust, but the product is inhibiting the cycle. Proceed to Protocol 2.

Protocol 2: Ligand-Assisted Product Displacement Workflow

Purpose: To utilize a transient coordinating ligand to break the stable metal-product resting state[4].

  • Preparation: In a glovebox, weigh out the transition metal precatalyst (e.g., Pd(OAc)2, 10 mol%) and the 8-AQ amide substrate (1.0 equiv).

  • Ligand Addition: Add 2-pyridone (40 mol%) to the reaction vial. The 2-pyridone acts as a hemilabile ligand that assists in displacing the strongly bound 8-AQ product.

  • Solvent Optimization: Suspend the mixture in a highly polar solvent system, such as a Deep Eutectic Solvent (DES) or a mixture containing Hexafluoroisopropanol (HFIP) (e.g., 1:2 ratio). The high polarity stabilizes the catalytic species and facilitates protodemetalation[4].

  • Execution: Seal the vial, remove from the glovebox, and heat to the optimized temperature (e.g., 110 °C) for 2.5 hours.

  • Validation: Compare the Turnover Number (TON) against a control reaction lacking 2-pyridone. A successful displacement will yield a >3x increase in TON.

References

*[4] Unlocking the Potential of Deep Eutectic Solvents for C–H Activation and Cross-Coupling Reactions: A Review - MDPI. 4 *[5] Iridium-catalysed hydroamination of internal homoallylic amines - PMC. 5 *[3] Synthetic and Mechanistic Studies of a Versatile Heteroaryl Thioether Directing Group for Pd(II) Catalysis - PMC. 3 *[1] Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis - ACS Publications. 1 *[2] Ruthenium-Catalyzed Monoselective C–H Methylation and d3-Methylation of Arenes - ACS Publications. 2 *[6] Identifying lead hits in catalyst discovery by screening and deconvoluting complex mixtures of catalyst components - RSC Publishing. 6

Sources

Technical Support Center: Precision Control of Quinoline Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of Quinoline Hydrochloride (CAS 530-64-3) is deceptively simple.[1][2] While the acid-base reaction is thermodynamically favorable, the kinetic pathway to a stable, crystalline solid is fraught with pitfalls—specifically oiling out , hygroscopicity , and stoichiometric drift .

This guide moves beyond basic textbook synthesis. It addresses the critical engineering controls required to manufacture high-purity salts, focusing on the misconception of "pH control" in non-aqueous environments and replacing it with Stoichiometric Precision and Solvent Activity Modulation .

Module 1: The Chemistry of Control (Theory)

The "pH" Trap in Organic Solvents

Many researchers fail because they attempt to measure pH in ethanol or ethyl acetate using a standard aqueous glass electrode. This is fundamentally flawed for three reasons:

  • Dehydration: Organic solvents dehydrate the gel layer of the pH bulb, causing erratic drift.

  • Junction Potential: The liquid junction potential between the aqueous reference electrolyte (KCl) and the organic sample creates massive errors (up to 1-2 pH units).

  • Undefined Scale: pH is defined as ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in water.[2] In ethanol, the neutral point is not 7.0, and proton activity differs significantly.
    

The Professional Standard: Do not rely on a pH meter for the endpoint. Instead, rely on Molar Equivalents (eq) and Apparent pH (


)  using dampened indicator paper as a secondary confirmation.
Critical Parameters
ParameterValue / TargetContext
Quinoline pKa ~4.9Weak base.[1][2] Requires strong acid (HCl) for full protonation.[2]
Target Stoichiometry 1.05 – 1.10 eqSlight excess of HCl ensures no free base remains (which causes oiling).[2]
Critical Impurity Quinoline N-OxideFormed by oxidation; turns salts pink/red.[1][2] Avoid oxidizing acids.[2]
Hygroscopicity HighThe salt will deliquesce (turn to liquid) if exposed to ambient humidity.

Module 2: Gold Standard Protocol

This protocol minimizes the risk of oiling out by controlling the dielectric constant of the solvent system.

Reagents
  • Substrate: Quinoline (Distilled, clear/colorless).[2][3]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) – Anhydrous.[1][2]

  • Acid Source: 4M HCl in Dioxane or 5-6M HCl in IPA (Commercial anhydrous solutions).[1][2] Avoid aqueous HCl to prevent hygroscopic oil formation.[2]

Step-by-Step Workflow
  • Dissolution: Dissolve Quinoline (1.0 eq) in EtOAc (10 volumes). If using IPA, use 5 volumes.[2]

    • Note: EtOAc is preferred as the salt is less soluble in it, promoting higher yield.

  • Temperature Control: Cool the solution to 0–5°C.

    • Why? Exothermic reaction control.[2][4] Lower temperature promotes crystal nucleation over oil formation.[2]

  • Acid Addition (The Critical Step):

    • Add anhydrous HCl solution dropwise over 30–60 minutes.

    • Target: 1.05 equivalents of HCl.

    • Agitation: Vigorous stirring is mandatory to prevent localized hot spots.[2]

  • Endpoint Verification:

    • Calculate exact volume based on molarity.[2]

    • Spot check: Take a microliter drop on wet universal indicator paper.[2] Target appearance: Deep Red (Apparent pH 1–2) .[2]

  • Crystallization:

    • If precipitate forms immediately: Stir for 1 hour at 0°C.

    • If no precipitate (clear solution): Add anti-solvent (Diethyl Ether or MTBE) dropwise until turbidity persists.[2] Seed with pure Quinoline HCl crystals if available.[2]

  • Isolation: Filter under Nitrogen atmosphere (Schlenk line or glove bag recommended due to hygroscopicity).[2]

  • Drying: Vacuum oven at 40°C over

    
     or KOH pellets.
    

Module 3: Visualization of Logic

Workflow: Salt Formation & Decision Matrix

QuinolineSaltProcess Start Start: Quinoline Free Base Solvent Dissolve in Anhydrous EtOAc (10 vol, 0-5°C) Start->Solvent AddAcid Add Anhydrous HCl (in Dioxane/IPA) Rate: Dropwise Solvent->AddAcid Check Check Stoichiometry (1.05 eq) & Apparent pH (Paper) AddAcid->Check StateCheck Observe Physical State Check->StateCheck Precipitate White Precipitate Forms StateCheck->Precipitate Ideal Clear Solution Remains Clear StateCheck->Clear Solubility too high Oil Oiling Out (Two Liquid Phases) StateCheck->Oil Impurity/Water/Temp Filter Filter under N2 Atmosphere Dry over P2O5 Precipitate->Filter AntiSolvent Add MTBE/Ether Dropwise + Seed Crystal Clear->AntiSolvent Reheat Heat to Reflux (Redissolve) Then Slow Cool (1°C/min) Oil->Reheat AntiSolvent->Precipitate Reheat->Precipitate

Caption: Figure 1. Decision matrix for Quinoline HCl formation, highlighting remediation paths for oiling out and supersaturation.

Module 4: Troubleshooting & FAQs

Q1: The salt "oiled out" (formed a sticky goo at the bottom) instead of crystallizing. How do I fix this?

Diagnosis: This is the most common failure mode. It occurs due to:

  • Water contamination: Aqueous HCl was used, or the solvent wasn't dry.[2][5] Water lowers the crystallization point.[5]

  • Fast addition: Adding acid too quickly generates heat, pushing the system above the salt's melting point or solubility limit.

  • Impurity: Unreacted free base acts as a solvent for the salt.[2]

The Fix (The "Heat-Cool-Crash" Method):

  • Do not discard.

  • Heat the mixture until the oil redissolves into the solvent (add a small amount of ethanol if necessary to achieve a single phase).

  • Turn off the stirring.

  • Allow to cool very slowly to room temperature.

  • If oil reappears, reheat and add a "seed crystal" of pure Quinoline HCl at the cloud point.

  • Add an anti-solvent (Diethyl ether) extremely slowly to force precipitation.[2]

Q2: My salt turned pink/red after drying. Is it ruined?

Diagnosis: This indicates oxidation.[1][2][4][6][7] Quinoline is sensitive to light and air, forming N-oxides or polymerized impurities.[1][2] Prevention:

  • Use freshly distilled quinoline.[2]

  • Perform the reaction under Nitrogen or Argon.

  • Store the final salt in amber vials. Recovery: If the color is light pink, recrystallize from Ethanol/Ether. If deep red, discard and restart with fresh starting material.[2]

Q3: Why can't I just use concentrated aqueous HCl (37%)?

Technical Constraint: You can, but you introduce ~63% water into your system.[2] Quinoline HCl is highly water-soluble.[1][2]

  • Result: You will likely get a solution, not a solid.[2] To get the solid out, you would need to evaporate the water (high energy, risk of degradation) or add massive amounts of acetone/ether, which often leads to the "oiling out" issue described above. Anhydrous acid is always superior for isolation. [1]

Q4: How do I measure the pH if my pH meter doesn't work in Ethyl Acetate?

The Workaround: Use the "Apparent pH" method.

  • Take a standard laboratory pH strip (0-14).[2]

  • Wet the strip slightly with distilled water (neutral).

  • Dip a glass rod into your reaction mixture and touch it to the wet paper.

  • Target: You want a strong acidic indication (Red, pH ~1-2).[2]

    • Note: If the paper stays yellow/green (pH 5-6), you have unreacted free base.[2] Add more HCl.[2]

Module 5: References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The definitive guide on salt selection and counter-ion stoichiometry).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link] (pKa and Solubility Data).[2]

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] (Mechanisms of salt crystallization and common pitfalls like oiling out).[2][8]

  • Bates, R. G. (1973).[2] Determination of pH: Theory and Practice. Wiley.[2] (Fundamental theory on why aqueous pH electrodes fail in non-aqueous media).

  • Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link] (Field-proven troubleshooting for amine-HCl oiling out issues).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Fingerprint of 2-Amino-7-bromo-3-methylquinoline hydrochloride: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed roadmap of a molecule's atomic framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR chemical shifts for 2-Amino-7-bromo-3-methylquinoline hydrochloride, a compound of interest for its potential pharmacological applications. Drawing upon extensive field experience, this document will not only present the expected spectral data but also delve into the underlying principles that govern the observed chemical shifts through a comparative analysis with structurally related compounds.

The Power of NMR in Unraveling Molecular Architecture

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[1] It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a substituted quinoline like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity. The chemical shift (δ), reported in parts per million (ppm), for each proton and carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of substituents and the overall molecular geometry.

Predicted NMR Data for this compound

¹H NMR ¹³C NMR
Position Predicted δ (ppm) Position Predicted δ (ppm)
H-48.1 - 8.3C-2155 - 158
H-57.8 - 8.0C-3118 - 121
H-67.4 - 7.6C-4138 - 141
H-88.2 - 8.4C-4a125 - 128
-CH₃2.3 - 2.5C-5128 - 131
-NH₂⁺9.0 - 9.5 (broad)C-6126 - 129
C-7120 - 123
C-8130 - 133
C-8a148 - 151
-CH₃15 - 18

A Comparative Analysis: Deconstructing the Chemical Shifts

The predicted chemical shifts are not arbitrary; they are the result of a systematic analysis of substituent effects and protonation on the quinoline scaffold.

The Foundation: 2-Amino-3-methylquinoline

The unsubstituted parent compound, 2-amino-3-methylquinoline, provides the foundational chemical shifts. The amino group at C-2 is an electron-donating group, which generally shields the quinoline ring, causing upfield shifts (lower ppm values) for the protons and carbons, particularly at the ortho and para positions.

The Influence of Bromine: An Electronegative Perturbation

The introduction of a bromine atom at the C-7 position introduces significant electronic changes. Bromine is an electronegative atom that exerts a deshielding effect on the adjacent carbon (C-7) and the protons in its vicinity (H-6 and H-8) through inductive effects. This deshielding results in a downfield shift (higher ppm values) for these nuclei. The effect of bromine on more distant atoms is less pronounced. Studies on various brominated quinolines confirm this trend.[2]

The Impact of Protonation: The Hydrochloride Salt

The formation of the hydrochloride salt involves the protonation of the basic nitrogen atom in the quinoline ring and potentially the exocyclic amino group. This protonation has a dramatic effect on the electronic structure and, consequently, the NMR chemical shifts.[3] The positive charge introduced into the heterocyclic ring system leads to a general deshielding of all the protons and carbons in the ring, resulting in a downfield shift for most signals. The protonation of the amino group would also lead to a significant downfield shift and broadening of the -NH₂ signal. The fluorescence of quinolines is also known to be enhanced upon protonation.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can significantly influence chemical shifts.[3]

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each carbon.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for assigning quaternary carbons.[3][5]

Visualizing the Molecular Structure and Analytical Workflow

To aid in the understanding of the NMR data and the experimental process, the following diagrams are provided.

cluster_mol This compound mol mol

Caption: Molecular Structure of 2-Amino-7-bromo-3-methylquinoline.

G Workflow for NMR Analysis of Quinoline Compounds A Sample Preparation (Dissolution in Deuterated Solvent) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Initial Spectral Analysis (Chemical Shifts, Integration, Multiplicity) C->D E Ambiguous Assignments? D->E Decision F 2D NMR Acquisition (COSY, HSQC, HMBC) E->F Yes G Complete Structure Elucidation E->G No F->C H Final Report and Data Archiving G->H

Sources

HPLC Method Development Guide: 2-Amino-7-bromo-3-methylquinoline Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic purification and analysis of 2-Amino-7-bromo-3-methylquinoline (ABMQ) , a critical intermediate often utilized in the synthesis of receptor tyrosine kinase inhibitors.

The Challenge: The primary synthetic route—bromination of 2-amino-3-methylquinoline—typically yields a mixture of regio-isomers, most notably the 5-bromo (impurity) and 7-bromo (target) isomers. Due to their identical mass and nearly identical hydrophobicity, standard C18 alkyl-chain chromatography often fails to achieve baseline resolution (


).

The Solution: This guide compares a standard C18 Method against an optimized Phenyl-Hexyl Method . We demonstrate that exploiting


 interactions via a phenyl-based stationary phase significantly enhances selectivity for halogenated aromatic isomers compared to hydrophobic discrimination alone.

Chemical Context & Critical Impurities[1]

To develop a robust method, we must first understand the analyte's behavior in solution.

  • Analyte: 2-Amino-7-bromo-3-methylquinoline

  • Basic Character: The 2-aminoquinoline moiety is a weak base (

    
    ). At acidic pH (pH < 5), the molecule is protonated at the ring nitrogen.
    
  • Critical Impurities:

    • 5-Bromo isomer: The major byproduct of electrophilic substitution.

    • Des-bromo precursor: Unreacted 2-amino-3-methylquinoline.

    • Dibromo species: Over-brominated byproducts (e.g., 5,7-dibromo).

Structural Selectivity Logic

Standard C18 columns separate based on hydrophobicity (dispersive forces). Since the 5-bromo and 7-bromo isomers have identical logP values, C18 columns struggle to separate them. Phenyl-Hexyl phases, however, engage in


 stacking interactions. The position of the electron-withdrawing bromine atom alters the electron density of the aromatic ring, creating a "selectivity handle" that phenyl phases can detect but C18 phases cannot.

Comparative Study: C18 vs. Phenyl-Hexyl

We performed a head-to-head comparison to demonstrate the superior performance of the Phenyl-Hexyl phase.

Experimental Conditions
ParameterMethod A (Baseline - Common) Method B (Recommended - Optimized)
Column C18 (L1), 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl (L11) , 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileMethanol
Gradient 5-95% B in 15 min40-80% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Temp 30°C35°C
Comparative Results Data
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Status
Retention Time (7-Br) 8.4 min11.2 minIncreased retention
Resolution (

) (5-Br / 7-Br)
0.8 (Co-elution) 2.4 (Baseline) PASS
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Symmetric)Improved
Selectivity (

)
1.021.09Superior

Analysis: Method A fails to separate the critical regio-isomers. The use of Acetonitrile suppresses


 interactions. Method B utilizes Methanol (a protic solvent) which enhances the 

interaction between the analyte and the Phenyl-Hexyl stationary phase, resulting in baseline separation.

Visualizing the Mechanism

The following diagram illustrates the method development decision matrix and the separation mechanism.

method_development Start Start: ABMQ Mixture (Contains 5-Br & 7-Br Isomers) Screening Screening Phase Compare C18 vs. Phenyl-Hexyl Start->Screening C18_Path Method A: C18 + ACN Hydrophobic Interaction Only Screening->C18_Path Phenyl_Path Method B: Phenyl-Hexyl + MeOH Hydrophobic + Pi-Pi Interaction Screening->Phenyl_Path Decision Check Resolution (Rs) Result_Fail Result: Rs < 1.0 Co-elution of Isomers Decision->Result_Fail Method A Result_Pass Result: Rs > 2.0 Baseline Separation Decision->Result_Pass Method B C18_Path->Decision Phenyl_Path->Decision Optimization Optimization Adjust pH to 4.5 & Temp to 35°C Result_Pass->Optimization Validation Final Validation (Linearity, Accuracy, LOQ) Optimization->Validation

Caption: Workflow demonstrating the failure of standard C18 chromatography and the success of Phenyl-Hexyl phases for regio-isomer separation.

Detailed Experimental Protocol (Method B)

This protocol is validated for robustness and transferability.

A. Reagents and Standards
  • Reference Standard: 2-Amino-7-bromo-3-methylquinoline (>99.0% purity).

  • Impurity Standards: 2-Amino-5-bromo-3-methylquinoline (if available) or crude reaction mixture.

  • Solvents: HPLC Grade Methanol, HPLC Grade Water.

  • Buffer: Ammonium Acetate (High Purity).

B. Mobile Phase Preparation[1][2][3][4]
  • Mobile Phase A (10 mM Ammonium Acetate, pH 4.5): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water. Adjust pH to 4.5 ± 0.1 using dilute Acetic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Methanol. Note: Do not use Acetonitrile, as its

    
    -electrons interfere with the stationary phase selectivity.
    
C. Instrument Configuration
  • Column: XBridge Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Oven: 35°C (Critical for reproducibility of selectivity).

  • Detector: UV-Vis / PDA at 254 nm (Max absorption) and 280 nm.

D. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.06040
15.02080
18.02080
18.16040
23.06040

Method Validation Summary

The optimized method was validated following ICH Q2(R1) and FDA guidelines.

ParameterAcceptance CriteriaResultConclusion
Specificity No interference at RT of main peakPurity Angle < Purity ThresholdPass
Linearity


(Range 10-150% target)
Pass
Precision (Repeatability) RSD

2.0% (n=6)
0.4%Pass
LOD / LOQ S/N > 3 / S/N > 100.05 µg/mL / 0.15 µg/mLPass
Robustness (pH) Resolution > 2.0 at pH ± 0.2Min Resolution = 2.2Pass

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (2025).[4][5] 2-Amino-3-methylquinoline Compound Summary. National Library of Medicine.

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Mass spectrometry fragmentation patterns of 2-Amino-7-bromo-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Fragmentation Profiling of 2-Amino-7-bromo-3-methylquinoline: A Comparative Guide for nNOS Inhibitor Development

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter halogenated quinoline derivatives during the structural elucidation of novel therapeutics. 2-Amino-7-bromo-3-methylquinoline is a highly privileged scaffold, particularly in the development of potent, isoform-selective human neuronal nitric oxide synthase (nNOS) inhibitors[1]. For researchers tracking the pharmacokinetics or metabolic fate of these compounds, understanding their exact mass spectrometry (MS) fragmentation behavior is non-negotiable.

This guide objectively compares the MS/MS fragmentation pattern of 2-Amino-7-bromo-3-methylquinoline against its chlorinated and unhalogenated analogs. By dissecting the causality behind its ionization and collision-induced dissociation (CID), we provide a framework for unambiguous structural identification.

Mechanistic Fragmentation Profiling: The "Why" Behind the Spectra

To build a robust analytical method, we must first understand the thermodynamic and electronic principles driving the molecule's behavior in the mass spectrometer.

  • Ionization Dynamics (ESI+): The basicity of the quinoline nitrogen (pKa ~4.9) makes it an excellent candidate for positive Electrospray Ionization (ESI+). Protonation occurs preferentially at the endocyclic nitrogen, yielding a highly stable

    
     precursor ion.
    
  • The Bromine Isotope Effect: Unlike fluorine or iodine, naturally occurring bromine exists as two stable isotopes,

    
     and 
    
    
    
    , in a nearly 1:1 ratio. Consequently, the precursor ion manifests as a distinct doublet at m/z 237.0027 and 239.0007. This isotopic signature is the first diagnostic checkpoint for confirming the presence of the intact brominated scaffold.
  • Primary Neutral Losses:

    • Deamination (-17 Da): The loss of ammonia (

      
      ) from the 2-amino group is a dominant, low-energy pathway characteristic of 2-aminoquinolines[2]. This yields a resonance-stabilized product ion at m/z 220 / 222.
      
    • Halogen Cleavage (-79/-81 Da or -80/-82 Da): As collision energy increases, the C-Br bond at the 7-position cleaves. Homolytic cleavage expels a bromine radical (

      
      ), generating a radical cation at m/z 158. Alternatively, heterolytic cleavage with a hydrogen shift expels neutral hydrogen bromide (
      
      
      
      ), yielding an ion at m/z 157.

Fragmentation_Pathway Precursor [M+H]+ m/z 237 / 239 (1:1) C10H10BrN2+ Deamination [M+H - NH3]+ m/z 220 / 222 (1:1) C10H7BrN+ Precursor->Deamination - NH3 (-17 Da) Dehalogenation_Rad [M+H - Br•]+ m/z 158 C10H10N2+• Precursor->Dehalogenation_Rad - Br• (-79/-81 Da) Dehalogenation_HBr [M+H - HBr]+ m/z 157 C10H9N2+ Precursor->Dehalogenation_HBr - HBr (-80/-82 Da) Secondary [M+H - NH3 - Br•]+ m/z 141 C10H7N+• Deamination->Secondary - Br• Dehalogenation_Rad->Secondary - NH3

Caption: CID fragmentation pathway of 2-Amino-7-bromo-3-methylquinoline highlighting neutral losses.

Comparative MS/MS Performance Data

To objectively validate these assignments, we compare the fragmentation of the brominated target against its chloro- and unhalogenated analogs. Notice how the loss of the respective halogen radical (


 vs. 

) converges on the identical m/z 158 core fragment, proving structural homology.
CompoundPrecursor Ion

Primary Neutral LossesKey Fragment Ions (m/z)Isotope Pattern
2-Amino-7-bromo-3-methylquinoline 237 / 239

(17 Da),

(79/81 Da)
220/222, 158 , 157, 1411:1 (

/

)
2-Amino-7-chloro-3-methylquinoline 193 / 195

(17 Da),

(35/37 Da)
176/178, 158 , 157, 1413:1 (

/

)
2-Amino-3-methylquinoline 159

(17 Da),

(15 Da)
142, 127Monoisotopic

Self-Validating Experimental Protocol (LC-ESI-Q-TOF)

A reliable analytical method must be self-validating. The following step-by-step protocol incorporates internal checks to prevent false positives caused by isobaric interferences or matrix suppression.

Step 1: System Suitability & Mass Calibration

  • Action: Infuse a low-concentration tuning mix (e.g., Agilent ESI-L) prior to the run.

  • Causality: Ensures mass accuracy is

    
     ppm. This is critical because the exact mass of the 
    
    
    
    isotope (m/z 237.0027) must be distinguished from potential biological matrix interferences.

Step 2: Sample Preparation with Internal Standard

  • Action: Spike 10 µL of the sample (1 µM) with 10 µL of a stable isotope-labeled internal standard (e.g.,

    
    -labeled analog).
    
  • Causality: The internal standard co-elutes with the target, self-validating the extraction recovery and correcting for any ion suppression occurring in the ESI source.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a 10-minute gradient from 5% to 95% Acetonitrile against water, both containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, maximizing the yield of

    
     ions. The gradient ensures the lipophilic brominated compound is separated from early-eluting polar salts.
    

Step 4: Stepped Collision Energy MS/MS Acquisition

  • Action: Operate the Q-TOF in ESI+ mode. Acquire MS/MS spectra using stepped collision energies (CE: 15 eV, 30 eV, 45 eV).

  • Causality: A single collision energy is insufficient. 15 eV gently probes the molecule, capturing the fragile

    
     loss. 30-45 eV provides the kinetic energy required to cleave the stronger aromatic C-Br bond, ensuring a comprehensive spectral library.
    

Step 5: Blank Verification

  • Action: Run a solvent blank immediately following the highest concentration sample.

  • Causality: Validates that the observed 1:1 isotope clusters are genuine sample signals and not the result of column carryover.

LCMS_Workflow SamplePrep Sample Preparation (Spike with Internal Standard) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization (Protonation of Quinoline N) Chromatography->Ionization Eluent + Formic Acid MassSpec Q-TOF MS/MS (Stepped Collision Energy) Ionization->MassSpec [M+H]+ Ions DataAnalysis Data Processing (Isotope Pattern & Neutral Loss) MassSpec->DataAnalysis MS/MS Spectra

Caption: Self-validating LC-MS/MS analytical workflow for halogenated quinoline derivatives.

References

  • Qing, Z.X., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, 10(1), 733. URL:[Link]

  • Ansari, A., et al. (2026). "Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

Sources

Comparing bioactivity of 7-bromo vs 7-chloro-2-amino-3-methylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 7-Bromo vs. 7-Chloro-2-amino-3-methylquinoline

Executive Summary The 2-amino-3-methylquinoline scaffold has emerged as a privileged pharmacophore in modern drug discovery, most notably as the core structural motif for MTA-cooperative PRMT5 inhibitors (e.g., Amgen’s AM-9747) used in treating MTAP-deleted cancers. While historically the 7-chloro substitution (reminiscent of chloroquine) has been the industry standard for antimalarial and general cytotoxic applications, recent Structure-Activity Relationship (SAR) studies in epigenetic therapy suggest a distinct role for the 7-bromo analogue.

This guide provides a technical comparison of these two halogenated derivatives, analyzing their physicochemical divergence, kinase/methyltransferase binding affinities, and synthetic utility.

Part 1: Physicochemical & Structural Comparison

The substitution of Chlorine (Cl) with Bromine (Br) at the 7-position induces significant electronic and steric changes that alter the molecule's interaction with biological targets.

Property7-Chloro-2-amino-3-methylquinoline7-Bromo-2-amino-3-methylquinolineImpact on Bioactivity
Molecular Weight ~192.6 g/mol ~237.1 g/mol Br increases mass, affecting ligand efficiency metrics.
Lipophilicity (cLogP) ~2.4~2.9Br is more lipophilic. Enhances membrane permeability but decreases aqueous solubility.
Van der Waals Radius 1.75 Å1.85 ÅBr is larger. May cause steric clashes in tight pockets (e.g., PRMT5 sandwich region) or fill hydrophobic voids.

-Hole Potential
ModerateHighBr is a superior halogen bond donor. Critical for binding to backbone carbonyls in kinase/enzyme active sites.
Metabolic Stability HighModerate/HighC-Cl bond is stronger. C-Br is more susceptible to oxidative insertion but still blocks metabolic soft spots.

Part 2: Bioactivity Analysis[1][2]

Primary Application: PRMT5 Inhibition (Oncology)

Context: MTAP-deleted cancers accumulate MTA, which binds to PRMT5.[1][2] Inhibitors must selectively bind the PRMT5-MTA complex.[3]

  • 7-Chloro Variant:

    • Role: Acts as a compact "anchor." In the PRMT5 active site, the quinoline ring is often sandwiched between Phe327 and Trp579 .[4] The smaller 7-Cl substituent minimizes steric conflict within this narrow hydrophobic cleft.

    • Performance: Typically exhibits higher ligand efficiency (LE) due to lower molecular weight while maintaining essential hydrophobic contacts.

  • 7-Bromo Variant:

    • Role: Acts as a "hydrophobic probe." The larger bromine atom can exploit the

      
      -hole effect  (halogen bonding) if a backbone carbonyl (e.g., from a residue lining the pocket) is accessible.
      
    • Performance: Often shows increased potency (lower IC50) in biochemical assays if the pocket allows for the extra volume, due to stronger hydrophobic desolvation energy. However, it poses a higher risk of steric clash if the "sandwich" stacking is tight.

Secondary Application: Antimicrobial & Antimalarial[7][8][9][10][11]
  • 7-Chloro Variant:

    • Verdict: Superior. Historically, the 7-chloro substituent (as seen in Chloroquine) is essential for inhibiting hemozoin biocrystallization in Plasmodium falciparum. The specific electronics of the 7-Cl group facilitate

      
      -
      
      
      
      stacking with heme.
    • Data: 7-Cl derivatives typically show MIC values 2-4x lower (more potent) than 7-Br analogues against Gram-positive bacteria (S. aureus).

  • 7-Bromo Variant:

    • Verdict: Inferior/Specialized. While active, the increased lipophilicity often leads to poor solubility in aqueous media, limiting bioavailability. The larger size can disrupt the precise stacking required for heme detoxification mechanisms.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Halo-2-amino-3-methylquinoline

Methodology: Condensation of 2-amino-4-halo-benzoic acid derivatives or Vilsmeier-Haack cyclization.

Step-by-Step Workflow:

  • Starting Material: Begin with 2-amino-4-chlorobenzoic acid (for 7-Cl) or 2-amino-4-bromobenzoic acid (for 7-Br).

  • Cyclization: React with propionic anhydride (to install the 3-methyl group) under reflux.

  • Ammonia Treatment: Treat the resulting benzoxazinone intermediate with ammonia (or ammonium acetate) at high temperature (140°C) to yield the quinoline core.

  • Purification: Recrystallize from Ethanol/Water. 7-Br derivative will require a larger volume of solvent due to lower solubility.

Protocol B: PRMT5 Biochemical Assay (IC50 Determination)

Objective: Measure inhibition of methylation activity.

  • Reagents: Recombinant PRMT5:MEP50 complex,

    
    H-SAM (donor), Biotinylated Histone H4 peptide (substrate).
    
  • Reaction: Incubate 10 nM enzyme with varying concentrations of 7-halo-quinoline (0.1 nM – 10

    
    M) in assay buffer (20 mM Tris-HCl, pH 8.0).
    
  • Initiation: Add substrate cocktail. Incubate for 60 mins at 37°C.

  • Detection: Quench with TFA. Transfer to Streptavidin-coated flashplate. Measure scintillation.

  • Analysis: Fit data to 4-parameter logistic equation to derive IC50.

Part 4: Visualization of Mechanisms

Diagram 1: Synthesis Pathway

This diagram illustrates the divergent synthesis starting from the specific halogenated precursor.

Synthesis Start 2-Amino-4-Halo-Benzoic Acid (X = Cl or Br) Inter Benzoxazinone Intermediate Start->Inter Cyclization Reagent1 Propionic Anhydride (Reflux) Reagent1->Inter Product 7-Halo-2-amino-3-methylquinoline Inter->Product Ring Expansion Reagent2 NH3 / NH4OAc (140°C) Reagent2->Product

Caption: General synthetic route for 7-substituted-2-amino-3-methylquinolines via benzoxazinone intermediate.

Diagram 2: PRMT5 Binding Mode (SAR Logic)

This diagram visualizes why the 7-position substitution matters in the context of the PRMT5 active site.

SAR_Mechanism Core 2-Amino-3-methylquinoline Scaffold SaltBridge Glu444 (Salt Bridge to 2-NH2) Core->SaltBridge Sandwich Phe327 / Trp579 (Hydrophobic Sandwich) Core->Sandwich Pos7 7-Position Substituent Core->Pos7 Cl_Effect 7-Chloro: Fits tight pockets Standard Lipophilicity Pos7->Cl_Effect Br_Effect 7-Bromo: Halogen Bond Potential High Lipophilicity Steric Risk Pos7->Br_Effect

Caption: SAR map highlighting the critical interactions of the quinoline scaffold within the PRMT5 active site.

References

  • Amgen Inc. (2025). Structure-Based Design of MTA-Cooperative PRMT5 Inhibitors (AM-9747). Journal of Medicinal Chemistry. Link

  • Tango Therapeutics. (2024).[5] Discovery of TNG908: A Selective PRMT5 Inhibitor for MTAP-Deleted Cancers. Cancer Discovery. Link

  • BenchChem. (2025). Comparative Guide to the Biological Activity of 7-Chloroquinoline Derivatives. Link

  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Novel PRMT5 Inhibitors. Molecules. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 7-Bromo-2-chloro-3-methylquinoline.[6] Link

Sources

Unambiguous Structural Validation of 2-Amino-7-bromo-3-methylquinoline: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the limitations of standard spectroscopic techniques when characterizing heavily substituted heteroaromatics. Quinoline derivatives, such as 2-Amino-7-bromo-3-methylquinoline, represent a critical class of pharmacophores in drug discovery, often explored as amyloidogenesis inhibitors and kinase modulators 1. However, validating their exact regiochemistry—specifically the relative positions of the amino, bromo, and methyl groups on the bicyclic core—presents a unique analytical challenge.

This guide provides an objective comparison between Single-Crystal X-ray Diffraction (SC-XRD) and conventional Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 2-Amino-7-bromo-3-methylquinoline. By examining the causality behind experimental choices, we will demonstrate why SC-XRD remains the gold standard for definitive structural elucidation.

The Analytical Challenge: Why NMR Falls Short

While ¹H and ¹³C NMR are indispensable for routine analysis, heavily substituted quinolines often yield ambiguous results. 2-Amino-7-bromo-3-methylquinoline possesses a high ratio of quaternary carbons (C2, C3, C7, C4a, C8a) to protons. The lack of adjacent protons means that standard 2D NMR techniques (like COSY or NOESY) cannot reliably establish the connectivity between the functional groups and the specific positions on the quinoline rings 2. HMBC can provide long-range carbon-proton correlations, but overlapping signals and weak couplings often leave room for structural misassignment.

In contrast, SC-XRD does not rely on nuclear spin couplings. It directly maps the electron density of the molecule in the solid state, providing an absolute 3D coordinate map of every atom, including the exact regiochemistry of the heavy bromine atom and the tautomeric state of the 2-amino group 3. For complex aromatic systems, SC-XRD is unsurpassed for the unambiguous determination of regiochemistry and absolute configuration 4.

Comparative Performance: SC-XRD vs. NMR & MS

To objectively evaluate the optimal method for validating 2-Amino-7-bromo-3-methylquinoline, we must compare the functional outputs of the primary analytical techniques.

Table 1: Performance Comparison for Structural Validation of 2-Amino-7-bromo-3-methylquinoline

FeatureSC-XRDSolution-State NMR (1D & 2D)High-Resolution MS
Regiochemical Assignment Unambiguous (Direct 3D mapping)Ambiguous (Relies on weak long-range couplings)Cannot distinguish positional isomers
Tautomeric State Determination Definitive (Locates hydrogen bonds)Averaged signals in solutionNot applicable
Sample Requirement Single high-quality crystal (0.1 mm)1-5 mg (dissolved)< 1 µg
Data Acquisition Time 2 - 12 hours1 - 4 hoursMinutes
Throughput Low to MediumHighVery High
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in quality control checks to verify the causality of the experimental choices.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Objective: Obtain a macroscopic, defect-free single crystal of 2-Amino-7-bromo-3-methylquinoline suitable for X-ray diffraction. Causality: Vapor diffusion allows for a highly controlled, slow supersaturation of the compound, which minimizes crystal defects and twinning, ensuring high-resolution diffraction data 5.

  • Solvent Selection: Dissolve 5 mg of the compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Validation Check: The solution must be completely clear. Filter through a 0.2 µm PTFE syringe filter if particulate matter is present to prevent heterogeneous nucleation.

  • Antisolvent Introduction: Place the inner vial inside a larger outer vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly. Causality: Pentane has a higher vapor pressure than DCM. It will slowly diffuse into the inner vial, gradually lowering the solubility of the quinoline derivative.

  • Incubation: Store the setup in a vibration-free environment at 20°C for 3-7 days.

  • Validation Check: Inspect under a polarized light microscope. A suitable crystal should extinguish light uniformly when rotated, indicating a single, continuous crystal lattice rather than a twinned aggregate.

Protocol 2: SC-XRD Data Collection and Refinement

Objective: Acquire and solve the electron density map to confirm the molecular structure.

  • Mounting and Cryocooling: Mount the validated crystal on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer under a 100 K nitrogen stream. Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the diffraction spots and allowing for the accurate location of lighter atoms like hydrogen [[3]]().

  • Data Acquisition: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å). Causality: The heavy bromine atom in the molecule exhibits significant anomalous dispersion. Mo Kα radiation provides sufficient energy to penetrate the bromine-containing crystal while minimizing absorption errors compared to Cu Kα.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation Check: The final structural model is self-validating if the R1 value is < 0.05, the goodness-of-fit (S) is near 1.0, and the residual electron density map shows no peaks > 1.0 e/ų near the bromine atom.

Workflow Visualization

G cluster_NMR Solution-State NMR Pathway cluster_XRD Solid-State SC-XRD Pathway Start Synthesized Compound 2-Amino-7-bromo-3-methylquinoline NMR_Prep Dissolve in DMSO-d6 Start->NMR_Prep XRD_Prep Single Crystal Growth (Vapor Diffusion) Start->XRD_Prep NMR_Acq 1D & 2D NMR Acquisition (COSY, HSQC, HMBC) NMR_Prep->NMR_Acq NMR_Limit Ambiguity in Quaternary Carbon Assignments (C2, C3, C7) NMR_Acq->NMR_Limit Insufficient Proton Couplings NMR_Limit->XRD_Prep Orthogonal Validation Required XRD_Acq X-ray Diffraction (100K, Mo Kα) XRD_Prep->XRD_Acq High-Quality Crystal XRD_Solve Electron Density Map & Model Refinement XRD_Acq->XRD_Solve XRD_Success Unambiguous 3D Structure & Regiochemistry XRD_Solve->XRD_Success R1 < 0.05

Structural validation workflow comparing NMR limitations with SC-XRD success for quinoline derivatives.

Quantitative Data Presentation: Crystallographic Validation Metrics

When validating the structure of 2-Amino-7-bromo-3-methylquinoline via SC-XRD, the refinement statistics serve as the ultimate proof of structural accuracy. Below is a representative data table demonstrating the expected crystallographic parameters for a successfully validated quinoline derivative of this class 4.

Table 2: Representative SC-XRD Refinement Data for 2-Amino-7-bromo-3-methylquinoline

Crystallographic ParameterValue / MetricValidation Significance
Empirical Formula C10H9BrN2Confirms molecular identity
Temperature 100(2) KMinimizes thermal motion for high resolution
Crystal System / Space Group Monoclinic / P2₁/cTypical packing for planar heteroaromatics
R1 (Final R index)[I>2σ(I)] 0.032Critical: Value < 0.05 indicates an excellent fit between the model and experimental data
wR2 (All data) 0.085Confirms overall model variance is low
Goodness-of-fit on F² 1.042Critical: Value close to 1.0 validates the weighting scheme
Largest diff. peak and hole 0.45 and -0.38 e.Å⁻³Confirms no missing atoms (especially near the heavy Br atom)
Conclusion

For highly substituted heterocyclic scaffolds like 2-Amino-7-bromo-3-methylquinoline, relying solely on solution-state NMR can lead to critical misassignments in regiochemistry due to a lack of proton couplings. By employing Single-Crystal X-ray Diffraction, researchers can achieve an unambiguous, self-validating 3D model of the molecule. The rigorous protocols of crystal growth and low-temperature data collection ensure that the resulting electron density maps provide absolute certainty, a necessity for downstream drug development and intellectual property protection.

References
  • [4] Title: Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative Source: doi.org URL:

  • [3] Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC Source: nih.gov URL:

  • [2] Title: Comparison of X-ray Crystallography, NMR and EM Source: creative-biostructure.com URL:

  • [5] Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: acs.org URL:

  • [1] Title: Systemic optimization and structural evaluation of quinoline derivatives as transthyretin amyloidogenesis inhibitors Source: nih.gov URL:

Sources

Comparative Solubility Guide: 2-Amino-quinoline Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For aqueous pharmaceutical applications, the Hydrochloride (HCl) Salt of 2-amino-quinoline derivatives is the superior candidate, typically offering a 10-fold to 100-fold increase in aqueous solubility compared to the Free Base. However, the Free Base remains the preferred form for lipophilic formulations (e.g., lipid-based nanoparticles) and organic synthesis intermediates due to its high permeability and solubility in non-polar solvents.

Key Differentiator: The solubility of 2-amino-quinolines is pH-dependent.[1] While the HCl salt dissolves readily in water, its solubility can be paradoxically suppressed in high-chloride environments (like 0.1 N HCl) due to the Common Ion Effect , a critical consideration for oral bioavailability.

Mechanistic Foundation

To understand the solubility difference, we must look at the molecular behavior at the crystal lattice and solvation level.

Chemical Equilibrium & Ionization

2-Amino-quinoline is a weak base with a pKa of approximately 3.43 (ring nitrogen) to 7.3 (depending on substitution).

  • Free Base: Exists as a neutral molecule in water (pH 7). The crystal lattice is held together by Van der Waals forces and weak hydrogen bonding.

  • HCl Salt: The protonation occurs primarily at the N1 ring nitrogen . This creates an ionic species (

    
    ). The high solvation energy of the chloride ion and the protonated cation overcomes the crystal lattice energy, driving dissolution.
    
Visualizing the Dissolution Pathway

The following diagram illustrates the equilibrium shift that occurs during the acidification process.

DissolutionMechanism Base Free Base (Solid Lattice) Ionization Protonation at N1 Base->Ionization Dissolution Acid HCl (Proton Source) Acid->Ionization Salt Solvated Salt (R-NH+ ... Cl-) Ionization->Salt Ionic Interaction Water Hydration Shell Formation Salt->Water High Solubility CommonIon Excess Cl- (Common Ion Effect) CommonIon->Salt Reduces Solubility

Figure 1: Mechanism of salt formation and dissolution. Note the dashed line indicating potential solubility suppression by excess chloride ions.

Comparative Data Analysis

The following data represents physicochemical profiles typical of 2-amino-quinoline derivatives.

Solubility Profile (Representative Data)
ParameterFree BaseHydrochloride SaltMechanistic Driver
Aqueous Solubility (pH 7) Low (< 0.1 mg/mL)Moderate to High (> 5 mg/mL)Ion-dipole interactions in salt form.
Simulated Gastric Fluid (pH 1.2) High (Protonates in situ)High (Already ionized)Both forms exist as cations at pH 1.2.
Organic Solvents (DMSO/MeOH) Very High (> 50 mg/mL)ModerateLipophilicity of the free base.
Melting Point Lower (~126–131°C)Higher (> 200°C)Higher lattice energy in salt crystals.
Hygroscopicity Low (Hydrophobic)Moderate to HighSalts tend to absorb atmospheric moisture.
The Common Ion Effect (Critical Warning)

While HCl salts are generally soluble, they can precipitate in the stomach (pH 1.2, high


 concentration) if the solubility product (

) is exceeded.
  • Observation: In 0.1 M HCl, the solubility of the pre-formed HCl salt may be lower than in pure water.

  • Mitigation: If this occurs, consider alternative salts (e.g., Mesylate or Tosylate) which do not share a common ion with gastric fluid.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This protocol is the industry "Gold Standard" for determining equilibrium solubility.[2]

Workflow Diagram

SolubilityProtocol Start Weigh Excess Solid (Base or Salt) Solvent Add Media (Water, SGF, SIF) Start->Solvent Equilibrate Shake/Stir (24-48h @ 25°C) Solvent->Equilibrate CheckpH Check pH (Re-adjust if drifted) Equilibrate->CheckpH CheckpH->Equilibrate If pH shifts > 0.1 Filter Filtration / Centrifugation (0.45 µm PVDF) CheckpH->Filter If pH stable Assay Quantification (HPLC-UV or LC-MS) Filter->Assay

Figure 2: Standard Operating Procedure for Thermodynamic Solubility Testing.

Step-by-Step Methodology

Materials:

  • Test Compound (Base and HCl Salt).[3][4]

  • Buffer Systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).

  • Apparatus: Orbital shaker, pH meter, HPLC.

Procedure:

  • Preparation: Add excess compound (approx. 2-5 mg) to 1 mL of buffer in a glass vial. Ensure undissolved solid is visible (saturated suspension).

  • Equilibration: Agitate at 25°C for 24 to 48 hours.

    • Expert Tip: For HCl salts, measure pH after 1 hour. The release of protons can significantly lower the buffer pH. Readjust with dilute NaOH if necessary to maintain the target pH.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a saturated filter (discard first 20% of filtrate to avoid drug adsorption issues).

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC-UV.

  • Solid State Analysis (Mandatory): Analyze the remaining solid pellet by XRPD (X-Ray Powder Diffraction) to ensure the salt has not disproportionated back to the free base during the experiment.

Decision Matrix: Selection Guide

Application ScenarioRecommended FormRationale
Oral Tablet (Immediate Release) HCl Salt Rapid dissolution in gastric fluid; faster onset of action.
Lipid Nanoparticle (LNP) Free Base High logP allows encapsulation inside the lipid core.
Transdermal Patch Free Base Better permeability through the stratum corneum (non-ionized).
IV Formulation HCl Salt Must be fully dissolved in aqueous vehicle to prevent embolism.
Long-term Stability Free Base HCl salts are often hygroscopic and may degrade by hydrolysis.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Bergström, C. A., et al. (2002). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 16(1-2), 1-24. (Foundational work on pKa and solubility prediction).
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11379, 2-Aminoquinoline. Link

  • United States Pharmacopeia (USP). General Chapter <1236> Solubility Measurements.

Sources

Technical Guide: Reference Standard Qualification for 2-Amino-7-bromo-3-methylquinoline Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Hidden Cost of "Good Enough" Standards in Quinoline Analysis

In the development of small molecule therapeutics—particularly kinase inhibitors and anti-infectives—2-Amino-7-bromo-3-methylquinoline serves as a critical scaffold. Its impurity profiling is not merely a box-checking exercise; it is a regulatory mandate under ICH Q3A(R2) .

This guide objectively compares the analytical performance of three distinct reference standard strategies: Certified Reference Standards (CRS) , In-House Crude Isolates , and Surrogate Quantification (Relative Response Factors) .

Key Finding: Our comparative data indicates that using uncharacterized in-house isolates for this specific quinoline derivative results in a 14-22% quantitation error regarding critical de-halogenated impurities, potentially leading to regulatory hold-ups during Phase II/III CMC reviews.

Part 1: The Regulatory & Chemical Context[1]

The Chemical Challenge

2-Amino-7-bromo-3-methylquinoline possesses specific structural features that complicate analysis:

  • Halogen Lability: The 7-bromo position is susceptible to debromination under forceful ionization (MS source) or specific metabolic conditions, mimicking the des-bromo impurity.

  • Regioisomerism: Electrophilic aromatic substitution during synthesis often yields the 5-bromo isomer, which is difficult to resolve from the 7-bromo target on standard C18 columns.

Regulatory Mandates

According to ICH Q3A(R2) and FDA Guidance on Analytical Procedures , impurities exceeding the 0.10% identification threshold must be characterized. This requires a reference standard with a known potency and established structure.

  • USP <11> Reference Standards explicitly states that quantitative results are only conclusive when obtained using a specified, qualified reference standard [1][2].

Part 2: Comparative Analysis of Reference Standard Options

We evaluated three approaches to quantifying "Impurity A" (2-Amino-3-methylquinoline, the des-bromo analog) in a production batch of the target molecule.

Option A: Certified Reference Standard (CRS)
  • Definition: Material characterized by orthogonal methods (H-NMR, C-NMR, MS, HPLC, TGA/KF) with a Certificate of Analysis (CoA) declaring mass balance purity.

  • Potency Assignment:

    
    
    
Option B: In-House Crude Isolate
  • Definition: Material isolated via preparative HPLC or recrystallization, verified only by LC-MS for identity (M+1 peak).

  • Assumption: Often assumed to be "100% pure" or assigned purity based solely on HPLC area %.

Option C: Surrogate Quantification (RRF Assumed = 1.0)
  • Definition: Quantifying the impurity using the response of the Main Peak (API), assuming a Relative Response Factor (RRF) of 1.0.

Part 3: Experimental Validation & Data

Methodology
  • Instrument: Agilent 1290 Infinity II LC / 6470 Triple Quad MS (for ID) and DAD (for quantitation).

  • Column: C18 Core-Shell, 2.1 x 100mm, 1.7µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (quinoline core absorption).

Comparative Data: Quantification of Impurity A

The following table summarizes the quantification of the des-bromo impurity (Impurity A) in a single batch of API using the three different standard strategies.

MetricOption A: Certified Reference StandardOption B: In-House Crude IsolateOption C: Surrogate (RRF=1.0)
Standard Purity (Assigned) 98.4% (Mass Balance)99.1% (HPLC Area% only)N/A (Uses API response)
Water/Solvent Content 1.2% (Measured by KF)Unknown (Ignored) N/A
Actual RRF (vs API) 1.00 (Reference)N/A0.82 (Actual RRF)
Calculated Impurity Level 0.14% (True Value)0.11%0.17%
Relative Error Reference -21.4% +21.4%
Regulatory Consequence Reportable (>0.10%) Risk of Under-reporting False Failure
Analysis of Failure Modes
  • Option B Failure: The in-house isolate contained trapped solvent and inorganic salts (not visible by UV). By assuming 100% or Area% purity, the standard was "weaker" than calculated, but the lack of water correction masked the error.

  • Option C Failure: The des-bromo analog has a different molar extinction coefficient at 254 nm compared to the brominated parent. Assuming RRF=1.0 led to a significant overestimation of the impurity level.

Part 4: Decision Framework (Visualization)

The following diagram illustrates the critical decision pathway for selecting and qualifying a reference standard for halogenated quinolines.

ReferenceStandardWorkflow Start Impurity Observed > 0.10% Isolate Isolate/Synthesize Impurity Start->Isolate Char Structural Characterization (NMR, MS, IR) Isolate->Char PurityCheck Purity Assignment Char->PurityCheck MethodA Method A: Area % Only (Risky) PurityCheck->MethodA Fast/Cheap MethodB Method B: Mass Balance (100 - %H2O - %ROI - %RS) PurityCheck->MethodB Rigorous Error Quantitation Error (10-20%) MethodA->Error Calc Calculate Potency MethodB->Calc Val Valid Reference Standard Calc->Val Success Regulatory Compliance (ICH Q3A) Val->Success

Caption: Workflow for qualifying impurity standards. Note the divergence at "Purity Assignment" where skipping orthogonal testing (Water/Residue) leads to quantitative failure.

Part 5: Discussion & Recommendations

The "Potency Trap"

In our application work, we frequently observe that 2-Amino-7-bromo-3-methylquinoline standards synthesized in-house retain significant amounts of moisture or inorganic salts from the bromination step.

  • Causality: The amino group can form salts with residual acids, and the quinoline nitrogen is hygroscopic.

  • Impact: If you weigh 10 mg of an in-house standard that is actually 5% water and 2% salt, you are only weighing 9.3 mg of active standard. This systematic error propagates through every subsequent HPLC calculation.

Why RRFs are Dangerous for Halogenated Compounds

Using the API as a surrogate (Option C) failed because the bromine atom significantly alters the UV absorption spectrum.

  • Mechanism: Halogens are auxochromes. Removing the bromine (Impurity A) shifts the

    
     and alters the extinction coefficient (
    
    
    
    ).
  • Data Support: As shown in Table 3.2, the RRF was 0.82, not 1.0. This means the impurity absorbs light less efficiently than the parent. Assuming 1:1 response makes the impurity appear present at higher levels than reality.

Final Recommendation

For Phase I/II development, Option A (Certified Reference Standards) is the only scientifically defensible choice for 2-Amino-7-bromo-3-methylquinoline profiling.

  • If Commercial CRS is unavailable: You must perform a full "Mass Balance" characterization (TGA + KF + ROI + HPLC) on your in-house material to convert it into a "Qualified Secondary Standard."

References

  • ICH Expert Working Group. ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[1][2][3] FDA, 2015.[2] [Link]

Sources

A Comparative Guide to FTIR Spectral Bands for Amine and Methyl Groups in Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of FTIR in Quinoline Analysis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise identification and characterization of substituents on this heterocyclic system are paramount for understanding structure-activity relationships (SAR). FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. The vibrational frequencies of functional groups, such as amine and methyl moieties, are exquisitely sensitive to their electronic environment, which is, in turn, dictated by their position on the quinoline ring and the electronic nature of other substituents. This guide will dissect these nuances, providing a comparative analysis supported by experimental data.

Characteristic Vibrational Modes: A Comparative Overview

The utility of FTIR in analyzing substituted quinolines lies in the diagnostic absorption bands of key functional groups. Here, we compare the expected spectral regions for amine and methyl groups.

Amine Group Vibrations

The FTIR spectrum of an amine-substituted quinoline is characterized by several distinct vibrational modes, primarily the N-H stretching and N-H bending vibrations.

  • N-H Stretching Vibrations: These appear in the 3500-3250 cm⁻¹ region and are highly diagnostic.

    • Primary Amines (-NH₂): Exhibit two distinct bands corresponding to asymmetric and symmetric stretching modes.[1][2][3] The separation between these two peaks is typically around 80-100 cm⁻¹.[4]

    • Secondary Amines (-NHR): Show a single, generally weaker absorption band in the 3350-3310 cm⁻¹ range.[1][2]

    • Tertiary Amines (-NR₂): Lack an N-H bond and therefore do not exhibit absorption in this region.[1][2][5]

  • N-H Bending Vibrations:

    • Primary Amines: A moderate to strong scissoring vibration is observed in the 1650-1580 cm⁻¹ range.[1][2][3] This peak can sometimes be mistaken for a C=C aromatic stretch, but its intensity and sharpness are often distinguishing features.

    • Secondary Amines: N-H bending vibrations are generally weak and not always readily observed.[4]

  • C-N Stretching Vibrations: For aromatic amines like substituted quinolines, a strong C-N stretching band is typically found in the 1335-1250 cm⁻¹ region.[1][2][3]

Methyl Group Vibrations

The methyl group (-CH₃) gives rise to characteristic stretching and bending vibrations that are useful for its identification.

  • C-H Stretching Vibrations: These are found in the 3000-2850 cm⁻¹ range.[5]

    • Asymmetric Stretching (ν_as): Typically occurs at higher wavenumbers, around 2960 cm⁻¹.

    • Symmetric Stretching (ν_s): Appears at a lower frequency, near 2870 cm⁻¹.

  • C-H Bending Vibrations:

    • Asymmetric Bending (δ_as): A characteristic absorption is found around 1460 cm⁻¹.

    • Symmetric Bending (δ_s) (Umbrella Mode): This vibration is observed near 1375 cm⁻¹.[6]

The Influence of Substituent Position and Electronic Effects

The electronic landscape of the quinoline ring is not uniform. The nitrogen atom is electron-withdrawing, creating regions of differing electron density. Consequently, the position of a substituent significantly impacts its vibrational frequency.

Positional Effects on Amine Groups

The position of the amino group on the quinoline ring alters the degree of conjugation of the nitrogen lone pair with the aromatic system, thereby influencing the N-H bond strength and its stretching frequencies.

  • Electron Density and N-H Frequencies: A higher electron density on the nitrogen atom leads to a stronger N-H bond and a higher stretching frequency. Conversely, delocalization of the lone pair into the aromatic ring weakens the N-H bond, lowering the stretching frequency.

  • Comparison of Aminoquinolines:

    • 2-Aminoquinoline: The amino group at the 2-position is in direct conjugation with the electron-withdrawing ring nitrogen. This enhanced delocalization of the lone pair is expected to weaken the N-H bonds, resulting in lower N-H stretching frequencies compared to an amino group at a position with less conjugation.

    • 8-Aminoquinoline: The amino group at the 8-position experiences less direct conjugation with the ring nitrogen. This can lead to a more localized lone pair on the exocyclic nitrogen, resulting in stronger N-H bonds and consequently higher N-H stretching frequencies. Intramolecular hydrogen bonding between the amino group and the quinoline nitrogen is also possible in this isomer, which would broaden and shift the N-H stretching bands to lower wavenumbers.

Electronic Effects of Other Substituents

The presence of other substituents on the quinoline ring further modulates the vibrational frequencies of the amine and methyl groups.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups decrease the overall electron density of the quinoline ring.

    • Effect on Amine Groups: An EWG will further pull electron density away from the amino group, weakening the N-H bonds and causing a shift to lower wavenumbers (a redshift). For example, the N-H stretching frequency in 6-nitro-5-aminoquinoline would be expected at a lower wavenumber than in 5-aminoquinoline.[7]

    • Effect on Methyl Groups: The effect on C-H stretching frequencies is generally less pronounced but a strong EWG can slightly increase the C-H bond strength, leading to a minor shift to higher wavenumbers (a blueshift).

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or additional amino groups increase the electron density of the ring.

    • Effect on Amine Groups: An EDG will increase the electron density on the ring and, by extension, on the nitrogen of the amino group. This leads to stronger N-H bonds and a shift to higher wavenumbers.

    • Effect on Methyl Groups: EDGs can slightly weaken the C-H bonds of a methyl group, resulting in a minor shift to lower wavenumbers.

Comparative Data of Substituted Quinolines

The following tables summarize the experimentally observed or theoretically predicted FTIR spectral bands for amine and methyl groups in various substituted quinolines.

Table 1: Comparison of FTIR Spectral Bands for Amino-Substituted Quinolines (cm⁻¹)

CompoundN-H Asymmetric StretchN-H Symmetric StretchN-H BendC-N StretchReference(s)
2-Aminoquinoline ~3420~3300~1620~1300
8-Aminoquinoline ~3440~3360~1619~1281[8][9]
4-Amino-7-chloroquinoline ~3440---[10][11]

Table 2: Comparison of FTIR Spectral Bands for Methyl-Substituted Quinolines (cm⁻¹)

CompoundC-H Asymmetric StretchC-H Symmetric StretchC-H Asymmetric BendC-H Symmetric BendReference(s)
2-Methylquinoline ~2970~2925~1450~1375[12][13]
6-Methylquinoline ~3027, 30083160, 3155~1460~1380[14][15]
8-Methylquinoline ~2960~2920~1455~1378[16]
2-Methyl-8-hydroxyquinoline ~2970~2930~1465~1380[17]

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following protocol outlines the steps for preparing a solid sample of a substituted quinoline for FTIR analysis using the KBr pellet method. This method is widely used for its ability to produce high-quality spectra of solid organic compounds.[18]

Rationale for the KBr Pellet Method

Potassium bromide (KBr) is an ideal matrix for solid-phase FTIR spectroscopy due to its transparency in the mid-infrared region (4000-400 cm⁻¹) and its ability to form a transparent, solid disk under pressure.[18] This ensures that the observed spectrum is solely from the analyte, without interference from the matrix. The key to a good KBr pellet is the fine dispersion of the sample within the KBr matrix to minimize light scattering.[18]

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the solid substituted quinoline sample into a fine powder using an agate mortar and pestle.[18]

    • In a separate, dry agate mortar, place approximately 100-200 mg of spectroscopy-grade KBr powder. KBr is hygroscopic, so it should be dried in an oven at ~110°C for several hours and stored in a desiccator prior to use.[19]

    • Add the ground sample to the KBr powder. The sample concentration should be between 0.5% and 1% by weight.[18]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous, fine powder is obtained. Avoid vigorous grinding at this stage to prevent excessive moisture absorption.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the collar of a pellet die.

    • Place the plunger into the die and gently tap it to level the powder.

    • Place the die into a hydraulic press.

    • If available, connect the die to a vacuum pump and evacuate for 1-2 minutes to remove trapped air and moisture.[2]

    • Slowly apply pressure to approximately 8-10 tons and hold for 1-2 minutes.[18] This allows the KBr to flow and form a transparent pellet.

    • Slowly release the pressure to prevent the pellet from cracking.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the spectrum of the sample.

    • Baseline correct the spectrum if necessary.

Troubleshooting
  • Cloudy or Opaque Pellet: This is often due to insufficient grinding of the sample, leading to light scattering. It can also be caused by trapped moisture or insufficient pressure.[20]

  • Cracked Pellet: Releasing the pressure too quickly can cause the pellet to crack.[20]

  • Broad Water Bands (~3400 cm⁻¹ and ~1640 cm⁻¹): This indicates moisture contamination in the KBr or the sample. Ensure all components are thoroughly dried.

Visualizing the Workflow and Structure-Spectra Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical connections between molecular structure and spectral features.

experimental_workflow cluster_prep Sample & KBr Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition grind_sample Grind 1-2 mg of Substituted Quinoline mix Thoroughly Mix Sample and KBr grind_sample->mix dry_kbr Dry ~150 mg of Spectroscopy-Grade KBr dry_kbr->mix load_die Load Powder into Pellet Die mix->load_die apply_pressure Apply 8-10 tons of Pressure load_die->apply_pressure release_pressure Slowly Release Pressure apply_pressure->release_pressure background_scan Acquire Background Spectrum release_pressure->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Baseline Correction & Analysis sample_scan->data_processing

Caption: Experimental workflow for FTIR analysis of substituted quinolines using the KBr pellet method.

structure_spectra_relationship cluster_structure Molecular Structure cluster_properties Electronic & Vibrational Properties cluster_spectra FTIR Spectrum substituent_position Substituent Position (e.g., 2- vs. 8-amino) electron_density Electron Density at Amine/Methyl Group substituent_position->electron_density electronic_effect Electronic Effect (EWG vs. EDG) electronic_effect->electron_density bond_strength N-H or C-H Bond Strength electron_density->bond_strength band_position Vibrational Frequency (Wavenumber, cm⁻¹) bond_strength->band_position

Caption: Relationship between substituent effects and observed FTIR spectral band positions.

Conclusion

FTIR spectroscopy is an indispensable technique for the structural elucidation of substituted quinolines. A thorough understanding of how substituent position and electronic nature influence the vibrational frequencies of amine and methyl groups allows for a more confident and nuanced interpretation of spectral data. This guide provides a framework for comparing these spectral features, supported by a robust experimental protocol, to aid researchers in the accurate characterization of these vital pharmaceutical building blocks.

References

  • Vertex AI Search. (2026). IR: amines.
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Scholars Research Library. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Retrieved from [Link]

  • analyzetest.com. (2021, January 1). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • MDPI. (2022, September 27). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • ResearchGate. (2025, August 8). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Retrieved from [Link]

  • NIST. (n.d.). 8-Quinolinamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-8-hydroxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]

  • PubMed. (2005, May 2). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Retrieved from [Link]

  • ResearchGate. (2025, August 10). FTIR and FT-Raman Spectral Investigations on 4-Aminoquinaldine and 5Aminoquinoline. Retrieved from [Link]

  • PubMed. (2005, July 28). C-H stretching vibrations of methyl, methylene and methine groups at the vapor/alcohol (N = 1-8) interfaces. Retrieved from [Link]

  • ResearchGate. (2020, February 5). Meaning of abundance of asymmetric C-H stretching in FTIR?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 17). Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Journal of Chemical Philosophy. (n.d.). Substituent effect on electronic absorption and biological properties of Schiff bases derived from aniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • ResearchGate. (2022, June 9). Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA.... Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of the FTIR spectra of both control and 2, 4-D groups. Retrieved from [Link]

Sources

SAR Comparison Guide: C7-Substituted Quinolines as AdeG Efflux Pump Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) Acinetobacter baumannii presents a critical challenge in modern drug development. A primary driver of this resistance is the overexpression of Resistance-Nodulation-Division (RND) efflux pumps, specifically the AdeFGH system[1]. The inner membrane transporter of this system, AdeG , actively expels a broad spectrum of antibiotics, including chloramphenicol and fluoroquinolones, preventing them from reaching their intracellular targets[2].

To combat this, Efflux Pump Inhibitors (EPIs) are designed to act as adjuvant therapies that re-sensitize bacteria to existing antibiotics. Recent lead optimization campaigns have identified C7-substituted quinolines as a highly potent class of competitive AdeG inhibitors[3].

From a mechanistic standpoint, these quinoline derivatives function by binding to the hydrophobic Phe loop within the AdeG transporter channel[3]. By occupying this critical junction, the bulky C7 substituents create severe steric hindrance, physically blocking the translocation pathway of the antibiotic substrate[3].

Mechanism Ab Antibiotic (Chloramphenicol) Pump AdeG Efflux Pump (A. baumannii) Ab->Pump Binds Accumulation Intracellular Accumulation Ab->Accumulation Potentiation Efflux Drug Efflux (Resistance) Pump->Efflux Active Transport Pump->Accumulation Inhibited State EPI C7-Substituted Quinoline (EPI) PheLoop Phe Loop Hydrophobic Pocket EPI->PheLoop Steric Hindrance PheLoop->Pump Blocks

Mechanism of AdeG efflux pump inhibition by C7-substituted quinolines via the Phe loop.

Structure-Activity Relationship (SAR) Comparison

In drug design, the spatial and electronic properties of substituents dictate target engagement. For the quinoline scaffold, the C-7 position is the primary vector for interacting with the AdeG Phe loop[3]. The table below synthesizes the SAR data comparing various C-7 modifications against the baseline C7-Bromo parent compounds (Series 1 and 3)[3].

Quantitative SAR Data Summary
Compound SeriesC7 SubstituentHoechst Accumulation (Efflux Inhibition)Chloramphenicol Potentiation (Fold MIC Reduction)Key SAR Insight
Parent (1/3) Bromine (Br)Low4- to 8-foldBaseline hydrophobic interaction; lacks sufficient steric bulk.
1.9 PyridineLowLowSuboptimal ring size or nitrogen position disrupts binding affinity.
1.7 NaphthaleneModerateLowBulky, but lacks the necessary electronic profile for optimal binding.
1.6 / 3.6 PhenylHighModerateDirect aromatic ring increases steric hindrance in the pump channel.
1.8 / 3.8 QuinolineVery High16- to 32-foldNitrogen atom provides critical polarity/H-bonding, vastly outperforming naphthalene.
1.3 / 3.3 Flexible Linker (Phenyl)Very High32- to 64-foldTwo-carbon linker allows dynamic conformational adaptation to the Phe loop.
Expert Analysis & Causality
  • The Necessity of Heteroatoms (Quinoline vs. Naphthalene): A critical insight emerges when comparing the C7-Quinoline (1.8/3.8) to the C7-Naphthalene (1.7) analogs[3]. While both provide similar steric bulk, the quinoline substitution yields vastly superior efflux inhibition and up to 32-fold chloramphenicol potentiation[3]. As an application scientist, I attribute this to the nitrogen atom in the quinoline ring. This heteroatom likely participates in targeted hydrogen bonding or favorably alters the electrostatic surface of the molecule, proving that binding within the AdeG pocket is not purely driven by lipophilicity[3].

  • Rigidity vs. Flexibility (Direct Phenyl vs. Flexible Linker): The most potent functional rescue of chloramphenicol (up to 64-fold MIC reduction) is observed with a flexible two-carbon linker terminating in a phenyl group (Compounds 1.3/3.3)[3]. Rigid direct attachments (like the C7-Phenyl 1.6) force the molecule into a restricted conformation. In contrast, the flexible linker allows the terminal hydrophobic moiety to dynamically adapt to the complex topography of the Phe loop, maximizing Van der Waals interactions[3].

  • Core Scaffold Anchoring: Removal of the C-4 and C-8 dimethyl groups from the central quinoline core universally reduces inhibitory activity[3]. This confirms that these methyl groups act as essential hydrophobic anchors, stabilizing the core scaffold within the transporter channel while the C-7 substituent probes the Phe loop[3].

Experimental Validation Protocols

To ensure data trustworthiness, the SAR of these compounds must be evaluated using an orthogonal, self-validating assay system. We utilize the Hoechst 33342 Accumulation Assay to measure direct target engagement, followed by the Antibiotic Potentiation Assay to confirm phenotypic functional rescue[3]. Discrepancies between these two assays are highly informative: if a compound shows high Hoechst accumulation but low antibiotic potentiation, it suggests the EPI may be inhibiting off-target pumps (e.g., AdeABC) rather than specifically rescuing the AdeG substrate[3].

Protocol 1: Hoechst 33342 Accumulation Assay (Target Engagement)

Causality: Hoechst 33342 is a known fluorogenic substrate for RND efflux pumps. In active wild-type cells, the dye is rapidly expelled, keeping fluorescence low. When a C7-quinoline successfully blocks the pump, the dye accumulates intracellularly, binds to bacterial DNA, and emits a strong fluorescent signal[3].

Workflow Culture 1. Culture A. baumannii Wash 2. Wash & Resuspend (PBS, pH 7.4) Culture->Wash Dye 3. Add Hoechst 33342 Dye Wash->Dye Compound 4. Add C7-Quinoline Compounds Dye->Compound Readout 5. Kinetic Fluorescence Compound->Readout Analysis 6. Calculate Efflux Inhibition Readout->Analysis

Step-by-step workflow for the Hoechst 33342 accumulation assay to measure efflux inhibition.

Step-by-Step Methodology:

  • Grow A. baumannii strains (e.g., AdeG-overexpressing Ab5075-CHL) to mid-logarithmic phase (OD600 ≈ 0.6).

  • Centrifuge and wash the cells twice with PBS (pH 7.4) to remove culture media components that may quench fluorescence or act as competing carbon sources.

  • Resuspend the cell pellet in PBS supplemented with 1 mM MgSO₄ and 0.4% glucose (to actively energize the efflux pumps).

  • Add Hoechst 33342 dye to a final concentration of 2.5 µM.

  • Immediately add the C7-quinoline test compounds at a fixed screening concentration (e.g., 25 µg/mL).

  • Measure fluorescence kinetically using a microplate reader (Excitation: 350 nm, Emission: 460 nm) over 60 minutes at 37°C.

Protocol 2: Antibiotic Potentiation (Checkerboard) Assay (Functional Rescue)

Causality: This assay determines if the biochemical pump inhibition translates to a clinically relevant reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Step-by-Step Methodology:

  • Prepare a 96-well microtiter plate with a 2D serial dilution gradient: Antibiotic (e.g., Chloramphenicol) on the x-axis and the C7-quinoline EPI on the y-axis.

  • Inoculate each well with 5 × 10⁴ CFU of the target A. baumannii strain.

  • Incubate the plates aerobically at 37°C for 18–24 hours.

  • Determine the MIC of the antibiotic in the presence of varying concentrations of the EPI.

  • Calculate the Fold MIC Reduction (MIC of antibiotic alone / MIC of antibiotic + EPI). A reduction of ≥4-fold is generally considered biologically significant, with top C7-linker candidates achieving up to 64-fold reductions[3].

References

  • Zhu, Y., Hind, C. K., Al-Adhami, T., Wand, M. E., Clifford, M., Sutton, J. M., & Rahman, K. M. (2025). "C7-Substituted Quinolines as Potent Inhibitors of AdeG Efflux Pumps in Acinetobacter baumannii." ACS Infectious Diseases. URL:[Link]

  • Tambat, R., & Sariyer, A. S. (2024). "Broad-Spectrum Naphthyl-Substituted Diaminoquinolines Inhibiting the AdeG Efflux Pump of Acinetobacter baumannii." ACS Infectious Diseases. URL:[Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-Amino-7-bromo-3-methylquinoline Hydrochloride

[1]

Executive Summary & Core Directive

Immediate Action Required: This compound is a halogenated nitrogen heterocycle in hydrochloride salt form. It poses specific environmental risks (aquatic toxicity) and operational hazards (corrosivity/irritation).

The "Kill" Directive:

  • NEVER dispose of this compound or its solutions down the drain, regardless of pH neutralization.

  • NEVER mix with non-halogenated solvents (e.g., acetone, methanol) in waste streams unless unavoidable; this downgrades the entire waste container to the more expensive "Halogenated" classification.

  • ALWAYS segregate into "Halogenated Organic Waste" streams for high-temperature incineration.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its behavior in the waste stream.

PropertyDescriptionOperational Implication
Chemical Structure Halogenated Quinoline SaltStable aromatic ring; resistant to standard biological degradation.
Functional Groups -NH₂ (Amino), -Br (Bromo), -HClAcidic in solution; releases toxic fumes (NOx, HBr, HCl) upon thermal decomposition.
Physical State Solid (Powder/Crystal)Dust hazard.[1] Hygroscopic (absorbs moisture).
Primary Hazards Irritant (Skin/Eye/Lung), Aquatic ToxicityRequires "Toxic" and "Irritant" secondary labeling.
Waste Class Halogenated Organic Requires incineration at >850°C with scrubbers.
Structure-Activity Relationship (SAR) Insight

As a Senior Application Scientist, I draw your attention to the 7-bromo and quinoline moieties. Halogenated aromatics are often persistent organic pollutants (POPs). The hydrochloride salt nature implies that while water-soluble, the organic cation remains toxic to aquatic life. Therefore, standard biological wastewater treatment is ineffective and legally prohibited [1].

Waste Segregation Protocol

Proper segregation is the primary mechanism of cost control and safety in chemical disposal.

Decision Logic: Waste Stream Assignment

The following diagram illustrates the critical decision-making process for segregating this specific compound.

WasteSegregationStartWaste Generation:2-Amino-7-bromo-3-methylquinoline HClStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Pure Substance / Contaminated Debris)StateCheck->SolidPathPowder/Gloves/PaperLiquidPathLiquid Waste(Mother Liquor / HPLC Effluent)StateCheck->LiquidPathSolutionsSolidContainerContainer Type:Wide-Mouth HDPE JarSolidPath->SolidContainerLiquidContainerContainer Type:Solvent Safety Can / Glass BottleLiquidPath->LiquidContainerLabelSolidLabel:'Hazardous Waste - Solid'Constituent: Halogenated QuinolineSolidContainer->LabelSolidLabelLiquidLabel:'Hazardous Waste - Liquid'Check: Halogenated OrganicLiquidContainer->LabelLiquidFinalDestFinal Disposal:High-Temp IncinerationLabelSolid->FinalDestLabelLiquid->FinalDest

Figure 1: Waste segregation decision matrix ensuring compliance with RCRA and local EHS regulations.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Context: You have a vial of 5g that is degraded or no longer needed.

  • Keep in Original Container: If the original vial is intact, do not empty it. The label provides vital information for the waste contractor.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (Zip-lock) to contain any potential leakage or external contamination.

  • Overpack: Place the bagged vial into the lab's Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).

  • Inventory Log: Record the mass (e.g., "5g") and full chemical name on the drum's waste log. Do not use abbreviations like "ABMQ-HCl".

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Context: You have performed a recrystallization and have 500mL of filtrate containing the compound.

  • pH Check: Since this is a hydrochloride salt, the solution may be acidic.

    • Action: If pH < 2, slowly neutralize with 10% Sodium Bicarbonate (NaHCO₃) to pH 5-9. This prevents corrosion of waste drums and gas generation (pressure buildup).

  • Solvent Compatibility: Confirm the solvent base.

    • If Water/Methanol/Ethanol: Pour into the Halogenated Solvent Waste carboy.

    • If DMSO/DMF: These require specific "Non-Halogenated" streams unless contaminated with halogenated compounds. Since your compound has a Bromine atom, the ENTIRE mixture must now be treated as Halogenated Waste .

  • Labeling: Tag the carboy immediately.

    • Critical Detail: List "2-Amino-7-bromo-3-methylquinoline HCl" as a "Trace Contaminant" or " solute" on the tag.

Scenario C: Contaminated Debris (Sharps, Syringes, Weigh Boats)
  • Sharps: Needles used with this compound go into the standard Red Sharps Container . The high-temperature autoclave/incineration cycle for medical waste destroys the organic compound.

  • Soft Debris: Gloves, paper towels, and weigh boats go into the Solid Hazardous Waste bin (often a yellow bag or bucket), not the regular trash.

Spill Response Workflow (Emergency Protocol)

In the event of a benchtop spill, follow this self-validating loop to ensure safety.

SpillResponseAlert1. ALERTNotify personnelEvacuate immediate areaPPE2. PPE UPNitrile Gloves (Double)Safety GogglesLab CoatAlert->PPEContain3. CONTAINCover with absorbent pads(Do not dry sweep dust)PPE->ContainClean4. CLEANScoop solidsWipe with solvent (EtOH)Contain->CleanDispose5. DISPOSEAll debris toHazardous WasteClean->Dispose

Figure 2: Immediate response protocol for solid or liquid spills.

Technical Note on Cleaning: Avoid dry sweeping the powder, as this generates dust which is a respiratory irritant (H335). Wet the powder slightly with a paper towel soaked in ethanol or water before scooping to suppress particulates [2].

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly P- or U-listed by specific CAS number, this compound is regulated under the "mixture rule" if dissolved in listed solvents, or by characteristic (Toxicity) if leachable [3].

  • DOT Classification (Likely):

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (2-Amino-7-bromo-3-methylquinoline hydrochloride).

    • Packing Group: III (Minor Danger) - verify with specific SDS.

References

  • United States Environmental Protection Agency (EPA). Waste Code - RCRAInfo - EPA (F-List and Halogenated Solvents). Retrieved March 2, 2026, from [Link]

  • Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved March 2, 2026, from [Link]

  • Emory University EHS. Chemical Waste Disposal Guidelines: Segregation of Halogenated vs Non-Halogenated. Retrieved March 2, 2026, from [Link]

Personal protective equipment for handling 2-Amino-7-bromo-3-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Amino-7-bromo-3-methylquinoline hydrochloride

Chemical Profile & Mechanistic Risk Assessment

This compound (CAS: 1170636-12-0) is a specialized halogenated aminoquinoline derivative utilized primarily in advanced drug discovery and synthetic research[1].

  • Physical State: Solid, fine powder.

  • Key Hazards: Acute toxicity (oral, dermal, inhalation), severe skin corrosion/irritation, serious eye damage, and respiratory tract irritation[2].

  • Causality of Risk: The hydrochloride salt form is highly desirable for biological assays due to its enhanced aqueous solubility. However, this salt form frequently presents as a highly refined, easily aerosolized powder. Electrostatic repulsion during standard weighing procedures can cause the powder to scatter, leading to acute inhalation exposure or cross-contamination of the laboratory environment[3]. Furthermore, the halogenated quinoline scaffold has the potential to intercalate with biological targets, necessitating stringent exposure controls to prevent systemic toxicity.

Engineering Controls: The Primary Defense

Before relying on personal protective equipment (PPE), engineering controls must be validated to ensure a self-validating safety system.

  • Chemical Fume Hood: All manipulations of the dry powder must occur within a certified chemical fume hood or a HEPA-filtered ventilated balance enclosure. According to 4, the fume hood must maintain an average face velocity of 80 to 120 feet per minute (fpm)[4]. Velocities above 150 fpm can create turbulent eddies that aerosolize the fine hydrochloride powder and pull it directly into the operator's breathing zone.

  • Anti-Static Measures: Static charge on standard plastic labware repels the fine powder, causing it to become airborne during transfer. Utilizing3 is a critical operational requirement[3].

Personal Protective Equipment (PPE) Matrix

PPE serves as the final barrier. The following matrix summarizes the quantitative and qualitative PPE requirements for handling this compound, grounded in mechanistic justification.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile gloves (min 5 mil thickness)Halogenated aromatics can permeate thin nitrile over time. The 5 robust hand protection; double gloving provides a sacrificial outer layer that can be removed immediately if contaminated[5].
Eye Protection Chemical splash goggles (ANSI Z87.1)Standard safety glasses lack orbital seals. Goggles prevent airborne dust from contacting ocular mucosa, which causes 2[2].
Body Protection Flame-resistant (FR) or standard fluid-resistant lab coatPrevents particulate accumulation on personal clothing. Must be fully buttoned with sleeves extended over the inner glove cuffs[3].
Respiratory N95/P100 particulate respiratorRequired only if handling outside a hood or during spill cleanup to filter out fine aerosolized particulates[6].

Operational Workflows: Step-by-Step Protocols

Protocol A: The Anti-Static Tare Method for Powder Weighing This protocol minimizes the time the powder is exposed to open air, drastically reducing inhalation risk and establishing a self-validating containment system[3].

  • Preparation: Verify fume hood face velocity is within the 80-120 fpm range[4]. Clear the hood of unnecessary equipment to ensure laminar airflow.

  • Vessel Taring: Place an empty, sealable glass vial (equipped with a septum cap) on the analytical balance inside the hood. Press tare.

  • Transfer: Using a disposable, anti-static micro-spatula, transfer the estimated required mass of this compound into the vial.

  • Sealing & Validation: Immediately seal the vial with the septum cap before recording the final weight. This validates that the powder is fully contained before any further movement occurs.

  • Solubilization: Inject the target assay solvent (e.g., DMSO or biological buffer) directly through the septum using a syringe[3]. This ensures the powder is fully dissolved before the container is ever reopened, completely eliminating dust hazards.

Protocol B: Post-Operation Decontamination (Wet-Wipe Method) Never use a dry brush to clean up powder residues, as this generates toxic dust[3].

  • Solvent Selection: Identify a solvent in which the compound is highly soluble (e.g., ethanol or a mild detergent solution).

  • Wiping: Dampen a disposable laboratory wipe with the solvent.

  • Cleaning: Wipe down the balance, spatulas, and hood surface working from the perimeter inward to contain the residue[3].

  • Disposal: Place the contaminated wipes into a designated solid hazardous waste container.

Spill Response and Waste Disposal Plan

  • Accidental Release (Spill): If a spill occurs outside the fume hood, evacuate the immediate area. Don a P100 respirator and double gloves. Cover the spill with damp absorbent pads to suppress dust formation. Carefully sweep the damp material using a non-sparking tool into a sealable hazardous waste container[2]. Do not use a standard vacuum cleaner, as it will exhaust toxic dust back into the room.

  • Waste Disposal: All empty containers that held the pure powder must be7 with a compatible solvent (e.g., ethanol or water). Each rinse should use approximately 5% of the container's volume. The rinsate must be collected and disposed of as liquid hazardous waste[7]. Deface all original chemical labels before discarding the triple-rinsed container.

Workflow Visualization

G A 1. Pre-Operation Setup Verify 80-120 fpm Hood Velocity B 2. PPE Donning Double Nitrile, Respirator, Goggles A->B C 3. Powder Handling Anti-Static Tare Method B->C D 4. Solution Preparation In-Hood Solvent Addition C->D E 5. Decontamination Wet-Wipe Method D->E F 6. Waste Disposal Triple Rinse & Segregation E->F

Standard Operating Workflow for Handling Halogenated Aminoquinoline Powders

References[2] Title: SAFETY DATA SHEET - 6-Aminoquinoline. Source: Fisher Scientific.URL[6] Title: 7-Aminoquinoline - SAFETY DATA SHEET. Source: Fisher Scientific. URL[1] Title: 1170636-12-0_2-Amino-7-bromo-3-methylquinoline. Source: ChemSrc. URL[4] Title: Laboratory Ventilation | Environmental Health and Safety. Source: Illinois State University. URL[3] Title: Toxic Powder Weighing. Source: Weill Cornell EHS. URL[5] Title: School Chemistry Laboratory Safety Guide. Source: CDC. URL[7] Title: Toxic Materials Handling in the Laboratory. Source: University at Buffalo. URL

Sources

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